molecular formula C11H14ClN3O2 B1303303 Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate CAS No. 339276-34-5

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B1303303
CAS No.: 339276-34-5
M. Wt: 255.7 g/mol
InChI Key: HPDABTZAYLFFDV-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDABTZAYLFFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377201
Record name Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339276-34-5
Record name Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical profile, a robust synthetic pathway, and its prospective applications as a versatile scaffold and building block for novel therapeutics.

Introduction and Strategic Importance

This compound is a bifunctional molecule integrating two highly valuable pharmacophores: the piperidine ring and the pyridazine core. The piperidine motif is a ubiquitous structural feature in a vast array of FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, improve pharmacokinetic profiles, and provide a rigid scaffold for orienting functional groups toward biological targets.[1] The pyridazine ring, a π-deficient diazine, is also a privileged scaffold in medicinal chemistry, known for its role in compounds with anticancer and other biological activities.[2] The presence of a reactive chlorine atom on the pyridazine ring makes this compound an exceptionally useful intermediate, enabling further molecular elaboration through nucleophilic substitution reactions.

This guide will elucidate the synthesis of this key intermediate, detail its chemical properties, and explore its potential as a foundational element in the development of next-generation pharmaceutical agents.

Chemical Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key attributes of this compound are summarized below.

Chemical Structure

The structure combines a piperidine-4-carboxylate moiety attached via its nitrogen atom to the C3 position of a 6-chloropyridazine ring.

Caption: Chemical Structure of the Topic Compound.

Physicochemical Data

The following table summarizes the key computed and expected properties for the compound.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₄ClN₃O₂-
Molecular Weight 255.70 g/mol -
CAS Number 902143-08-4Representative
Appearance Expected to be an off-white to yellow solidAnalog Comparison
Solubility Soluble in DMSO, DCM, MethanolAnalog Comparison
Boiling Point > 300 °C (Predicted)-
Melting Point 100-120 °C (Predicted Range)-

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is well-documented for the reaction of halo-pyridazines with various nucleophiles.[3][4]

Retrosynthetic Analysis & Strategy

The disconnection approach identifies the key bond formation between the piperidine nitrogen and the C3 position of the pyridazine ring. This points to a straightforward synthesis from commercially available starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

Causality of Experimental Choices:

  • Reactants: 3,6-Dichloropyridazine is selected due to the differential reactivity of its two chlorine atoms. The C3 and C6 positions are electronically distinct, allowing for regioselective substitution. Methyl piperidine-4-carboxylate provides the required piperidine scaffold with the ester moiety already in place.

  • Solvent: A high-boiling polar aprotic solvent such as n-butanol or DMSO is chosen to facilitate the reaction, which typically requires elevated temperatures to overcome the activation energy of the SNAᵣ reaction.[3]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. Temperatures between 100-150°C are common for this type of substitution on chloropyridazines.[3][4]

retrosynthesis Target Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Disconnection C-N Disconnection (SNAᵣ) Target->Disconnection SM1 3,6-Dichloropyridazine Disconnection->SM1 SM2 Methyl piperidine-4-carboxylate Disconnection->SM2

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol is a representative, self-validating system based on established chemical principles for analogous transformations.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Methyl piperidine-4-carboxylate (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (or DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and n-butanol (approx. 0.2 M concentration).

  • Addition of Reagents: Add methyl piperidine-4-carboxylate (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

  • Heating: Heat the reaction mixture to 120-130 °C and maintain at this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification Protocol:

  • The crude residue is purified by flash column chromatography on silica gel.

  • A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexanes), is employed.

  • Fractions containing the desired product (identified by TLC) are collected and combined.

  • The solvent is removed under reduced pressure to yield this compound as a solid.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure, identify characteristic peaks for the pyridazine and piperidine protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ expected at ~256.08). The isotopic pattern for one chlorine atom should be observable.

  • HPLC: To determine the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate for the synthesis of more complex molecules with potential therapeutic activity.

Scaffold for Library Synthesis

The key to its utility is the reactive C6-chloro substituent. This chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the rapid generation of a library of analogs. This "tail" approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

workflow cluster_nucleophiles Nucleophile Library Start Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAᵣ) at C6-position Start->Reaction Prod1 Amine Derivatives Reaction->Prod1 Prod2 Ether Derivatives Reaction->Prod2 Prod3 Thioether Derivatives Reaction->Prod3 Nuc1 R-NH₂ (Amines) Nuc1->Reaction Nuc2 R-OH (Alcohols/Phenols) Nuc2->Reaction Nuc3 R-SH (Thiols) Nuc3->Reaction SAR SAR Studies & Lead Optimization Prod1->SAR Prod2->SAR Prod3->SAR

Caption: Role as an intermediate for library synthesis.

Potential Therapeutic Targets

Derivatives built upon this scaffold have been explored for a variety of biological targets. The pyridazine core is a known pharmacophore in oncology, particularly in the development of kinase inhibitors.[2] Furthermore, piperidine-containing molecules are prevalent in central nervous system (CNS) drug discovery and as inhibitors for various enzymes.[1][5] Potential areas of application for derivatives include:

  • Kinase Inhibitors: For oncology and inflammatory diseases.

  • GPCR Ligands: Targeting receptors in the central nervous system.

  • Enzyme Inhibitors: As seen in research targeting enzymes from pathogens like Mycobacterium tuberculosis.[5]

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

Conclusion

This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of diverse compound libraries. Its straightforward and scalable synthesis, combined with the strategic placement of a reactive chlorine handle, makes it an indispensable tool for medicinal chemists. The convergence of the stable, pharmacokinetically favorable piperidine scaffold with the biologically relevant pyridazine core positions this molecule as a key starting material for the discovery of novel therapeutics across multiple disease areas.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.Google Patents (EP0429344A1).
  • 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.Google Patents (EP0469992A1).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (PMC). Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (CAS: 339276-34-5): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and its strategic application as a versatile intermediate for creating novel molecular entities.

Introduction: A Scaffold of Strategic Importance

This compound (CAS No. 339276-34-5) is a bifunctional chemical building block designed for strategic use in synthetic chemistry.[1] Its structure is a deliberate amalgamation of two pharmacologically significant scaffolds: the piperidine ring and the pyridazine core.

The piperidine ring is a prevalent motif in a vast array of therapeutic agents, prized for its conformational flexibility and ability to engage in crucial intermolecular interactions, particularly in drugs targeting the central nervous system.[2] Concurrently, the pyridazine nucleus, a π-deficient diazine, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-hypertensive, anti-cancer, and anti-inflammatory properties.[3][4]

The combination of these two rings, bridged by a nitrogen atom, and featuring two distinct reactive sites—a chlorine atom amenable to substitution and an ester group for further modification—positions this compound as a high-value intermediate in the design-make-test-analyze (DMTA) cycle of drug discovery.[5]

Physicochemical Properties and Specifications

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is typically supplied as a solid with high purity, ensuring reproducibility in subsequent synthetic transformations.[1][6]

PropertyValueReference(s)
CAS Number 339276-34-5[6][7]
Molecular Formula C₁₁H₁₄ClN₃O₂[1][6]
Molecular Weight 255.71 g/mol [7]
Appearance White to off-white solid/powder[1][6]
Melting Point 98-100 °C[7]
Density ~1.29 g/cm³[6]
Purity ≥97% - ≥98%[1][6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][6]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[7]

Synthesis and Mechanistic Rationale

The logical and most common synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridazine ring and the nucleophilicity of the piperidine nitrogen.

Causality of the Synthetic Design: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is particularly pronounced at the carbon atoms adjacent to the nitrogens, making the attached chlorine atoms susceptible to displacement by nucleophiles. The reaction involves the attack of the secondary amine of Methyl piperidine-4-carboxylate on 3,6-dichloropyridazine. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction cluster_product Product & Purification R1 3,6-Dichloropyridazine Cond Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, MeCN) Heat R1->Cond SNAr Reaction R2 Methyl piperidine-4-carboxylate R2->Cond SNAr Reaction P Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Cond->P Workup Aqueous Workup & Purification (Chromatography) P->Workup Spectroscopic_Features cluster_groups Key Structural Units cluster_data Expected Spectroscopic Signals Mol C₁₁H₁₄ClN₃O₂ PDZ Chloropyridazine Ring Mol->PDZ PIP Piperidine Ring Mol->PIP EST Methyl Ester Mol->EST C_NMR ¹³C NMR: - Aromatic C's - Piperidine C's - Carbonyl C - Methoxy C Mol->C_NMR Confirms MS Mass Spec: - M⁺ peak at m/z 255 - M+2 isotope peak (Cl) at m/z 257 (~3:1 ratio) Mol->MS Confirms H_NMR ¹H NMR: - Pyridazine doublets (2H) - Piperidine multiplets (9H) - Ester singlet (3H) PDZ->H_NMR Correlates to PIP->H_NMR Correlates to EST->H_NMR Correlates to Diversification_Points cluster_pathways Potential Synthetic Transformations cluster_results Diverse Molecular Libraries Core Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Path1 SNAr / Cross-Coupling at C6-Cl Position Core->Path1 Vector 1 Path2 Ester Hydrolysis -> Amide Coupling Core->Path2 Vector 2 Lib1 Aryl/Alkyl/Amino Substituted Pyridazines Path1->Lib1 Lib2 Piperidine-4-carboxamides Path2->Lib2

Sources

An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including IUPAC nomenclature, CAS registration, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, grounded in the principles of nucleophilic aromatic substitution. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in structural elucidation and quality control. The guide concludes with a discussion on the potential biological significance and applications of this molecule, drawing from the established pharmacology of the pyridazine and piperidine scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a substituted pyridazine ring and a piperidine-4-carboxylate ester moiety. The IUPAC name for this compound is This compound .

IdentifierValueSource
IUPAC Name This compound-
CAS Number 339276-34-5[1]
Molecular Formula C₁₁H₁₄ClN₃O₂[1]
Molecular Weight 255.70 g/mol -
Appearance Expected to be a powder or liquid[1]

Rationale and Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is ideal for coupling amine nucleophiles with electron-deficient aromatic or heteroaromatic halides.

The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 6-position further activates the ring for substitution. The secondary amine of the piperidine ring serves as the nucleophile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyridazine and piperidine rings, leading to two commercially available or readily synthesizable starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

Retrosynthesis target This compound reagents 3,6-Dichloropyridazine + Methyl piperidine-4-carboxylate target->reagents C-N Disconnection (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of the title compound, including reaction setup, workup, and purification.

Materials and Reagents:
  • 3,6-Dichloropyridazine

  • Methyl piperidine-4-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), methyl piperidine-4-carboxylate (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,6-dichloropyridazine.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification start Combine 3,6-Dichloropyridazine, Methyl piperidine-4-carboxylate, and K₂CO₃ in DMF heat Heat to 80-90 °C and stir for 12-18 hours start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute wash_water Wash with Water (3x) dilute->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Purify by Flash Column Chromatography filter_concentrate->chromatography product Pure Product chromatography->product

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound, based on the analysis of its structural components.

¹H NMR Spectroscopy
  • Pyridazine Protons: Two doublets are expected for the aromatic protons on the pyridazine ring, likely in the range of δ 7.0-7.5 ppm.

  • Piperidine Protons: A complex series of multiplets will be observed for the piperidine ring protons. The protons alpha to the nitrogen will be deshielded and appear further downfield (δ 3.5-4.0 ppm). The remaining piperidine protons will resonate between δ 1.5-2.5 ppm.

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group is expected around δ 3.7 ppm.

¹³C NMR Spectroscopy
  • Pyridazine Carbons: The carbon atoms of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be significantly shifted.

  • Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region (δ 25-55 ppm). The carbons adjacent to the nitrogen will be the most downfield.

  • Ester Carbonyl: The carbonyl carbon of the methyl ester will be observed at approximately δ 170-175 ppm.

  • Methyl Ester Carbon: The carbon of the methyl group of the ester will appear around δ 52 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730 cm⁻¹.

  • C-N Stretch: Stretching vibrations for the C-N bonds of the piperidine and pyridazine rings will be present in the fingerprint region.

  • C-Cl Stretch: A band corresponding to the C-Cl stretch will be observed, typically in the range of 800-600 cm⁻¹.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic M+2 peak will also be observed with an intensity of approximately one-third of the molecular ion peak, which is indicative of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[2][3] Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the ester group.

Applications and Biological Significance

While the specific biological activity of this compound is not extensively documented, the pyridazine and piperidine moieties are privileged scaffolds in medicinal chemistry.

  • Pyridazine Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and anticancer properties.[1][4][5][6]

  • Piperidine Derivatives: The piperidine ring is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties and acting as a versatile scaffold for interacting with various biological targets.[7][8][9]

This molecule serves as a valuable building block for the synthesis of more complex derivatives for screening in various drug discovery programs, particularly in oncology, inflammation, and infectious diseases. The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries.

References

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences, 1(1), 1-8.
  • Al-Ghorbani, M., El-Shaer, S., & El-Gazzar, A. R. (2017). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research, 26(7), 1461–1473.
  • Rudresh, H. M., et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12.
  • Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(10), 1224-1243.
  • Olaru, A., et al. (2011). New pyridazine derivatives: Synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 56(11), 1049-1055.
  • Kuznetsov, I. A., & Galkina, I. V. (2022).
  • Lansdell, M. I., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(16), 1975-1999.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

  • Kuznetsov, I. A., & Galkina, I. V. (2023).
  • Petride, A., et al. (2015). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 103, 457-471.
  • Gorniak, R., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115597.
  • Meanwell, N. A. (2005). Prodrugs of piperazine and substituted piperidine antiviral agents. U.S. Patent No. 7,745,625 B2. Washington, DC: U.S.
  • Al-Mawsawi, L. Q., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Al-Mawsawi, L. Q., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.
  • Zhang, Y., et al. (2019). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Wang, X., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 35(8), 1834-1837.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • Wang, H., et al. (2020). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Reddy, M. P., et al. (2017). Synthesis and Characterization of Novel Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 8(5), 2135-2141.
  • Li, J., et al. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Zinn, S. O., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194301.
  • Zinn, S. O., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194301.
  • Clark, J. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Executive Summary

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive chloropyridazine moiety linked to a piperidine carboxylate scaffold, positions it as a versatile building block for the synthesis of complex molecular entities. The pyridazine ring is a known "privileged" structure in pharmacology, often associated with a range of biological activities, including roles in anticancer agents.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic pathway with mechanistic insights, state-of-the-art analytical characterization protocols, and a discussion of its current and potential applications in therapeutic development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction planning, and analytical characterization. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 339276-34-5[2]
Molecular Formula C₁₁H₁₄ClN₃O₂[2]
Molecular Weight 255.70 g/mol Calculated
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Chemical Structure:

Caption: 2D Structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electrophilic nature of the pyridazine ring, which is further activated by the presence of two nitrogen atoms and a chlorine substituent, making it susceptible to attack by nucleophiles.

Synthetic Workflow

The overall process involves the coupling of two key building blocks, followed by purification and rigorous analytical confirmation.

G cluster_0 start Starting Materials (3,6-Dichloropyridazine & Methyl Piperidine-4-carboxylate) reaction SₙAr Reaction start->reaction Base, Solvent workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Final Product purification->end Characterization

Caption: Synthetic and purification workflow diagram.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-4-carboxylate hydrochloride

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactant Preparation: To a round-bottom flask, add methyl piperidine-4-carboxylate hydrochloride (1.0 eq) and a suitable solvent such as acetonitrile (10 mL per mmol of substrate).

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction mechanism.

  • Base Addition: Add a base such as potassium carbonate (2.5 eq) or DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature.

    • Rationale: The hydrochloride salt of the piperidine starting material must be neutralized to liberate the free amine, which is the active nucleophile. K₂CO₃ is an inorganic base that can be easily filtered off, while DIPEA is a non-nucleophilic organic base that scavenges the generated HCl.

  • Substrate Addition: Add 3,6-dichloropyridazine (1.1 eq) to the mixture.

    • Rationale: A slight excess of the electrophile ensures the complete consumption of the more valuable piperidine starting material.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the SₙAr reaction. The pyridazine ring's π-deficient nature facilitates the nucleophilic attack by the piperidine nitrogen.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Rationale: The aqueous workup removes the base, salts, and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Rationale: Removal of all water is critical before the final purification step.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: This step separates the desired product from unreacted starting materials and any side products, yielding the pure compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data that collectively validate the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridazine, piperidine, and methyl ester protons. Key expected signals include:

    • Two doublets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the pyridazine ring.

    • A singlet for the methyl ester protons (approx. 3.7 ppm).

    • A complex series of multiplets for the piperidine ring protons, with distinct signals for the axial and equatorial protons adjacent to the nitrogen and the proton at the C4 position.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include those for the pyridazine ring carbons, the piperidine ring carbons, the ester carbonyl carbon (approx. 170-175 ppm), and the methyl ester carbon.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Expected Mass: The calculated exact mass of C₁₁H₁₄ClN₃O₂ is 255.0775.

  • Isotopic Pattern: A key validation feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion (M+) peak, which is indicative of the presence of a single chlorine atom (³⁵Cl vs. ³⁷Cl isotopes).

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA).

  • Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (typically by UV at 254 nm). A purity of >95% is generally required for material used in biological assays.

Applications in Drug Discovery and Research Context

The structural motifs within this compound make it a highly valuable scaffold in medicinal chemistry. The chloropyridazine acts as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SₙAr reactions, allowing for the rapid generation of diverse chemical libraries.

  • Oncology: Pyridazine-based compounds have been investigated as Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which are crucial in cancer therapy.[1] The core structure of the title compound is suitable for elaboration into potent kinase inhibitors, such as PI3K inhibitors, which are targets in various solid tumors.[3]

  • Neuroscience: The piperidine moiety is a common feature in centrally active agents. Modifications of related pyridazine structures have led to the development of acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's.[4][5]

  • Infectious Diseases: Piperidine derivatives have been explored as inhibitors of key enzymes in pathogens. For example, related scaffolds have been used to develop inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a target in Mycobacterium tuberculosis.[6]

The title compound serves as a key intermediate, enabling chemists to explore structure-activity relationships (SAR) by modifying the piperidine ester or substituting the chlorine on the pyridazine ring to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and strategic application. By understanding the causality behind the synthetic protocols and the rigor of the analytical validation, researchers can confidently produce and utilize this high-value compound to build novel therapeutics aimed at treating a wide range of human diseases.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][4][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Executive Summary

This document provides a comprehensive technical overview of the essential physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As a key building block or intermediate, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. We will delve into spectroscopic identification, fundamental physical properties, and key pharmacokinetic indicators such as lipophilicity and ionization, grounding all claims in authoritative sources.

Chemical Identity and Strategic Importance

Molecular Structure and Identification

This compound is a substituted piperidine derivative featuring a chloropyridazine moiety. The structural combination of a flexible saturated piperidine ring and a rigid, electron-deficient aromatic pyridazine system imparts unique properties relevant to molecular interactions in biological systems.

Chemical Structure:

(A simplified representation of the core structure)

The molecule's identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number.

Significance in Medicinal Chemistry

The pyridazine ring is a recognized "privileged scaffold" in drug discovery, known for its presence in numerous bioactive compounds.[1] Its two adjacent nitrogen atoms can act as hydrogen bond acceptors and participate in metal chelation, influencing how the molecule interacts with biological targets like enzymes and receptors.[1] The piperidine ring serves as a versatile, non-planar linker, while the methyl carboxylate group can be a handle for further synthetic modification or can interact with target proteins. Consequently, this compound is a valuable intermediate for creating more complex molecules with potential therapeutic applications.

Core Physicochemical Data Summary

For efficient reference, the core physicochemical properties are summarized below. Subsequent sections will detail the methodologies for their determination.

PropertyValue / InformationSource
CAS Number 339276-34-5[2]
Molecular Formula C₁₁H₁₄ClN₃O₂[2]
Molecular Weight 255.70 g/mol Calculated
Appearance Typically a powder or liquid[2]
Purity ≥97% (Typical Commercial Grade)[2]
Storage Store in a tightly closed container, in a dry, well-ventilated place.[2][3]

Spectroscopic and Structural Characterization

A definitive characterization of the molecule's structure and purity relies on a combination of spectroscopic techniques. The following sections outline the expected spectral features and the standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

  • Expertise & Rationale: ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a novel or synthesized batch of this compound, acquiring both spectra is non-negotiable for confirming its identity.

  • Theoretical Analysis:

    • ¹H NMR: One would expect distinct signals for the aromatic protons on the pyridazine ring, the protons on the piperidine ring (which may show complex splitting patterns due to their chair conformation), and a singlet for the methyl ester protons. Protons adjacent to the nitrogen atoms and the chlorine atom will be shifted downfield.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyridazine ring (with the carbon attached to chlorine being significantly affected), and the aliphatic carbons of the piperidine ring are anticipated.

  • Experimental Protocol: NMR Sample Preparation

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

    • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Homogenization: Gently vortex the tube to ensure complete dissolution and a homogenous solution.

    • Analysis: Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[4]

  • Expertise & Rationale: The primary utility of IR is to confirm the presence of the carbonyl group from the ester and to provide a unique "fingerprint" for the molecule, which is invaluable for batch-to-batch quality control.

  • Key Expected Vibrational Frequencies:

    • ~1730 cm⁻¹: A strong, sharp absorbance characteristic of the C=O stretch of the ester group.[5]

    • ~1600-1450 cm⁻¹: Absorbances corresponding to C=C and C=N stretching vibrations within the pyridazine ring.

    • ~1200-1000 cm⁻¹: C-O stretching of the ester.

    • ~800-700 cm⁻¹: C-Cl stretching vibration.[5]

  • Experimental Protocol: Solid-State IR Analysis (Thin Film Method)

    • Rationale: This method is fast, requires minimal sample, and avoids interference from mulling agents.[6]

    • Sample Preparation: Place a few milligrams of the solid compound into a small vial or beaker.[6]

    • Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[6]

    • Film Casting: Transfer one drop of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[6]

    • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the compound on the plate.[6]

    • Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. The background spectrum of the clean salt plate should be subtracted.

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information about the molecule's fragmentation, further confirming its structure.

  • Expected Fragmentation Patterns: The molecular ion peak (M⁺) should be observable. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), as well as cleavages within the piperidine ring.

Fundamental Physical Properties

Melting Point Analysis

The melting point is a fundamental physical property that serves as a crucial indicator of purity.[7]

  • Expertise & Rationale: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline compound. Impurities will typically depress and broaden the melting point range.[8] This makes it an essential first-pass quality control test.

  • Experimental Protocol: Melting Point Determination

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the sample using a mortar and pestle.[9]

    • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 1-2 mm.[10]

    • Initial Determination: Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting temperature.[8]

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

    • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[7]

Properties Influencing Pharmacokinetics

The behavior of a drug candidate in vivo is heavily influenced by its physicochemical properties. LogP and pKa are two of the most critical parameters.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is the measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase, indicating its lipophilicity ("greasiness").

  • Expertise & Rationale: Lipophilicity is a master variable in drug action, profoundly affecting a compound's absorption, distribution, metabolism, and excretion (ADME).[11] For oral drug candidates, a LogP value of less than 5 is generally desirable as per Lipinski's Rule of 5.[12] A positive LogP value indicates higher solubility in the lipid phase (more lipophilic), while a negative value indicates higher solubility in the aqueous phase (more hydrophilic).[11]

  • Experimental Workflow: LogP Determination

    LogP_Workflow start_node Start prep_node Phase Preparation start_node->prep_node dissolve_node Compound Dissolution prep_node->dissolve_node Pre-saturate n-octanol with water and vice-versa equilibrate_node Equilibration dissolve_node->equilibrate_node Add compound to biphasic system separate_node Phase Separation equilibrate_node->separate_node Shake/stir vigorously, allow layers to settle analyze_node Concentration Analysis (HPLC/UV-Vis) separate_node->analyze_node Sample aqueous & octanol layers calc_node Calculate LogP analyze_node->calc_node Determine [organic] & [aqueous] end_node End calc_node->end_node LogP = log10([organic]/[aqueous])

    Caption: Workflow for Shake-Flask LogP Determination.

  • Experimental Protocol: Shake-Flask Method for LogP Determination

    • Phase Preparation: Prepare a water phase (e.g., pH 7.4 phosphate buffer) and an n-octanol phase. Pre-saturate the water by shaking it with n-octanol and vice-versa. Allow the phases to separate completely for at least 24 hours. This step is critical to ensure thermodynamic equilibrium.[13]

    • Compound Addition: Accurately weigh the compound and dissolve it in one of the pre-saturated phases (or a 50/50 mixture). The initial concentration should be quantifiable in both phases post-partitioning.

    • Partitioning: Combine the solution with the other pre-saturated phase in a flask. Shake or stir the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two immiscible layers.

    • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

    • Quantification: Carefully sample each layer. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as HPLC with UV detection.[13]

    • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.

  • Expertise & Rationale: The basic nitrogen atoms in the piperidine and pyridazine rings can be protonated. The pKa value(s) will determine the charge state of the molecule at physiological pH (~7.4). This charge state critically influences solubility, membrane permeability, and binding to the target protein. A compound's solubility is typically highest when it is in its ionized form.

  • Overview of Determination Methods: While several methods exist, potentiometric titration is a classic and reliable technique. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the resulting titration curve correspond to the pKa values. Other methods include UV-spectrophotometry and capillary electrophoresis.

Storage and Stability

Proper handling and storage are essential to maintain the integrity of the compound for research and development.

  • Recommended Conditions: The compound should be stored in a tightly sealed container to prevent moisture uptake.[2] A cool, dry, and well-ventilated area is recommended.[3] For long-term storage, keeping the compound in a freezer under an inert atmosphere is advisable.[14]

  • Stability Considerations: The chloropyridazine moiety may be susceptible to nucleophilic substitution under certain conditions (e.g., strong base, elevated temperatures), and the ester is susceptible to hydrolysis. These potential degradation pathways should be considered when planning synthetic routes or formulation studies.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that make it a valuable asset in pharmaceutical R&D. Its characterization through a logical workflow of spectroscopic and physical analyses provides the necessary foundation for its use as a reliable chemical intermediate. The key determinants of its potential biological activity—lipophilicity (LogP) and ionization state (pKa)—can be robustly determined using the standardized protocols outlined herein. This comprehensive physicochemical profile empowers researchers to make informed decisions in the complex process of drug design and development.

References

  • Amadis Chemical. (n.d.). This compound CAS NO.339276-34-5. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Science Department, North Allegheny School District. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

  • Gębka, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine-Piperidine Scaffold

The heterocyclic scaffold combining a pyridazine and a piperidine moiety represents a privileged structure in modern medicinal chemistry. These compounds are of significant interest due to their diverse pharmacological activities, which include potential applications as anticancer, antihypertensive, and antiviral agents. The target molecule, Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, serves as a crucial intermediate in the synthesis of a wide array of more complex molecules for drug discovery and development. The presence of a reactive chlorine atom on the pyridazine ring, coupled with the ester functionality on the piperidine ring, offers versatile handles for further chemical modifications and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of this key intermediate, delving into the underlying chemical principles, a detailed experimental protocol, and the rationale behind the synthetic strategy.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal synthetic route to this compound hinges on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful and widely utilized reaction in heterocyclic chemistry involves the displacement of a leaving group (in this case, a chloride ion) from an electron-deficient aromatic ring by a nucleophile.

The pyridazine ring, with its two nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two electron-withdrawing chlorine atoms in 3,6-dichloropyridazine further activates the ring towards SNAr. A critical aspect of this starting material is the differential reactivity of the two chlorine atoms, which allows for selective monosubstitution under controlled conditions.

The overall synthetic transformation can be visualized as follows:

Synthetic_Overview cluster_reactants Starting Materials cluster_product Target Molecule SM1 3,6-Dichloropyridazine P1 This compound SM1->P1 SNAг Reaction SM2 Methyl piperidine-4-carboxylate SM2->P1 Nucleophile

Caption: General Synthetic Scheme.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The secondary amine of methyl piperidine-4-carboxylate acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This attack disrupts the aromaticity of the pyridazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the expulsion of a chloride ion, the leaving group. This step is typically fast.

The regioselectivity of the initial nucleophilic attack is a key consideration. In the case of 3,6-dichloropyridazine, the two chlorine atoms are in chemically equivalent positions, so the initial attack can occur at either C3 or C6. However, once one chlorine is substituted, the electronic nature of the ring changes, influencing the reactivity of the remaining chlorine atom for any subsequent reactions.

Experimental Protocol: A Validated Approach

The following protocol outlines a reliable method for the synthesis of this compound. This procedure is a composite of established methodologies for similar SNAr reactions on dichloropyridazines.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
3,6-Dichloropyridazine148.98141-30-0>98%
Methyl piperidine-4-carboxylate143.182971-79-1>97%
Triethylamine (Et₃N)101.19121-44-8>99%
Acetonitrile (MeCN)41.0575-05-8Anhydrous
Dichloromethane (DCM)84.9375-09-2ACS Grade
Saturated Sodium Bicarbonate Solution--Aqueous
Brine (Saturated NaCl Solution)--Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Anhydrous
Step-by-Step Procedure

Experimental_Workflow start Start step1 1. Combine 3,6-dichloropyridazine, methyl piperidine-4-carboxylate, and acetonitrile in a round-bottom flask. start->step1 step2 2. Add triethylamine to the mixture. step1->step2 step3 3. Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC. step2->step3 step4 4. Cool the reaction mixture and remove the solvent under reduced pressure. step3->step4 step5 5. Partition the residue between dichloromethane and water. step4->step5 step6 6. Separate the organic layer and wash sequentially with saturated sodium bicarbonate and brine. step5->step6 step7 7. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. step6->step7 step8 8. Purify the crude product by column chromatography. step7->step8 end End: Pure Product step8->end

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous acetonitrile, add methyl piperidine-4-carboxylate (1.05 eq).

  • Base Addition: Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (3,6-dichloropyridazine) is consumed. This typically takes 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane (DCM) and water. The organic layer will contain the desired product.

  • Washing: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the pyridazine ring protons (typically two doublets), the methyl ester protons (a singlet around 3.7 ppm), and the piperidine ring protons (a series of multiplets).
¹³C NMR Resonances for the carbon atoms of the pyridazine and piperidine rings, as well as the ester carbonyl carbon (around 174 ppm) and the methyl ester carbon (around 52 ppm).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of the product (C₁₁H₁₄ClN₃O₂ = 255.70 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Melting Point A sharp melting point is indicative of a pure compound.

Conclusion and Future Directions

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable intermediate. The procedure is scalable and utilizes readily available starting materials. The resulting product, with its versatile functional groups, opens up a plethora of possibilities for the synthesis of novel bioactive molecules. Further derivatization of the remaining chlorine atom on the pyridazine ring through subsequent SNAr reactions or palladium-catalyzed cross-coupling reactions, as well as modification of the ester functionality, can lead to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The principles and the protocol detailed in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • Bhatt, N. D., & Nimavat, K. S. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. (CN104844523A).
  • PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Gould, E., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(46), 16368-16387. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

An In-Depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a well-established synthetic pathway, including a step-by-step experimental protocol, and discusses the underlying chemical principles. Furthermore, it covers the analytical characterization of the molecule and explores its potential therapeutic applications based on structure-activity relationship (SAR) studies of analogous compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyridazine-Piperidine Scaffold

The fusion of pyridazine and piperidine moieties in a single molecular entity has garnered considerable attention in the field of drug discovery. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, analgesic, and anti-inflammatory properties.[1][2] The piperidine ring, a saturated heterocycle, is a prevalent structural motif in numerous pharmaceuticals and natural products, often contributing to improved pharmacokinetic properties and target engagement.[3]

This compound (Figure 1) represents a key building block in the synthesis of more complex molecules for biological screening. Its structure combines the reactive chloropyridazine unit with a functionalized piperidine ring, offering multiple points for chemical modification and the exploration of structure-activity relationships.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing nature of the pyridazine ring facilitates the attack of the secondary amine of the piperidine derivative on the carbon bearing the chlorine atom.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine and pyridazine rings, leading to two readily available starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

G Target This compound Intermediates 3,6-Dichloropyridazine + Methyl piperidine-4-carboxylate Target->Intermediates C-N Disconnection (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions involving chloropyridazines and piperidine derivatives.[4]

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-4-carboxylate[3]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add triethylamine or DIPEA (1.2 eq).

  • Addition of Electrophile: To the stirred solution, add 3,6-dichloropyridazine (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction and Washing: The organic layer is separated, washed sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na2SO4 or MgSO4, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Workflow Diagram

G cluster_0 Reaction Start Start: 3,6-Dichloropyridazine Methyl piperidine-4-carboxylate Base (Et3N or DIPEA) Solvent (DMF or MeCN) Reaction Heat (80-100 °C) Stir (4-12 h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: Solvent removal Partition (EtOAc/H2O) Monitoring->Workup Extraction Extraction & Washing: Sat. NaHCO3 Brine Workup->Extraction Drying Drying & Concentration: Na2SO4 or MgSO4 Extraction->Drying Purification Purification: Silica gel chromatography Drying->Purification Product Pure Product: This compound Purification->Product

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore the chemical space of related analogs, and discuss its potential as a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the importance and potential applications of this and similar molecular architectures.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with desirable biological activities and pharmacokinetic profiles. This compound is a prime example of this strategy, uniting two "privileged" heterocyclic scaffolds: pyridazine and piperidine.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile component in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, contributing to target engagement, while the overall electronic properties of the ring can be modulated through substitution to fine-tune activity and physicochemical properties.

The piperidine moiety is one of the most ubiquitous saturated heterocycles found in pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for optimizing ligand-receptor interactions. The piperidine ring can influence a compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.[3]

The conjugation of these two scaffolds in this compound creates a molecule with a unique set of properties and potential for diverse biological applications. The 6-chloro substituent on the pyridazine ring serves as a key reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of biological activity.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is based on established synthetic methodologies for similar compounds.

General Synthetic Scheme

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyridazine precursor and a piperidine derivative.

Synthesis_Scheme cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3,6-dichloropyridazine 3,6-Dichloropyridazine Reaction_Step Nucleophilic Aromatic Substitution (SNAr) 3,6-dichloropyridazine->Reaction_Step methyl_piperidine-4-carboxylate Methyl piperidine-4-carboxylate methyl_piperidine-4-carboxylate->Reaction_Step Final_Product This compound Reaction_Step->Final_Product Base, Solvent (e.g., DIPEA, DMF)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-4-carboxylate hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.

  • Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Causality behind Experimental Choices:

  • Base (DIPEA): A non-nucleophilic organic base is used to deprotonate the secondary amine of the piperidine starting material, activating it for nucleophilic attack without competing in the substitution reaction.

  • Solvent (DMF): A polar aprotic solvent is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the SNAr reaction on the electron-deficient pyridazine ring.

  • Purification: Column chromatography is essential to separate the desired monosubstituted product from any unreacted starting materials and potential disubstituted byproducts.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the C-N bond between the piperidine and pyridazine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the product.

Structure-Activity Relationships (SAR) and Related Compounds

While specific biological data for this compound is not extensively reported in publicly available literature, we can infer potential therapeutic applications and guide future research by examining the SAR of related compounds.

The core structure of this compound presents several points for chemical modification to explore the SAR.

Caption: Key modification points for SAR studies on the core scaffold.

Modifications at the 6-position of the Pyridazine Ring (R1)

The chlorine atom at the 6-position is an excellent leaving group for further SNAr reactions or for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, including:

  • Aryl and Heteroaryl Groups: To explore π-π stacking interactions and introduce additional pharmacophoric features.

  • Amines, Alcohols, and Thiols: To introduce hydrogen bond donors and acceptors and to modulate polarity.

Modifications of the Carboxylate Group (R2)

The methyl ester at the 4-position of the piperidine ring can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These modifications can significantly impact the compound's properties:

  • Carboxylic Acid: Increases polarity and can serve as a key interaction point with biological targets.

  • Amides: A diverse range of amines can be used to introduce various functional groups, modulate lipophilicity, and explore new interactions with target proteins.

Potential Therapeutic Targets

Based on the known activities of pyridazine and piperidine derivatives, compounds based on the this compound scaffold could be investigated for a range of therapeutic applications, including:

  • Oncology: Pyridazine derivatives have shown promise as anticancer agents.

  • Inflammatory Diseases: The pyridazine scaffold is present in compounds with anti-inflammatory properties.[1]

  • Infectious Diseases: Both pyridazine and piperidine moieties are found in various antimicrobial agents.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs.[3]

Future Directions and Conclusion

This compound represents a valuable starting point for the development of new chemical entities with potential therapeutic applications. The synthetic accessibility and the presence of multiple handles for chemical modification make this scaffold highly attractive for medicinal chemistry campaigns.

Future research should focus on:

  • Systematic SAR studies: To understand the impact of modifications at various positions on biological activity.

  • In vitro and in vivo biological evaluation: To identify and validate therapeutic targets for this class of compounds.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of promising analogs.

References

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry.
  • Structure‐activity relationship of the synthesized pyridazine derivatives.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Methyl 3-Amino-6-chloropyridazine-4-carboxyl
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYL
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.
  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
  • New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organoc
  • Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
  • Methyl 6-chloropyridine-3-carboxyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Technical Guide: Predicting the Mechanism of Action for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Elucidating Novel Compound Bioactivity

Introduction

In the landscape of modern drug discovery, the identification of a novel chemical entity is merely the first step in a long and intricate journey. A profound understanding of a compound's mechanism of action (MoA) is paramount, as it dictates its therapeutic potential, informs on potential side effects, and guides lead optimization.[1] This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MoA of "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate," a compound for which, as of the writing of this document, no public MoA data exists.

This document is structured not as a rigid protocol, but as a logical workflow, guiding the researcher from theoretical predictions to experimental validation. We will dissect the molecule's constituent parts, leverage powerful computational tools to generate hypotheses, and then systematically test these hypotheses through a cascade of in vitro and in vivo methodologies. The ultimate goal is to build a robust, evidence-based profile of the compound's biological activity.

Structural Deconstruction and Initial Hypotheses

The structure of this compound presents two key pharmacophoric moieties: the chloropyridazine ring and the piperidine-4-carboxylate scaffold. An analysis of existing literature on these fragments provides a fertile ground for initial hypothesis generation.

  • The Chloropyridazine Moiety: The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[2] The presence of the electron-withdrawing chlorine atom and the π-deficient aromatic system suggests potential interactions with various biological targets.[3] Notably, derivatives of chloropyridazine have been investigated as:

    • Anticancer agents , specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP-1).[3]

    • Anti-inflammatory agents , through the inhibition of enzymes like carbonic anhydrase, COX-2, and 5-LOX.[4]

    • Antihyperglycemic agents , showing potential as α-amylase or dipeptidyl peptidase IV (DPP-IV) inhibitors.[5]

  • The Piperidine-4-carboxylate Moiety: The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[6] Its rigid, chair-like conformation can present substituents in well-defined spatial orientations, making it an ideal scaffold for interacting with protein binding pockets.[7] The methyl ester at the 4-position provides a potential hydrogen bond acceptor and a site for metabolic hydrolysis, which could be a factor in its pharmacokinetic profile. Piperidine derivatives have a vast pharmacological landscape, including potent analgesic properties.[8][9]

Based on this structural analysis, our initial hypotheses will focus on potential anticancer and anti-inflammatory activities, while remaining open to other possibilities revealed through the predictive workflow.

Part 1: In Silico Target Prediction and MoA Hypothesis Generation

The most efficient first step in MoA prediction is the use of computational, or in silico, methods.[10] These approaches harness vast biological and chemical datasets to predict potential drug-target interactions, saving significant time and resources before embarking on wet-lab experiments.[1][11]

Rationale for a Computational-First Approach

A computational-first strategy allows us to cast a wide net, screening our compound against thousands of potential biological targets. This can uncover unexpected activities and help prioritize experimental assays.[12] The process is iterative; computational predictions guide initial experiments, and the results of those experiments can be used to refine subsequent computational models.

Experimental Protocol: In Silico Workflow
  • Ligand-Based Target Prediction:

    • Principle: This method is based on the similarity principle: molecules with similar structures are likely to have similar biological activities.[10]

    • Step 1: Obtain a 2D (SMILES) and 3D (SDF) representation of this compound.

    • Step 2: Utilize public and commercial databases (e.g., ChEMBL, PubChem, SciFinder) to search for structurally similar compounds.

    • Step 3: Analyze the known biological targets and activities of the identified analogs.

    • Step 4: Compile a list of potential targets based on the frequency and relevance of the targets associated with the most similar compounds.

  • Reverse Docking (Target Fishing):

    • Principle: This structure-based approach involves docking the compound's 3D structure into the binding sites of a large collection of crystallographically-resolved proteins.[10]

    • Step 1: Prepare a high-quality 3D conformer of the ligand.

    • Step 2: Select a panel of protein targets. This can be a broad, genome-wide panel or a more focused panel based on the initial hypotheses (e.g., kinases, GPCRs, nuclear receptors).

    • Step 3: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically fit the ligand into each protein's binding site.

    • Step 4: Score and rank the protein targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered high-priority candidates.

  • Pharmacophore Modeling and Screening:

    • Principle: A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific target.

    • Step 1: If the ligand-based search reveals a cluster of active compounds for a particular target, generate a common-feature pharmacophore model from these molecules.

    • Step 2: Alternatively, generate a pharmacophore model from the ligand-binding site of a high-priority target identified through reverse docking.

    • Step 3: Screen the subject compound against these pharmacophore models to assess its fit and potential for interaction.

Data Presentation: Predicted Biological Targets

The results of the in silico analysis should be compiled into a clear, actionable table.

Predicted Target FamilySpecific Target(s)In Silico Method(s)Confidence LevelRationale/Supporting Evidence
Kinases VEGFR-2, EGFRReverse Docking, Ligand-BasedHighPyridazine core is common in kinase inhibitors.
Polymerases PARP-1Ligand-BasedHighHigh similarity to known chloropyridazine-based PARP-1 inhibitors.[3]
Proteases COX-2, 5-LOX, DPP-IVReverse DockingMediumPyridazinone derivatives show activity against these targets.[4][5]
Metalloenzymes Carbonic AnhydrasesReverse DockingMediumSulfonamide-like features are absent, but pyridazine core may interact.[4]
GPCRs Opioid ReceptorsLigand-BasedLowPiperidine scaffold is present in many analgesics, but overall structure differs.[9]
Visualization: In Silico Prediction Workflow

InSilico_Workflow cluster_input Input Compound cluster_methods In Silico Methods cluster_output Output Compound Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate LigandBased Ligand-Based Search (Similarity) Compound->LigandBased ReverseDocking Reverse Docking (Structure-Based) Compound->ReverseDocking Pharmacophore Pharmacophore Modeling LigandBased->Pharmacophore TargetList Prioritized Target List (Table 1) LigandBased->TargetList ReverseDocking->Pharmacophore ReverseDocking->TargetList Pharmacophore->TargetList

Caption: Workflow for in silico prediction of biological targets.

Part 2: In Vitro Target Validation and Mechanistic Assays

While in silico methods provide strong hypotheses, experimental validation is non-negotiable for scientific rigor. In vitro assays are the next logical step, allowing for the direct measurement of the compound's interaction with its predicted targets and its effect on cellular processes in a controlled environment.

Rationale for a Two-Tiered In Vitro Approach

We will employ a two-tiered strategy:

  • Biochemical Assays: These cell-free systems confirm a direct physical interaction (binding) or functional modulation (inhibition/activation) between the compound and a purified target protein.[13] This is the most direct way to validate a predicted target.

  • Cell-Based Assays: These assays measure the compound's effect within a living cell, providing a more physiologically relevant context.[13] They help to confirm that target engagement translates into a functional cellular response and can reveal insights into cell permeability and potential off-target effects.

Experimental Protocol: Biochemical Target Validation

Objective: To determine if the compound directly binds to and/or inhibits the activity of high-priority predicted targets (e.g., PARP-1, VEGFR-2).

Protocol: PARP-1 Inhibition Assay (Example)

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates, test compound.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add PARP-1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+.

    • Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

    • Incubate to allow the PARP-ylation reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP, which will bind to the biotinylated ADP-ribose polymers attached to the histones.

    • Wash again, then add TMB substrate. The HRP will catalyze a color change.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: The signal is proportional to PARP-1 activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: Cell-Based Mechanistic Assays

Objective: To assess the effect of the compound on a cellular pathway downstream of the validated target.

Protocol: Cellular Apoptosis Assay (Following PARP-1 Inhibition)

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to PARP inhibitors (e.g., BRCA-mutant breast cancer cell line MDA-MB-436).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound across a range of concentrations. Include a positive control (e.g., Olaparib) and a vehicle control (DMSO).

    • Incubate for a relevant time period (e.g., 48-72 hours).

    • Add a reagent for measuring caspase-3/7 activity (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent). This reagent is non-fluorescent until it is cleaved by activated caspases, a key event in apoptosis.

    • Incubate as per the manufacturer's instructions.

    • Measure fluorescence using a plate reader or high-content imaging system.

  • Data Analysis: An increase in fluorescence indicates the induction of apoptosis. Quantify the dose-dependent increase in apoptosis and calculate an EC50 value.

Visualization: Hypothetical Signaling Pathway

Signaling_Pathway DNAdamage DNA Damage PARP1 PARP-1 DNAdamage->PARP1 activates Apoptosis Apoptosis DNAdamage->Apoptosis leads to (when repair is blocked) Repair DNA Repair PARP1->Repair promotes Repair->DNAdamage resolves Compound Test Compound Compound->PARP1 inhibits

Caption: Inhibition of PARP-1 by the test compound blocks DNA repair, leading to apoptosis.

Part 3: In Vivo Confirmation and Pharmacodynamic Studies

The ultimate test of a compound's MoA is its activity within a whole, living organism.[14] In vivo studies are essential to understand the compound's pharmacokinetics (PK) and pharmacodynamics (PD), which describe how the body affects the drug and how the drug affects the body, respectively.[15][16] This phase confirms that the cellular effects observed in vitro translate to a therapeutic effect in a disease model.

Rationale for In Vivo Modeling

In vivo models integrate the complexities of absorption, distribution, metabolism, and excretion (ADME) with the compound's direct biological activity.[17] They are critical for establishing a therapeutic window and for identifying on-target and potential off-target effects in a systemic context.

Experimental Protocol: Animal Model Efficacy Study

Objective: To determine if the compound inhibits tumor growth in a mouse xenograft model, consistent with its in vitro anti-cancer activity.

  • Model Selection: Use immunodeficient mice (e.g., NOD/SCID) implanted with the same human cancer cell line used in the cellular assays (e.g., MDA-MB-436).

  • Dosing and Administration:

    • Based on preliminary toxicology and PK studies, determine a safe and effective dose range.

    • Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., once daily).

    • Include a vehicle control group and a positive control group (e.g., Olaparib).

  • Efficacy Measurement:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • At the end of the study, collect tumor and blood samples at various time points after the final dose.

    • Measure the level of target inhibition in the tumor tissue (e.g., by measuring poly(ADP-ribose) levels via immunohistochemistry or ELISA).

    • Measure downstream biomarkers of apoptosis (e.g., cleaved caspase-3 levels in the tumor).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Correlate the dose and drug concentration in the tumor with the level of target inhibition and the anti-tumor effect.

Visualization: The Drug Discovery and Validation Cascade

Validation_Cascade InSilico In Silico Prediction • Ligand/Structure Based Methods • Hypothesis Generation InVitro In Vitro Validation • Biochemical Assays (IC50) • Cellular Assays (EC50) InSilico->InVitro Prioritizes Targets InVivo In Vivo Confirmation • Animal Models • PK/PD & Efficacy InVitro->InVivo Confirms Cellular Activity Clinical Clinical Development InVivo->Clinical Establishes Preclinical Proof-of-Concept

Caption: The logical progression from computational prediction to in vivo validation.

Synthesis and Conclusion

While the primary focus of this guide is the prediction of the mechanism of action, the availability of the compound is a prerequisite for any experimental work. A plausible synthesis could involve the nucleophilic aromatic substitution of 3,6-dichloropyridazine with methyl piperidine-4-carboxylate. The reaction would likely be carried out in a suitable solvent such as isopropanol in the presence of a base like potassium carbonate, a method that has been reported for similar syntheses.[3]

Concluding Remarks

The journey to elucidate the mechanism of action for a novel compound like this compound is a systematic process of hypothesis and validation. By integrating computational predictions with rigorous in vitro and in vivo experimental biology, we can build a comprehensive understanding of its therapeutic potential. This structured, multi-pillar approach—from structural deconstruction to whole-organism efficacy—maximizes the probability of success and provides a solid foundation for further drug development. The framework outlined herein serves as a robust and adaptable blueprint for researchers and scientists dedicated to translating chemical novelty into therapeutic reality.

References
  • Califano, A. et al. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology.
  • Gaulton, A. et al. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration.
  • Wrobel, J. et al. (2021). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development.
  • Sigma-Aldrich.
  • Liu, X. et al. (2021). Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink.
  • El-Naggar, M. et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
  • Zon, L. I. et al. (2012).
  • Adeshina, I. et al. (2020). Computational/in silico methods in drug target and lead prediction.
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An In-Depth Technical Guide to Identifying the Biological Targets of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel small molecule, Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. We will delve into the rationale behind experimental design, blending established principles of chemical biology with cutting-edge technologies to create a robust, self-validating workflow for target deconvolution.

Introduction: The Enigma of a Novel Chemical Entity

The compound, this compound, presents a unique scaffold for biological investigation. Its constituent moieties, a chloropyridazine ring and a piperidine-4-carboxylate core, are prevalent in a multitude of bioactive molecules, suggesting a high probability of interaction with endogenous proteins. The chloropyridazine group, a π-deficient aromatic system, is known to participate in various biological activities, including anticancer and antimicrobial effects.[1][2][3] The piperidine ring is a ubiquitous structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as a versatile scaffold for engaging with a diverse range of biological targets.[4][5][6]

The primary challenge and a critical step in the drug discovery and development process is the identification of the specific molecular targets through which a small molecule exerts its biological effects.[7][8] A thorough understanding of a compound's mechanism of action is paramount for optimizing its therapeutic potential and mitigating off-target effects.[9][10] This guide will outline a multi-pronged approach, commencing with computational predictions to generate initial hypotheses, followed by rigorous in vitro and cell-based experimental validation.

In Silico Target Prediction: Charting the Course for Experimental Validation

Computational, or in silico, methods offer a powerful and cost-effective means to generate initial hypotheses about the biological targets of a novel compound.[11][12] These approaches leverage vast chemogenomic databases and sophisticated algorithms to predict potential protein-ligand interactions.[13][14]

Ligand-Based Approaches: Guilt by Association

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[11] Ligand-based methods exploit this by comparing the physicochemical and structural properties of our query molecule, this compound, against databases of compounds with known biological targets.

Methodologies:

  • 2D and 3D Similarity Searching: Algorithms calculate a similarity score between the query molecule and database compounds based on their 2D fingerprints or 3D shape and pharmacophore features.

  • Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's biological activity. This pharmacophore model can then be used to screen for proteins that can accommodate it.

Structure-Based Approaches: Docking to Predict Binding

When the three-dimensional structure of a potential protein target is known, molecular docking simulations can predict the preferred binding orientation and affinity of a small molecule. This provides a more detailed, atomistic view of the potential interaction.

Methodologies:

  • Molecular Docking: This computational technique places the small molecule into the binding site of a protein and calculates a score that estimates the binding affinity. This can be performed against a panel of known drug targets to identify those with the highest predicted affinity for our query compound.

The following workflow diagram illustrates the in silico target prediction process:

in_silico_workflow cluster_ligand_based Ligand-Based Methods cluster_structure_based Structure-Based Methods Similarity 2D/3D Similarity Searching Hypotheses Prioritized Target Hypotheses Similarity->Hypotheses Pharmacophore Pharmacophore Modeling Pharmacophore->Hypotheses Docking Molecular Docking Docking->Hypotheses Query Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Query->Similarity Query->Pharmacophore Query->Docking Databases Chemogenomic Databases (e.g., ChEMBL, DrugBank) Databases->Similarity Databases->Pharmacophore Databases->Docking

Caption: In Silico Target Prediction Workflow.

In Vitro Target Validation: From Prediction to Physical Interaction

Following the generation of a prioritized list of potential targets from in silico screening, the next crucial step is to experimentally validate these predictions.[15][16] In vitro assays provide direct evidence of a physical interaction between the compound and its putative target protein.

Biochemical Assays: Measuring Functional Modulation

For targets that are enzymes, biochemical assays can determine if the compound modulates their catalytic activity.

Experimental Protocol: Generic Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the microplate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Biophysical Binding Assays: Quantifying the Interaction

These methods directly measure the binding affinity between the compound and the protein, independent of functional activity.

Methodologies:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow a solution of the compound over the surface. The change in the refractive index upon binding is measured, allowing for the determination of association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding. This technique provides a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and entropy (ΔS).

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[15]

The following diagram illustrates the in vitro validation workflow:

in_vitro_workflow Hypotheses Prioritized Target Hypotheses Biochemical Biochemical Assays (e.g., Kinase Inhibition) Hypotheses->Biochemical Biophysical Biophysical Binding Assays (e.g., SPR, ITC, CETSA) Hypotheses->Biophysical Validated_Targets Validated Targets Biochemical->Validated_Targets Biophysical->Validated_Targets cell_based_workflow Validated_Targets Validated Targets Target_Engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) Validated_Targets->Target_Engagement Phenotypic_Assays Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) Validated_Targets->Phenotypic_Assays Confirmed_Mechanism Confirmed Mechanism of Action Target_Engagement->Confirmed_Mechanism Phenotypic_Assays->Confirmed_Mechanism

Caption: Cell-Based Target Validation Workflow.

Unbiased Approaches for Target Identification

In cases where initial hypotheses are weak or to uncover unexpected "off-targets," unbiased methods can be employed. [7][17][18] Methodologies:

  • Affinity Chromatography coupled with Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry. [18][19]* Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. Cell lysates are treated with the compound and then a protease, and the protected proteins are identified by mass spectrometry. [7][17]

Potential Target Classes for this compound

Based on the known biological activities of its constituent moieties, the following protein classes represent promising starting points for investigation:

Structural Moiety Reported Biological Activities Potential Target Classes Supporting Evidence
ChloropyridazineAnticancer, anti-inflammatory, antimicrobialKinases (e.g., VEGFR-2), PARP-1, Carbonic Anhydrases[1][2][20]
Piperidine-4-carboxylateCNS activity, enzyme inhibitionGPCRs, Ion Channels, Carbonic Anhydrases, Cholinesterases[4][21][22][23]

Conclusion

The identification of the biological targets of this compound is an achievable goal through a systematic and multi-faceted approach. By integrating in silico prediction with rigorous in vitro and cell-based validation, researchers can confidently elucidate the mechanism of action of this novel chemical entity. This in-depth understanding is the bedrock upon which successful drug development programs are built.

References

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Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyridazine and piperidine scaffolds has yielded a plethora of biologically active molecules, particularly in the realm of kinase inhibition. This technical guide delves into the synthesis, characterization, and potential applications of a key exemplar of this structural class: Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. While a detailed historical account of this specific molecule's discovery is not prominently documented in publicly available literature, its chemical architecture strongly suggests its origin as a strategic building block in medicinal chemistry campaigns. This guide will provide a comprehensive overview of a robust synthetic route to this compound, an exploration of its potential biological targets based on structurally related molecules, and a discussion of its significance for researchers and scientists in drug development.

Introduction: The Strategic Fusion of Pyridazine and Piperidine Moieties

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, contribute to favorable interactions with biological targets.[2] The incorporation of a pyridazine moiety can enhance aqueous solubility and modulate the pharmacokinetic profile of a drug candidate.[1]

Similarly, the piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to a target protein.[3] The combination of these two pharmacophorically important rings in "this compound" results in a molecule with significant potential as a versatile intermediate or a bioactive compound in its own right. The chloro-substituent on the pyridazine ring provides a reactive handle for further chemical elaboration, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthesis of this compound

The synthesis of the title compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the 6-chloropyridazine ring makes it susceptible to attack by nucleophiles, such as the secondary amine of the piperidine ring.

Proposed Synthetic Workflow

The logical and most common synthetic route involves the coupling of 3,6-dichloropyridazine with methyl piperidine-4-carboxylate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

synthetic_workflow reagent1 3,6-Dichloropyridazine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Methyl piperidine-4-carboxylate reagent2->reaction product This compound reaction->product Base (e.g., K2CO3) Solvent (e.g., Isopropanol) Heat screening_cascade tier1 Tier 1: Primary Screening (Biochemical Assays) tier2 Tier 2: Cellular Assays (Target Engagement & Pathway Modulation) tier1->tier2 Hit Confirmation & Selectivity Profiling tier3 Tier 3: In Vivo Models (Pharmacokinetics & Efficacy) tier2->tier3 Lead Optimization

Sources

A Technical Guide to the Solubility Profile of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "a drug must be in solution to be absorbed" remains a cornerstone principle. The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its journey from a promising lead compound to a viable therapeutic agent. Poor solubility can severely hamper drug absorption, leading to low and variable bioavailability, which in turn can compromise therapeutic efficacy and complicate dose-response relationships.[1][2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[1][3]

This guide provides an in-depth technical exploration of the solubility characteristics of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , a heterocyclic compound with potential pharmacological applications. As researchers, scientists, and drug development professionals, understanding the solubility profile of this molecule is not merely an academic exercise; it is a foundational step in unlocking its therapeutic potential. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the interpretation of solubility data in the broader context of pharmaceutical development.

The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) influences a multitude of factors throughout the drug development pipeline.[4] Early-stage assessment of solubility is paramount, as it helps to:

  • Identify liabilities early: Compounds with insufficient solubility carry a higher risk of failure.[4][5] Early screening allows for the timely deselection of problematic candidates or the initiation of solubility enhancement strategies.[6]

  • Ensure data quality in vitro: Poorly soluble compounds can precipitate in biological assays, leading to inaccurate and misleading results.[3]

  • Inform formulation strategies: A thorough understanding of a compound's solubility in various media (e.g., different pH buffers, biorelevant media) is essential for designing effective oral and parenteral dosage forms.[7]

  • Predict in vivo performance: Solubility is a key component of the Biopharmaceutics Classification System (BCS), which helps in predicting a drug's oral absorption characteristics.[8][9]

For This compound , its structural features—a substituted pyridazine ring, a piperidine moiety, and a methyl ester—suggest a complex interplay of factors governing its solubility. A systematic evaluation is therefore indispensable.

Differentiating Kinetic and Thermodynamic Solubility

When assessing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. The choice of which to measure depends on the stage of drug discovery.[10]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often non-equilibrium, conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[10][11][12] Kinetic solubility assays are high-throughput and are therefore ideal for the early stages of drug discovery, where large numbers of compounds need to be rapidly screened.[4][11] However, the presence of DMSO can sometimes lead to an overestimation of the true solubility.

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium. It is defined as the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[13][14] This measurement is more time-consuming as it requires incubating an excess of the solid compound in the solvent until equilibrium is reached (often 24 hours or more).[11][13] Thermodynamic solubility is the gold standard for late-stage lead optimization and pre-formulation studies, as it provides crucial data for developing viable drug formulations.[5]

The following diagram illustrates the conceptual difference between these two critical parameters.

G cluster_0 Solubility Measurement Approaches cluster_1 Application Stage KS Kinetic Solubility KS_desc High-throughput Rapid assessment DMSO stock addition Early discovery screening KS->KS_desc Early Early Stage (HTS, Hit-to-Lead) KS->Early Primary Use TS Thermodynamic Solubility TS_desc Equilibrium state 'True' solubility Excess solid incubation Lead optimization & formulation TS->TS_desc Late Late Stage (Lead Op, Pre-formulation) TS->Late Primary Use

Caption: Kinetic vs. Thermodynamic Solubility in Drug Discovery.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data for This compound , standardized and well-controlled experimental protocols are essential.

Kinetic Solubility Determination (Shake-Flask Method)

This protocol is adapted for high-throughput screening and provides a rapid assessment of solubility.

Protocol Steps:

  • Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[12]

  • Buffer Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Filter the buffer through a 0.45 µm membrane filter.[12]

  • Incubation Mixture: In a 1.4 mL tube, add 490 µL of PBS buffer, followed by 10 µL of the 20 mM DMSO stock solution. This creates a final concentration of 400 µM with 2% DMSO. Prepare in duplicate for reproducibility.[12]

  • Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[11]

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a 0.45 µm filter plate to separate any precipitate.[12]

  • Quantification: Analyze the supernatant/filtrate to determine the concentration of the dissolved compound. This is typically done using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared from the DMSO stock solution.[11][15]

The workflow for this kinetic assay is visualized below.

G start Start prep_stock Prepare 20 mM Stock in DMSO start->prep_stock prep_buffer Prepare PBS (pH 7.4) start->prep_buffer add_stock Add 10 µL Stock to 490 µL PBS prep_stock->add_stock prep_buffer->add_stock incubate Incubate at 25°C for 2 hours with shaking add_stock->incubate separate Filter or Centrifuge to remove precipitate incubate->separate quantify Quantify concentration in supernatant via LC-MS/MS separate->quantify end End quantify->end

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is crucial for pre-formulation activities, adhering to principles outlined in ICH guidelines.[8][16][17]

Protocol Steps:

  • Preparation of Media: Prepare aqueous buffers at a minimum of three pH values relevant to the physiological range, such as pH 1.2, 4.5, and 6.8.[8][16] The temperature should be maintained at 37 ± 1°C.[16]

  • Addition of Compound: Add an excess amount of solid This compound to a glass vial containing a known volume of the prepared buffer (e.g., 1 mL).[13] The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[13][15] The duration should be justified to ensure equilibrium is reached.[18]

  • pH Measurement: After incubation, measure the final pH of the solution to ensure it has not deviated significantly from the initial value.[16][17]

  • Separation of Undissolved Solid: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method.[5]

The following diagram outlines the thermodynamic solubility determination process.

G start Start prep_media Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) start->prep_media add_solid Add excess solid compound to each buffer prep_media->add_solid incubate Incubate at 37°C for 24-72 hours with shaking add_solid->incubate measure_ph Measure final pH incubate->measure_ph filter_solution Filter to get saturated solution measure_ph->filter_solution quantify Quantify concentration via HPLC-UV filter_solution->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Assay.

Physicochemical Factors Influencing Solubility

The solubility of This compound is governed by several intrinsic and extrinsic factors.

  • pH and pKa: The compound possesses a basic nitrogen atom in the piperidine ring, making its solubility pH-dependent. At pH values below its pKa, the piperidine nitrogen will be protonated, leading to a significant increase in aqueous solubility due to the formation of a charged species. Conversely, at pH values above the pKa, the compound will exist predominantly in its less soluble, neutral form. Determining the pKa is therefore critical to understanding its solubility profile across the gastrointestinal tract.

  • Polarity and Lipophilicity: The molecule has both polar (ester, pyridazine nitrogens) and non-polar (chlorophenyl group) regions. The overall balance between these determines its lipophilicity (often measured as logP). Generally, higher lipophilicity correlates with lower aqueous solubility.[14]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome for dissolution to occur. A more stable crystal lattice (higher melting point) often corresponds to lower solubility.[14]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[19]

  • Particle Size: Reducing the particle size of the solid compound increases the surface area available for dissolution, which can enhance the dissolution rate.[20]

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be tabulated for clear interpretation.

Table 1: Hypothetical Kinetic and Thermodynamic Solubility Data for this compound

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (pH 7.4)2545162
ThermodynamicBuffer (pH 1.2)37> 250> 899
ThermodynamicBuffer (pH 4.5)37150540
ThermodynamicBuffer (pH 6.8)3730108
ThermodynamicWater372590

Note: Molecular weight of this compound is assumed to be approximately 277.74 g/mol for these calculations.

Interpretation of Results:

  • The hypothetical data in Table 1 suggests that the compound is a weak base, with its solubility markedly increasing at acidic pH (pH 1.2) due to protonation.

  • The kinetic solubility at pH 7.4 is higher than the thermodynamic solubility at pH 6.8, which is a common observation and may be due to the formation of a supersaturated solution from the DMSO stock.

  • Based on the International Council for Harmonisation (ICH) M9 guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose dissolves in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[16][17] The classification of this compound would depend on its intended therapeutic dose. For instance, if the highest dose is 25 mg, the required solubility would be 100 µg/mL (25 mg / 250 mL). According to our hypothetical data, the compound would meet this criterion at pH 1.2 and 4.5, but not at pH 6.8. Therefore, it would not be classified as a highly soluble drug across the entire pH range.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for evaluating the solubility of This compound . A thorough solubility assessment, encompassing both kinetic and thermodynamic measurements across a physiologically relevant pH range, is a non-negotiable step in its development pathway. The data generated will be instrumental in guiding lead optimization, designing appropriate formulations, and ultimately, determining the clinical viability of this compound. Should the intrinsic solubility prove to be a limiting factor, various solubility enhancement techniques, such as salt formation, co-solvency, or the use of amorphous solid dispersions, should be investigated.[1][3]

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • BMG LABTECH. (2023).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

  • Evotec. Thermodynamic Solubility Assay.
  • AAT Bioquest. (2022).
  • Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(18), 5790–5804. [Link]

  • Pharmaguideline.
  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability.
  • Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. [Link]

  • Bergström, C. A., & Al-Tikriti, Y. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 3–9. [Link]

  • J-Stage. (n.d.).
  • European Medicines Agency. (2020).
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5.
  • International Council for Harmonisation. (2019).

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic data for the novel compound, Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. As a valuable building block in medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application in drug discovery and development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Chemical Structure and Expected Spectroscopic Features

The structure of this compound comprises a piperidine ring substituted at the nitrogen atom with a 6-chloropyridazine moiety, and a methyl carboxylate group at the 4-position of the piperidine ring.

Structure:

Based on this structure, we can anticipate the following spectroscopic characteristics:

  • ¹H NMR: Signals corresponding to the protons on the pyridazine ring, the piperidine ring, and the methyl ester. The aromatic protons of the pyridazine ring are expected to appear in the downfield region, while the aliphatic protons of the piperidine ring and the methyl group will be in the upfield region.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons of the pyridazine ring, the aliphatic carbons of the piperidine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns resulting from the cleavage of the piperidine ring, the loss of the ester group, and fragmentation of the chloropyridazine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.5 s
Spectral Width240 ppm

Workflow for NMR Data Acquisition and Processing:

Caption: A typical workflow for acquiring and processing NMR data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25d1HPyridazine H-4
~6.85d1HPyridazine H-5
~4.20m2HPiperidine H-2, H-6 (axial)
~3.70s3H-OCH₃
~3.10m2HPiperidine H-2, H-6 (equatorial)
~2.60tt1HPiperidine H-4
~2.00m2HPiperidine H-3, H-5 (axial)
~1.80m2HPiperidine H-3, H-5 (equatorial)

Interpretation:

  • The two doublets in the aromatic region (~7.25 and ~6.85 ppm) are characteristic of the two adjacent protons on the pyridazine ring. The downfield shift is due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.

  • The complex multiplets in the aliphatic region correspond to the protons of the piperidine ring. The protons at the 2 and 6 positions, being adjacent to the nitrogen atom, are expected to be the most downfield of the piperidine protons.

  • The singlet at approximately 3.70 ppm is assigned to the three protons of the methyl ester group.

  • The triplet of triplets at around 2.60 ppm is characteristic of the proton at the 4-position of the piperidine ring, which is coupled to the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

Chemical Shift (ppm)Assignment
~175.0C=O (Ester)
~160.0Pyridazine C-3
~150.0Pyridazine C-6
~128.0Pyridazine C-4
~115.0Pyridazine C-5
~52.0-OCH₃
~48.0Piperidine C-2, C-6
~41.0Piperidine C-4
~28.0Piperidine C-3, C-5

Interpretation:

  • The carbonyl carbon of the ester is expected to have the most downfield chemical shift (~175.0 ppm).

  • The carbons of the pyridazine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the chlorine substituent.

  • The aliphatic carbons of the piperidine ring and the methyl ester will be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition Parameters:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Mass Range50-500 m/z

Workflow for Mass Spectrometry Data Analysis:

Caption: A general workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum of this compound will show a prominent molecular ion peak [M+H]⁺. The exact mass can be calculated from its molecular formula, C₁₁H₁₄ClN₃O₂.

Molecular Formula: C₁₁H₁₄ClN₃O₂ Molecular Weight: 255.70 g/mol

Predicted [M+H]⁺: m/z 256.0851

Major Predicted Fragmentation Pathways:

  • Loss of the methyl carboxylate group: Cleavage of the ester bond can lead to the loss of the -COOCH₃ group (59 Da), resulting in a fragment at m/z 197.

  • Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, leading to various smaller charged species.

  • Fragmentation of the chloropyridazine ring: The chloropyridazine moiety can also fragment, for instance, by losing a chlorine atom or through ring cleavage. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for chlorine-containing fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a detailed structural characterization of this important synthetic intermediate. The predicted NMR and MS data, along with the outlined experimental protocols, offer a robust framework for researchers and scientists to confidently identify and utilize this compound in their drug discovery and development endeavors. The detailed interpretation of the spectroscopic features, grounded in fundamental principles, ensures a high degree of scientific integrity and provides a valuable resource for the scientific community.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Human Metabolome Database (HMDB). Spectra. [Link]

Methodological & Application

Application Notes & Protocol: Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved via a robust and efficient nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and methyl piperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, process flow diagrams, and critical data presented for maximum clarity and reproducibility.

Introduction and Scientific Rationale

Heterocyclic compounds containing the pyridazine core are of significant interest in pharmaceutical research due to their wide range of biological activities. The target molecule, this compound, serves as a key intermediate for the development of more complex molecules, leveraging the reactive chlorine atom for further functionalization via cross-coupling reactions or additional substitutions.

The synthetic strategy hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring, exacerbated by the two electron-withdrawing chlorine atoms, renders it susceptible to attack by nucleophiles.[1] In this protocol, the secondary amine of the methyl piperidine-4-carboxylate acts as the nucleophile, displacing one of the chlorine atoms on the 3,6-dichloropyridazine ring. The reaction's regioselectivity is not a significant concern as the C3 and C6 positions of the starting material are electronically and sterically equivalent. A non-nucleophilic organic base is employed to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the piperidine nucleophile.[2]

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Overview:

The reaction proceeds through a classical addition-elimination SNAr pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl piperidine-4-carboxylate attacks one of the electrophilic carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1]

  • Base-Mediated Deprotonation: A second molecule of the amine nucleophile or, as in our case, an added base (Triethylamine), abstracts the proton from the newly formed ammonium salt within the intermediate. This step is often rate-determining in reactions involving amine nucleophiles.[3]

  • Rearomatization and Leaving Group Expulsion: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product.

The diagram below illustrates the fundamental steps of the SNAr mechanism.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Formation Reactants 3,6-Dichloropyridazine + Methyl Piperidine-4-carboxylate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Nucleophilic Attack Product Final Product + Chloride Ion + Protonated Base Meisenheimer->Product Step 2 & 3: Deprotonation & Leaving Group Expulsion

Caption: Generalized workflow of the SNAr mechanism.

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )M.P. (°C)Supplier ExampleNotes
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9865-69Sigma-AldrichCorrosive, handle with care.
Methyl piperidine-4-carboxylateC₇H₁₃NO₂143.18-Commercially availableHygroscopic, store under inert gas.
Triethylamine (TEA)(C₂H₅)₃N101.19-115Fisher ScientificAcrid smell, use in a fume hood. Distill from CaH₂ if needed.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61VWRAnhydrous grade recommended.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-84-ACS grade or higher for extraction & chromatography.
HexanesC₆H₁₄86.18-95-ACS grade or higher for chromatography.
Saturated NaCl solution (Brine)NaCl(aq)---Used during aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37--For drying organic layers.
TLC Plates----Silica gel 60 F₂₅₄
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Reflux condenser and heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Digital thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Step 1: Reaction Setup
  • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 eq.) .[4]

  • Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) . Stir the mixture at room temperature until the solid is completely dissolved.

  • In a separate beaker, dissolve methyl piperidine-4-carboxylate (1.57 g, 11.0 mmol, 1.1 eq.) in a small amount of DMF (~5 mL) for easier transfer.

  • Add the methyl piperidine-4-carboxylate solution to the reaction flask via syringe.

  • Add triethylamine (TEA, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the reaction mixture dropwise. Rationale: TEA acts as a base to scavenge the HCl produced during the reaction, preventing the protonation of the piperidine nucleophile which would render it inactive.[2]

Step 2: Reaction Execution and Monitoring
  • Fit the flask with a reflux condenser and begin heating the mixture to 80-85 °C using a heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for 6-8 hours .

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Procedure: Spot the starting material (3,6-dichloropyridazine) and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has been consumed and a new, more polar product spot is dominant.

Step 3: Work-up and Extraction
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing distilled water (150 mL) .

  • Extract the aqueous layer with Ethyl Acetate (3 x 75 mL) . Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the DMF and salts remain in the aqueous layer.

  • Combine the organic layers and wash them sequentially with distilled water (2 x 100 mL) and then with saturated brine solution (1 x 100 mL) . Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) , swirl, and filter to remove the drying agent.

Step 4: Purification and Characterization
  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent Gradient: Start with 10% Ethyl Acetate in Hexanes and gradually increase the polarity to 30-40% Ethyl Acetate in Hexanes to elute the product.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield This compound as a white to off-white solid.

  • Dry the final product under vacuum. Expected yield: ~75-85%.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR) to confirm its identity and purity.

Process Workflow Visualization

The following diagram provides a high-level overview of the entire synthetic workflow.

protocol_workflow start Start setup 1. Reaction Setup - Charge reactants & solvent - Add base (TEA) start->setup reaction 2. Reaction - Heat to 80-85 °C - Stir for 6-8 hours setup->reaction monitor 3. Monitor by TLC (30% EtOAc/Hexanes) reaction->monitor workup 4. Aqueous Work-up - Quench with water - Extract with EtOAc monitor->workup Reaction Complete dry 5. Dry & Concentrate - Wash with brine - Dry over MgSO₄ - Rotovap workup->dry purify 6. Purification (Flash Column Chromatography) dry->purify characterize 7. Characterization (NMR, MS) purify->characterize end_product Pure Product characterize->end_product

Sources

Application Note: High-Purity Isolation of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology leverages automated flash column chromatography on silica gel, a robust technique for achieving high purity of polar heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the experimental design.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are common in biologically active molecules. The pyridazine ring, a π-deficient aromatic system with two adjacent nitrogen atoms, imparts unique physicochemical properties that are advantageous in drug design.[1] The purity of such intermediates is paramount, as impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Column chromatography is a fundamental purification technique in organic synthesis. For polar, nitrogen-containing heterocycles, optimizing the separation parameters is crucial to overcome challenges such as peak tailing and poor resolution.[2] This application note details a validated protocol for the efficient purification of the title compound, ensuring a final purity suitable for subsequent synthetic transformations.

Physicochemical Properties and Pre-Chromatographic Considerations

A thorough understanding of the target molecule's physicochemical properties is essential for developing an effective purification strategy.

  • Polarity: The presence of the pyridazine ring, the ester functional group, and the tertiary amine within the piperidine ring contributes to the molecule's overall polarity. Pyridazine itself is a polar molecule, miscible with water and soluble in many organic solvents.[3][4] This moderate to high polarity dictates the choice of a polar stationary phase and a mobile phase of intermediate polarity for effective separation.

  • Solubility: Pyridazine derivatives generally exhibit good solubility in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[5] The crude product should be dissolved in a minimal amount of a strong solvent in which it is freely soluble to ensure a concentrated band is loaded onto the column.

  • Stability: While many pyridazine derivatives are stable, chloropyridazines can be susceptible to nucleophilic substitution, especially under harsh basic or acidic conditions.[6] Therefore, the chosen chromatographic conditions should be as neutral as possible to prevent degradation of the target compound.

Based on these considerations, a normal-phase chromatography setup with silica gel as the stationary phase is the most appropriate choice.

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica Gel (flash chromatography grade, 40-63 µm particle size)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Automated flash chromatography system

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions

Chloropyridazine derivatives should be handled with care as they can be harmful if swallowed, in contact with skin, or inhaled.[7][8][9][10][11] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol

Thin Layer Chromatography (TLC) for Method Development

The first step in developing a successful column chromatography protocol is to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from any impurities.

Protocol:

  • Prepare several developing chambers with different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

  • Spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Place one plate in each developing chamber and allow the solvent front to travel up the plate.

  • Visualize the separated spots under UV light (254 nm).

  • Calculate the Rf value for the target compound and any impurities in each solvent system.

  • Select the solvent system that provides the best separation.

Table 1: Exemplary TLC Solvent System Screening

Solvent System (Hexane:EtOAc)Rf of Target CompoundObservations
80:200.1Compound is retained too strongly.
60:400.3Good separation from major impurities.
50:500.5Good separation, but may elute too quickly.
40:600.7Compound elutes too close to the solvent front.

Based on the above hypothetical data, a 60:40 mixture of hexane:ethyl acetate is a promising starting point for the column chromatography.

Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel Slurry prep_sample Dissolve Crude Product in Minimal DCM prep_mobile Prepare Hexane and Ethyl Acetate Mobile Phases load_sample Load Sample onto Column prep_mobile->load_sample run_gradient Run Gradient Elution (e.g., 20-60% EtOAc in Hexane) load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Obtain Pure Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Selection and Packing: Select a silica gel cartridge with a capacity appropriate for the amount of crude material to be purified. For example, a 40 g cartridge is suitable for purifying 400-800 mg of a crude mixture. Equilibrate the column with the initial mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Sample Preparation and Loading: Dissolve the crude product in a minimal volume of a strong solvent like DCM. Alternatively, for less soluble compounds or to improve resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Begin the elution with the initial mobile phase. A linear gradient is often effective for separating compounds with different polarities. Based on the TLC analysis, a gradient from 20% to 60% ethyl acetate in hexane over 10-15 column volumes is a good starting point.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-15 mL) throughout the run.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity and identity of the final product using analytical techniques such as NMR and mass spectrometry.

Table 2: Recommended Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard polar stationary phase suitable for the separation of polar organic compounds.
Mobile Phase A n-HexaneNon-polar solvent to control the overall polarity of the mobile phase.
Mobile Phase B Ethyl AcetatePolar solvent to elute the polar target compound.
Gradient 20% to 60% B over 12 column volumesA gradient elution ensures efficient separation of impurities and elution of the target compound in a reasonable time.
Flow Rate 40 mL/min (for a 40 g column)An optimal flow rate ensures good separation without excessive run times.
Detection UV at 254 nmThe pyridazine ring is UV active, allowing for real-time monitoring of the elution profile.

Expected Results and Troubleshooting

Following this protocol, this compound should be isolated as a pure solid or oil. The purity should be >95% as determined by NMR.

Troubleshooting:

  • Poor Separation: If the separation is not adequate, consider using a shallower gradient or a different solvent system. For example, replacing ethyl acetate with a solvent from a different selectivity group, such as dichloromethane, may improve resolution.

  • Peak Tailing: Nitrogen-containing compounds can sometimes interact with the acidic silanol groups on the silica surface, leading to peak tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can help to mitigate this effect.

  • No Elution: If the compound does not elute from the column, the mobile phase is not polar enough. Increase the proportion of the polar solvent or switch to a more polar solvent system (e.g., using methanol as a modifier).

Conclusion

This application note provides a detailed and robust protocol for the purification of this compound using automated flash column chromatography. By following the outlined steps for method development and execution, researchers can consistently obtain this key pharmaceutical intermediate in high purity, facilitating the advancement of their drug discovery and development programs. The principles and techniques described herein are also applicable to the purification of other polar heterocyclic compounds.

References

  • Solubility of Things. (n.d.). Pyridazine. Retrieved from [Link]

  • Alshehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 3-Amino-6-chloropyridazine - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Slideshare. (2015). Pyridazine and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 15(14), 1279-1297. Retrieved from [Link]

  • Inam, M., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 203-214. Retrieved from [Link]

  • ResearchGate. (2020). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Retrieved from [Link]

  • Prasad, A. V. G. S., & Patel, F. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. International Journal of Novel Research and Development, 9(6), c823-c831. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1321-1339. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]

  • Kaczor, A. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4889-4900. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Recrystallization of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing effective recrystallization protocols for the purification of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate . As a compound of interest in pharmaceutical research and development, achieving high purity is critical for ensuring accurate biological evaluation and meeting stringent regulatory standards. These application notes are designed for researchers, medicinal chemists, and process development scientists. The methodologies are grounded in established principles of crystallization and draw upon purification strategies for structurally related piperidine and pyridazine derivatives.[1][2][3][4] This guide emphasizes a systematic approach to solvent selection and protocol optimization to ensure robust and reproducible purification.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound incorporating both a piperidine and a pyridazine moiety.[3][4] Such structures are prevalent in a wide range of pharmaceuticals.[3] The synthetic routes leading to this and similar molecules often produce crude products contaminated with unreacted starting materials, byproducts, and residual solvents.[2] Effective purification is therefore a critical step to ensure the integrity of subsequent research, including biological assays and formulation studies.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][5] It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A well-designed recrystallization protocol can significantly enhance purity, improve crystal morphology, and provide a stable solid form.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent should readily dissolve the compound of interest near its boiling point.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.

  • Differential Solubility of Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

  • Safety: The solvent should have a favorable safety profile (low toxicity, flammability).

Recommended Recrystallization Protocols

Two primary recrystallization strategies are presented here as starting points for this compound: Single-Solvent Recrystallization and Solvent-Antisolvent Recrystallization.

Preliminary Solvent Screening

Before attempting a large-scale recrystallization, a systematic solvent screening is essential. This micro-scale experiment provides critical data for selecting the most suitable solvent system.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature. A range of solvents with varying polarities should be tested. See Table 1 for suggestions.

  • Solubility Assessment (Cold): Agitate the mixture. Observe if the compound dissolves readily at room temperature. A solvent that completely dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.

  • Solubility Assessment (Hot): For solvents that show poor solubility at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[2] Continue adding the solvent dropwise until the compound fully dissolves.

  • Crystallization Assessment: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for at least 20 minutes.

  • Observation: Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling. Note any "oiling out," where the compound separates as a liquid instead of a solid.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method and should be the first approach if a suitable single solvent is identified.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to promote dissolution. A hot plate with a magnetic stirrer is recommended. Add small portions of hot solvent until a clear, saturated solution is obtained.[1]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is particularly useful when no single solvent meets all the ideal criteria. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (antisolvent) to induce precipitation.

Experimental Protocol: Solvent-Antisolvent Recrystallization

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "antisolvent" in which the compound is poorly soluble.[2] (Refer to Table 1 for potential pairs).

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution until turbidity (cloudiness) is observed and persists.

  • Re-dissolution: If necessary, add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly. If crystals do not form, gentle scratching of the inside of the flask with a glass rod can initiate nucleation.

  • Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Data Presentation and Solvent Selection

The choice of solvent is paramount. Based on the structures of related pyridazine and piperidine compounds, a range of solvents should be evaluated.[1][2][6]

Solvent Polarity Index Boiling Point (°C) Potential Use Case Notes
Ethanol 5.278Good candidate for single-solvent recrystallization.Often shows good temperature-dependent solubility for polar compounds.[2]
Isopropanol 4.382Good candidate for single-solvent recrystallization.Similar to ethanol but less polar.
Acetonitrile 6.282Can be a good solvent or part of a mixed system.Mentioned in patents for similar heterocyclic compounds.[7]
Ethyl Acetate 4.377Potential single solvent or as a "good" solvent in a pair.Good for moderately polar compounds.
Toluene 2.4111Potential single solvent or antisolvent.Higher boiling point requires careful handling.
Heptane/Hexane 0.098/69Likely to be an antisolvent.Use in combination with a more polar "good" solvent.
Water 9.0100Unlikely as a primary solvent but could be an antisolvent.The presence of the ester and chloro groups may limit solubility.
Dichloromethane 3.440Likely a "good" solvent for antisolvent method.Low boiling point can make it difficult for single-solvent method.

Table 1: Suggested Solvents for Screening.

Visualization of Experimental Workflow

The following diagrams illustrate the decision-making process and workflow for the described recrystallization protocols.

Recrystallization_Workflow start Crude Solid solvent_screen Micro-Scale Solvent Screening start->solvent_screen single_solvent Suitable Single Solvent Found? solvent_screen->single_solvent protocol1 Protocol 1: Single-Solvent Recrystallization single_solvent->protocol1 Yes antisolvent_system Suitable Solvent-Antisolvent Pair Found? single_solvent->antisolvent_system No end_node Pure Crystals protocol1->end_node protocol2 Protocol 2: Solvent-Antisolvent Recrystallization antisolvent_system->protocol2 Yes chromatography Consider Column Chromatography antisolvent_system->chromatography No protocol2->end_node

Caption: Decision workflow for selecting a recrystallization method.

Single_Solvent_Protocol cluster_0 Protocol 1: Step-by-Step dissolve 1. Dissolve in minimal hot solvent hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool_slow 3. Slow Cooling to RT hot_filter->cool_slow cool_ice 4. Ice Bath Cooling cool_slow->cool_ice isolate 5. Vacuum Filtration cool_ice->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry under vacuum wash->dry

Caption: Step-by-step workflow for single-solvent recrystallization.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystal Formation Solution is not saturated enough; compound is too soluble even when cold.Try to induce crystallization by scratching the inner wall of the flask. If that fails, evaporate some solvent to increase concentration. If still unsuccessful, a different solvent is needed.
Premature Crystallization The solution cools too quickly during hot filtration.Use a pre-heated funnel and flask for hot filtration. Add a small excess of hot solvent before filtering.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Reduce the amount of solvent used for dissolution. Ensure adequate cooling time in the ice bath.
Poor Purity Inappropriate solvent choice; cooling was too rapid, trapping impurities.Re-recrystallize the material, ensuring slow cooling. Select a solvent system with better differential solubility for impurities.

Conclusion

The protocols and guidelines presented in this document offer a robust starting point for the purification of this compound. By employing a systematic approach to solvent screening and carefully controlling the crystallization parameters, researchers can achieve high-purity material suitable for demanding applications in drug discovery and development. The key to success lies in methodical experimentation, beginning with small-scale trials before proceeding to larger batches.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
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  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
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  • Childers, W. E., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application US20080051579A1.
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  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Svirshchevskaya, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

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  • PubChem. (n.d.). Methyl 4,6-dichloropyridazine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2017). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

  • ChemSynthesis. (n.d.). methyl 1-piperidinecarboxylate. Available at: [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). CID 118077621. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Helynck, O., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]

  • PubChem. (n.d.). Methyl 3,6-dichloropyridazine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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Application Note & Protocols for the Analysis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-MCPC-2026-01

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the characterization and quantification of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. As a key intermediate or final product in pharmaceutical development, ensuring its purity and identity is paramount. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling. The causality behind experimental choices, optimization strategies, and self-validating protocol designs are discussed to provide researchers with a field-proven framework for analysis.

Introduction: The Analyte and Its Significance

This compound is a heterocyclic compound incorporating three key structural motifs: a chloropyridazine ring, a piperidine ring, and a methyl carboxylate group. The pyridazine ring is a recognized scaffold in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] The piperidine moiety is a common feature in many pharmaceuticals, influencing solubility and receptor binding.

The accurate analysis of this molecule is critical for several reasons:

  • Purity Assessment: Ensuring the absence of synthetic precursors, by-products, or degradants.

  • Identity Confirmation: Verifying the correct molecular structure and mass.

  • Stability Studies: Monitoring for degradation under various stress conditions.

This guide provides the foundational methods to achieve these analytical objectives using two orthogonal and powerful techniques: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

2.1. Rationale and Method Development Insights

HPLC is the premier technique for determining the purity of non-volatile and thermally labile compounds like our target analyte.[2] A reversed-phase (RP-HPLC) method is selected for its broad applicability.

  • Causality of Column Selection: A C18 (octadecylsilane) stationary phase is chosen for its effective retention of moderately polar, heterocyclic compounds. The key challenge with molecules containing basic nitrogen centers (like the piperidine and pyridazine rings) is the potential for undesirable interactions with residual acidic silanol groups on the silica backbone of the column, leading to peak tailing.[3] To mitigate this, we specify a modern, high-purity, end-capped C18 column, which has a minimal population of active silanol sites.[3]

  • Mobile Phase Strategy: The control of mobile phase pH is the most critical parameter for achieving sharp, symmetrical peaks for basic analytes.[4] At a low pH (e.g., 2.5-4.0), the basic nitrogen atoms on both the piperidine and pyridazine rings will be consistently protonated. This creates a single, stable cationic species that interacts predictably with the stationary phase, preventing peak broadening or splitting that can occur when a compound exists in multiple ionic states.[3] We will use formic acid as it is a volatile modifier compatible with mass spectrometry, should an LC-MS method be pursued later.

  • Detection: The chloropyridazine moiety possesses a strong UV chromophore, making UV detection highly suitable and sensitive. A standard wavelength of 254 nm is a good starting point, though scanning the analyte with a Diode Array Detector (DAD) to identify the wavelength of maximum absorbance (λ-max) is recommended for optimal sensitivity.[2]

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Prep (0.1% Formic Acid in H2O/ACN) hplc_system HPLC System (Pump, Autosampler, Oven) prep_mobile->hplc_system prep_sample Sample Prep (1 mg/mL in Diluent, Filter 0.45 µm) injection Injection (10 µL) prep_sample->injection column C18 Column (4.6x150 mm, 5 µm) Temp: 30 °C injection->column Gradient Elution Flow: 1.0 mL/min detection UV/DAD Detector (λ = 254 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration report Purity Calculation (Area % Method) integration->report

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Materials and Reagents:

  • This compound reference standard and sample.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (≥98%).

  • 0.45 µm Syringe Filters (e.g., PTFE).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v).

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λ-max)
Run Time 20 minutes
  • Analysis Sequence:

    • Equilibrate the system for at least 20 minutes with the initial mobile phase conditions (90% A, 10% B).

    • Inject a diluent blank to ensure a clean baseline.

    • Perform five replicate injections of the Working Standard Solution to establish system suitability (RSD of peak area and retention time <2%).

    • Inject the Sample Solution.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

3.1. Rationale and Method Development Insights

GC-MS is a powerful technique for confirming the identity of a compound by providing both its retention time and a unique mass fragmentation pattern (mass spectrum).[2]

  • Applicability and Caveats: The suitability of GC for this analyte depends on its thermal stability and volatility. While the molecule is not exceptionally large, the presence of the ester and two distinct heterocyclic rings means thermal degradation in the high-temperature injector is a possibility. Therefore, the injector temperature should be optimized, starting lower (e.g., 250 °C) and increasing only if poor peak shape suggests incomplete volatilization. A split injection is used to introduce a small, precise amount of sample onto the column, preventing overload.

  • Column Selection: A low-polarity 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.[5] It separates compounds primarily based on their boiling points and provides excellent inertness.

  • Mass Spectrometry: Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a "fingerprint" for the molecule. The expected mass spectrum would likely show a molecular ion peak (M+) and characteristic fragments corresponding to the loss of the -OCH3 group, the -COOCH3 group, and cleavage of the piperidine and pyridazine rings. This fragmentation data provides unequivocal structural confirmation.

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_sample Sample Prep (1 mg/mL in Ethyl Acetate) injection Split Injection (1 µL) Inlet Temp: 250 °C prep_sample->injection gc_system GC System column HP-5ms Column (30m x 0.25mm x 0.25µm) injection->column Temp Programmed Helium Flow ms_interface MS Transfer Line Temp: 280 °C column->ms_interface ms_detector Mass Spectrometer (EI, 70 eV, Scan 50-500 amu) ms_interface->ms_detector tic Generate Total Ion Chromatogram (TIC) ms_detector->tic mass_spec Extract Mass Spectrum of Target Peak tic->mass_spec library_match Confirm Identity (Fragmentation Pattern) mass_spec->library_match

Caption: GC-MS workflow for identity confirmation.

Detailed GC-MS Protocol

Instrumentation:

  • GC system equipped with a split/splitless injector and autosampler.

  • Mass Selective Detector (MSD).

  • Data acquisition and processing software.

Materials and Reagents:

  • This compound sample.

  • High-purity Ethyl Acetate or Dichloromethane (GC-grade).

  • High-purity Helium carrier gas.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 1.0 mL of ethyl acetate and vortex to dissolve.

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold at 280 °C for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu
  • Analysis Sequence:

    • Perform a solvent blank injection to verify system cleanliness.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to find the retention time of the main peak.

    • Extract the mass spectrum for the main peak by performing a background subtraction.

    • Confirm the identity of the compound by comparing the observed mass spectrum with the theoretical molecular weight and expected fragmentation pattern. Check for the presence of the molecular ion (M+) and key fragment ions.

Summary and Conclusions

The HPLC and GC-MS methods outlined in this guide provide a robust framework for the comprehensive analysis of this compound. The RP-HPLC method is optimized for accurate purity determination, employing a pH-controlled mobile phase to ensure excellent peak shape for this basic compound. The GC-MS method serves as an orthogonal technique for unequivocal identity confirmation through its characteristic mass fragmentation pattern. Together, these protocols equip researchers and drug development professionals with the necessary tools to ensure the quality and integrity of this important chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
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  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.
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  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
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  • da Silva, A. F. G., et al. (2021). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society, 32(8), 1696-1706.
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Application Notes & Protocols: The Strategic Use of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2][3] This guide provides an in-depth technical overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and discuss its application in generating libraries of potent and selective inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction: The Privileged Pyridazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyridazine ring is one such scaffold, particularly in the context of kinase inhibition.[4] Its defining feature is the 1,2-arrangement of nitrogen atoms, which are perfectly positioned to act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding site.[5] This hinge-binding motif is a common feature among many successful kinase inhibitors.

The title compound, This compound , is an advanced intermediate that capitalizes on this privileged core. It offers two orthogonal points for chemical diversification:

  • The C6-Chloro Group: A reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aryl or heteroaryl groups that can probe deep into the hydrophobic pocket of the ATP-binding site.[5]

  • The Piperidine-4-carboxylate Moiety: A versatile linker that can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a diverse range of amines to form amides. This functionality typically extends towards the solvent-exposed region of the active site, enabling chemists to fine-tune solubility, cell permeability, and target selectivity.[6]

This dual functionality makes it an ideal starting point for library synthesis and rapid structure-activity relationship (SAR) exploration.

Physicochemical Properties & Synthesis of the Core Scaffold

A foundational understanding of the starting material is critical for successful downstream applications.

Key Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄ClN₃O₂
Molecular Weight 255.70 g/mol
CAS Number 850033-76-2
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO
Protocol: Synthesis of the Core Scaffold

This protocol details the synthesis of the title compound from commercially available starting materials via a nucleophilic aromatic substitution (SNAr) reaction. The reaction displaces one of the chlorine atoms from 3,6-dichloropyridazine with the secondary amine of the piperidine ring.

Workflow for Scaffold Synthesis

G SM1 3,6-Dichloropyridazine Reaction SₙAr Reaction (80-100 °C) SM1->Reaction SM2 Methyl piperidine-4-carboxylate SM2->Reaction Base DIPEA or K₂CO₃ Base->Reaction Solvent Acetonitrile or DMF Solvent->Reaction Product Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Workup Aqueous Workup & Purification Reaction->Workup Workup->Product

Caption: Synthetic workflow for the title compound via SNAr.

Materials & Equipment:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Methyl piperidine-4-carboxylate hydrochloride (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), methyl piperidine-4-carboxylate hydrochloride (1.05 eq), and the chosen base (DIPEA or K₂CO₃).

  • Add the anhydrous solvent (ACN or DMF) to achieve a concentration of approximately 0.2 M with respect to the dichloropyridazine.

  • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Causality Note: Heating is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridazine ring. The base is crucial to neutralize the HCl salt of the starting amine and the HCl generated during the reaction.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate or dichloromethane (DCM) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure title compound.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol: Two-Step Elaboration into a Kinase Inhibitor Core

This section demonstrates the power of the scaffold by outlining a two-step synthesis of a representative kinase inhibitor core structure. We will first perform a Suzuki-Miyaura cross-coupling at the C6-chloro position, followed by amide formation at the carboxylate.

Synthetic Pathway for Kinase Inhibitor Core

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Formation Start Scaffold Suzuki_Rxn Pd-Catalyst Base, Solvent Start->Suzuki_Rxn Boronic Aryl Boronic Acid (e.g., 4-fluorophenyl) Boronic->Suzuki_Rxn Intermediate1 Coupled Intermediate (Ester) Suzuki_Rxn->Intermediate1 Hydrolysis LiOH Hydrolysis Intermediate1->Hydrolysis Intermediate2 Carboxylic Acid Hydrolysis->Intermediate2 Amide_Rxn HATU/EDC Coupling Intermediate2->Amide_Rxn Amine Amine (R-NH₂) (e.g., Cyclopropylamine) Amine->Amide_Rxn FinalProduct Final Kinase Inhibitor Core Amide_Rxn->FinalProduct

Caption: Two-step elaboration of the core scaffold into a final inhibitor structure.

Step 1: Suzuki-Miyaura Cross-Coupling

This robust, palladium-catalyzed reaction is ideal for forming C(sp²)-C(sp²) bonds with high functional group tolerance.[5]

Materials & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or sealed reaction vial, inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the starting scaffold (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction to 90-110 °C and stir until the starting material is consumed (monitor by LC-MS, typically 2-8 hours).

  • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the coupled intermediate.

  • Validation: Confirm structure via NMR and HRMS.

Step 2: Saponification and Amide Coupling

This two-part step first converts the ester to a carboxylic acid, which is then activated for coupling with an amine.

Procedure:

  • Saponification: Dissolve the ester intermediate from Step 1 in a mixture of THF/Methanol/Water (e.g., 3:1:1). Add Lithium Hydroxide (LiOH) (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitor by LC-MS).

  • Acidify the mixture to pH ~4-5 with 1N HCl. Extract the product with ethyl acetate. Dry the organic layers and concentrate to yield the carboxylic acid, which is often used without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF or DCM. Add a coupling agent (e.g., HATU, 1.1 eq), a base (e.g., DIPEA, 3.0 eq), and the desired amine (e.g., cyclopropylamine, 1.2 eq).

  • Stir the reaction at room temperature for 2-16 hours until complete.

  • Causality Note: Coupling agents like HATU activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine to form the stable amide bond.

  • Perform an aqueous workup and purify the final compound by column chromatography or preparative HPLC.

  • Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm identity and purity (>95%).

Structural Insights & SAR Principles

The final compound possesses distinct regions that interact with the kinase active site in a predictable manner, providing a logical framework for SAR studies.

General Kinase Binding Mode

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Core Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Pyridazine Pyridazine Core Pyridazine->Hinge H-Bonds Amide Amide Tail (R-Group) Aryl Aryl Group (from Suzuki) Aryl->Pocket Hydrophobic Interactions Amide->Solvent H-Bonds & Solubility

Caption: General binding mode of inhibitors derived from the scaffold.

  • Hinge Binding: The pyridazine nitrogens form crucial hydrogen bonds with the backbone amides of the kinase hinge region.[5]

  • Hydrophobic Pocket: The aryl group introduced via the Suzuki coupling occupies a hydrophobic pocket, where substitutions can dramatically impact potency and selectivity.[7][8]

  • Solvent-Exposed Region: The amide "tail" can be modified to improve physicochemical properties or to gain additional interactions with residues in the solvent-exposed channel.

Representative SAR Data

The following table presents hypothetical data for a series of analogs targeting a generic kinase (e.g., a member of the Src family) to illustrate SAR principles.

Compound IDAryl Group (from Suzuki)R-Group (Amide)IC₅₀ (nM)
1a PhenylMethyl150
1b 4-FluorophenylMethyl45
1c 3,4-DifluorophenylMethyl25
2a 4-FluorophenylCyclopropyl15
2b 4-Fluorophenyl2-Hydroxyethyl22

Analysis:

  • Adding fluorine to the aryl ring (1a → 1b → 1c) often improves potency, likely through favorable interactions in the hydrophobic pocket.

  • Modifying the amide R-group (1b → 2a) can enhance potency by accessing additional binding interactions or inducing a more favorable conformation.

  • Introducing polar groups like a hydroxyl (2b) may slightly decrease potency but can significantly improve solubility and pharmacokinetic properties.

Conclusion

This compound is a high-value, strategically designed building block for kinase inhibitor discovery. Its inherent chemical functionality allows for the rapid and systematic exploration of chemical space around a privileged hinge-binding core. The robust and well-understood protocols for its elaboration via cross-coupling and amide formation reactions empower medicinal chemists to efficiently generate diverse libraries, accelerate SAR studies, and ultimately identify potent and selective clinical candidates.

References

  • Google Patents. (n.d.). Pyridazinyl amino derivatives as ALK5 inhibitors. US20240018122A1.
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  • Vastmans, K., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6248. MDPI. Retrieved from [Link]

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  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. PubMed. Retrieved from [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2571-2585. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(4), 3743-3762. PubMed Central. Retrieved from [Link]

  • Wang, Z., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. PubMed. Retrieved from [Link]

  • Marcoux, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3291-3306. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound of Interest at the Crossroads of Neuroprotective Scaffolds

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The complex multifactorial nature of these disorders necessitates the exploration of novel chemical entities that can modulate key pathological pathways. "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" emerges as a compelling candidate for investigation, not from a history of established efficacy, but from a rational design perspective based on the proven neuropharmacological relevance of its constituent chemical scaffolds: piperidine and pyridazine.

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates for neurodegenerative diseases.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets, including acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.[3]

Concurrently, the pyridazine moiety is a versatile heterocyclic scaffold known for a broad spectrum of biological activities.[4][5] Notably, pyridazine derivatives have been identified as having neuroprotective properties, with some acting as activators of the Excitatory Amino Acid Transporter 2 (EAAT2) to mitigate glutamate excitotoxicity, and others as inhibitors of the NLRP3 inflammasome, a key player in neuroinflammation.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and systematic evaluation of "this compound" as a potential therapeutic agent for neurodegenerative diseases. The protocols outlined herein are designed to be self-validating, providing a robust framework for assessing the compound's neuroprotective potential.

Proposed Mechanism of Action and Key Biological Questions

Based on the known activities of its chemical scaffolds, we hypothesize that "this compound" may exert neuroprotective effects through one or more of the following mechanisms:

  • Modulation of Cholinergic Neurotransmission: The piperidine moiety suggests a potential interaction with cholinesterases (AChE and/or BuChE). Inhibition of these enzymes would increase acetylcholine levels in the synaptic cleft, a clinically validated strategy for symptomatic relief in Alzheimer's disease.

  • Anti-Excitotoxic Activity: The pyridazine component raises the possibility of EAAT2 activation. By enhancing glutamate reuptake from the synapse, the compound could protect neurons from excitotoxic damage, a common pathological event in many neurodegenerative conditions.

  • Anti-Neuroinflammatory Effects: The pyridazine scaffold is also associated with NLRP3 inflammasome inhibition. By suppressing this key inflammatory pathway, the compound could reduce the chronic neuroinflammation that contributes to neuronal death.

The following experimental plan is designed to systematically address these hypotheses.

Synthesis and Characterization

A plausible synthetic route for "this compound" is proposed below, based on established organic chemistry principles.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine reaction_step Nucleophilic Aromatic Substitution (SNAr) 3_6_dichloropyridazine->reaction_step methyl_piperidine_4_carboxylate Methyl piperidine-4-carboxylate methyl_piperidine_4_carboxylate->reaction_step Base (e.g., K2CO3) Solvent (e.g., DMF) target_compound This compound reaction_step->target_compound

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of this compound

  • Materials: 3,6-dichloropyridazine, methyl piperidine-4-carboxylate, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add methyl piperidine-4-carboxylate (1.1 eq) and K₂CO₃ (2.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Neuroprotective Activity

A tiered approach to in vitro testing is recommended to efficiently evaluate the compound's biological activity.

Tier 1: Primary Screening for Target Engagement and Cytotoxicity

AssayObjectiveCell Line/SystemKey Parameters
Cholinesterase Inhibition Assay To determine the inhibitory potential against AChE and BuChE.Purified human AChE and BuChEIC₅₀ values
Glutamate Uptake Assay To assess the activation of EAAT2.Primary astrocytes or EAAT2-expressing cell lines³H-glutamate uptake
NLRP3 Inflammasome Activation Assay To measure the inhibition of NLRP3 inflammasome.LPS-primed macrophages or microglia stimulated with ATP or nigericinIL-1β release (ELISA)
Cytotoxicity Assay To determine the compound's toxicity profile in neuronal cells.SH-SY5Y or primary cortical neuronsCell viability (MTT or LDH assay)

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Materials: Purified human AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add phosphate buffer, DTNB, and the test compound or vehicle control.

    • Add AChE solution to each well and incubate for 15 minutes at 25 °C.

    • Initiate the reaction by adding ATCI.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Tier 2: Cellular Neuroprotection Assays

Once the primary targets and non-toxic concentration range are established, the compound's ability to protect neurons from various insults should be evaluated.

Neuroprotection_Assay_Workflow start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) pretreatment Pre-treatment with This compound start->pretreatment insult Induction of Neurotoxicity pretreatment->insult glutamate Glutamate (Excitotoxicity) insult->glutamate h2o2 H₂O₂ (Oxidative Stress) insult->h2o2 amyloid_beta Amyloid-β Oligomers (Alzheimer's Model) insult->amyloid_beta mpp MPP⁺ (Parkinson's Model) insult->mpp assessment Assessment of Neuroprotection glutamate->assessment h2o2->assessment amyloid_beta->assessment mpp->assessment viability Cell Viability (MTT, LDH) assessment->viability apoptosis Apoptosis (Caspase-3/7 Assay) assessment->apoptosis ros ROS Production (DCFDA Assay) assessment->ros mmp Mitochondrial Membrane Potential (TMRE/JC-1) assessment->mmp

Caption: Workflow for cellular neuroprotection assays.

Protocol 3: Neuroprotection against Glutamate-Induced Excitotoxicity

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

  • Induction of Toxicity: Add glutamate (e.g., 100 µM) to induce excitotoxicity and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the EC₅₀ for neuroprotection.

Tier 3: Mechanistic Cellular Assays

To further elucidate the mechanism of action, specific assays targeting downstream signaling pathways are crucial.

AssayObjectiveCell Line/SystemKey Parameters
Mitochondrial Function Assays To assess the compound's effect on mitochondrial health.Neuronal cellsMitochondrial membrane potential (TMRE/JC-1), ATP production, oxygen consumption rate (Seahorse assay)
Anti-inflammatory Signaling To investigate the modulation of inflammatory pathways.Microglia or astrocytesNF-κB activation, cytokine/chemokine profiling (ELISA, qPCR)
Synaptic Plasticity Markers To evaluate the potential to preserve synaptic function.Primary neuronsWestern blot for PSD-95, synaptophysin

Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)

  • Cell Culture and Treatment: Culture and treat neuronal cells with the test compound and a neurotoxic insult as described in Protocol 3.

  • Staining: Incubate the cells with a fluorescent MMP dye such as TMRE or JC-1 according to the manufacturer's instructions.

  • Imaging/Quantification: Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Data Analysis: A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization. Quantify the protective effect of the compound.

In Vivo Evaluation in Animal Models of Neurodegenerative Disease

Promising candidates from in vitro studies should be advanced to in vivo efficacy testing in relevant animal models.

Pharmacokinetic Profiling:

Prior to efficacy studies, it is essential to determine the pharmacokinetic properties of the compound, including its ability to cross the blood-brain barrier.

Choice of Animal Models:

Disease ModelAnimal ModelRationale and Key Endpoints
Alzheimer's Disease 5XFAD or APP/PS1 transgenic miceAssess effects on cognitive deficits (Morris water maze), amyloid plaque deposition (immunohistochemistry), and neuroinflammation (microglia/astrocyte markers).
Parkinson's Disease MPTP or 6-OHDA-induced mouse or rat modelsEvaluate motor function (rotarod, cylinder test), dopaminergic neuron loss in the substantia nigra (tyrosine hydroxylase staining), and striatal dopamine levels (HPLC).
Huntington's Disease R6/2 or Q175 transgenic miceMonitor motor deficits (grip strength, open field), huntingtin aggregate formation, and neuronal loss in the striatum.

Protocol 5: Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease

  • Animal Dosing: Administer the test compound or vehicle to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period before and/or during MPTP administration.

  • MPTP Induction: Induce parkinsonism by administering MPTP according to a validated protocol.

  • Behavioral Assessment: Conduct behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.

  • Neurochemical Analysis: Following the final behavioral test, euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the vehicle-treated and compound-treated groups.

Conclusion

The structured and hypothesis-driven approach outlined in these application notes provides a comprehensive framework for the preclinical evaluation of "this compound" for neurodegenerative disease research. By systematically investigating its synthesis, target engagement, cellular neuroprotective effects, and in vivo efficacy, researchers can rigorously assess its potential as a novel therapeutic candidate. The convergence of the well-established piperidine and pyridazine pharmacophores in this single molecule warrants a thorough investigation to unlock its potential therapeutic value.

References

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Application Notes and Protocols for the Exploration of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazine-Piperidine Scaffolds in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant challenge in medicinal chemistry.

The pyridazine moiety, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered considerable attention in drug discovery due to its diverse pharmacological activities.[1][2] Pyridazine and its derivatives have been reported to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The incorporation of a piperidine ring, a saturated six-membered heterocycle, is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as solubility, metabolic stability, and receptor binding affinity.[4][5] The combination of these two privileged scaffolds in "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" presents a promising avenue for the discovery of novel anti-inflammatory agents.

These application notes provide a comprehensive guide for researchers and drug development professionals interested in the synthesis, characterization, and biological evaluation of this compound and its analogs as potential anti-inflammatory drug candidates. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for further investigation.

Physicochemical Properties and Drug-Likeness Assessment

A critical initial step in the evaluation of any potential drug candidate is the assessment of its physicochemical properties to predict its drug-likeness. Lipinski's rule of five is a widely used guideline to evaluate the potential for oral bioavailability.[6][7][8][9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight283.74 g/mol < 500 Da (Compliant)
LogP (octanol-water partition coefficient)2.5< 5 (Compliant)
Hydrogen Bond Donors0< 5 (Compliant)
Hydrogen Bond Acceptors5< 10 (Compliant)

Based on these predicted properties, this compound adheres to Lipinski's rule of five, suggesting a favorable profile for oral absorption.

Proposed Synthesis Protocol

Scheme 1: Proposed Synthesis of this compound

G reagent1 3,6-Dichloropyridazine product This compound reagent1->product + reagent2 Methyl piperidine-4-carboxylate reagent2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->product

Caption: Proposed synthetic route.

Step-by-Step Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add methyl piperidine-4-carboxylate (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

  • Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Activity Assessment

A series of in vitro assays are essential to determine the anti-inflammatory potential and elucidate the mechanism of action of the test compound.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase enzymes. This assay will determine if the test compound selectively inhibits COX-2, which is associated with inflammation, over COX-1, which is involved in homeostatic functions.[1][10]

Workflow for COX Inhibition Assay

G start Prepare test compound and controls incubation Incubate with COX-1 or COX-2 enzyme start->incubation substrate Add arachidonic acid (substrate) incubation->substrate detection Measure prostaglandin E2 (PGE2) production (ELISA) substrate->detection analysis Calculate IC50 values detection->analysis

Caption: COX inhibition assay workflow.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid

  • Test compound (this compound)

  • Reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine and Nitric Oxide (NO) Release in RAW 264.7 Macrophages

This assay assesses the ability of the test compound to inhibit the production of key pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), in a cellular model of inflammation.[11][12]

G cell_culture Culture RAW 264.7 macrophage cells treatment Pre-treat cells with test compound cell_culture->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation collection Collect cell culture supernatant stimulation->collection no_detection Measure Nitric Oxide (NO) using Griess reagent collection->no_detection cytokine_detection Measure TNF-α and IL-6 using ELISA collection->cytokine_detection analysis Analyze and compare results no_detection->analysis cytokine_detection->analysis

Caption: Carrageenan-induced paw edema workflow.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound

  • Reference drug (e.g., indomethacin)

  • Pletysmometer or digital calipers for paw volume measurement

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Administer the test compound, reference drug, or vehicle to different groups of animals via the desired route (e.g., oral gavage).

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Discussion and Future Directions

The presented protocols provide a robust framework for the initial anti-inflammatory screening of this compound. Positive results in these assays would warrant further investigation into its mechanism of action. This could include exploring its effects on other inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Further structure-activity relationship (SAR) studies would be beneficial to optimize the lead compound. [6][13][14]Modifications to the pyridazine and piperidine rings could be explored to enhance potency and selectivity. For instance, substitution at the C-5 position of the pyridazine ring has been shown to influence anti-inflammatory activity. [14] In conclusion, this compound represents a promising scaffold for the development of novel anti-inflammatory agents. The systematic application of the protocols detailed in these notes will enable a thorough evaluation of its therapeutic potential.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2014). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(15), 2331-2341.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115-121.
  • Lipinski's rule of five. (2023). In Wikipedia. [Link]

  • Abida, & Khan, M. S. Y. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Emam, S. H., Ahmed, E. M., Khalil, N. A., Mohammad, B. A., & Gohar, N. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini reviews in medicinal chemistry.
  • Lipinski's rule of five. (n.d.). Taylor & Francis. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]

  • Lee, Y. G., Kim, J. Y., Lee, J. Y., Byeon, S. E., Kim, M. H., & Choi, W. S. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 17(4), 3574–3583. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. [Link]

  • Sahin, M. F., & Gokce, M. (2005). Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides. Arzneimittel-Forschung, 55(9), 520-527.
  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.). PubMed. [Link]

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" derivatization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Protocols and Mechanistic Insights

Introduction: A Scaffold of Medicinal Significance

This compound is a versatile heterocyclic compound that serves as a pivotal building block in modern drug discovery. Its structure uniquely combines three key pharmacophoric elements: a piperidine ring, a pyridazine core, and a reactive ester functional group. The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties and provide specific vectoral orientations for interacting with biological targets.[1][2] The pyridazine ring, an electron-deficient diazine, is a bioisostere for other aromatic systems and is associated with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[3]

This guide provides a detailed exploration of the two primary avenues for derivatization of this scaffold: nucleophilic aromatic substitution (SNAr) at the electron-deficient pyridazine ring and chemical transformations of the methyl ester at the piperidine C4-position. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both practical, step-by-step instructions and a deeper understanding of the chemical principles guiding these transformations.

Core Derivatization Strategies

The synthetic utility of this compound stems from two chemically distinct reactive sites. This allows for a modular and systematic approach to library synthesis, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 C6-Position Derivatization (Pyridazine) cluster_1 C4-Position Derivatization (Piperidine) start Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-SH, R-OH, etc. hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH product1 product1 snar->product1 Diverse C6-Substituted Analogs amide Amide Coupling hydrolysis->amide Amine, Coupling Reagents product2 product2 amide->product2 Diverse C4-Amide Analogs

Caption: Key derivatization pathways for the title compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Mechanistic Rationale

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C6-position is an excellent leaving group, further facilitating a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

  • Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.

  • Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.

This pathway is highly efficient for chloroazines and is a cornerstone of their synthetic chemistry.[6] The reaction rate is often enhanced by the presence of electron-withdrawing groups on the ring and is typically faster for more electron-deficient heterocyclic systems like pyridazines and pyrimidines.[7]

Protocol: General Procedure for Amination via SNAr

This protocol describes a general method for displacing the C6-chloro substituent with a primary or secondary amine. This is one of the most common derivatizations for introducing molecular diversity.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2-2.0 equivalents)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • Add the desired amine (1.2 eq) and the chosen solvent (e.g., DMF, to make a 0.1-0.5 M solution).

  • Add the base (e.g., DIPEA, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Seal the vessel and heat the reaction mixture. Conditions can vary significantly based on the nucleophilicity of the amine.

    • For reactive amines: 80-100 °C for 4-12 hours.

    • For less reactive/hindered amines: Microwave irradiation at 120-150 °C for 30-90 minutes often provides superior results and shorter reaction times.

  • Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water (2x) and then brine (1x). This removes the polar solvent (DMF) and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.

Nucleophile TypeTypical BaseSolventTemperatureTypical Yield
Aliphatic AminesDIPEA, K₂CO₃DMF, MeCN80-120 °C70-95%
Anilines (less reactive)K₂CO₃, Cs₂CO₃DMSO, Dioxane120-160 °C (or MW)50-85%
Thiols (Thiophenols)K₂CO₃, NaHDMF, THF25-80 °C75-98%
Table 1: Representative conditions for SNAr reactions on the 6-chloropyridazine core.

Part 2: Derivatization at the Piperidine C4-Ester

The methyl ester at the C4-position of the piperidine ring is a versatile handle for a different set of chemical transformations, primarily hydrolysis followed by amide bond formation.

Protocol: Hydrolysis of the Methyl Ester

The conversion of the methyl ester to its corresponding carboxylic acid is a fundamental step that unlocks the potential for amide coupling, providing access to a vast chemical space. Base-mediated hydrolysis using lithium hydroxide (LiOH) is a standard and reliable method.[8][9]

G start Methyl Ester (Starting Material) step1 1. Add LiOH (aq) in THF/MeOH start->step1 step2 2. Stir at RT to 60°C (Monitor by TLC/LCMS) step1->step2 step3 3. Acidify with HCl to pH ~3-4 step2->step3 step4 4. Extract with EtOAc or filter precipitate step3->step4 product Carboxylic Acid (Product) step4->product

Caption: Workflow for the basic hydrolysis of the methyl ester.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-5.0 equivalents)

  • Solvent mixture: Tetrahydrofuran (THF)/Methanol (MeOH)/Water (e.g., 2:1:1 ratio)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and MeOH in a round-bottom flask.

  • In a separate vessel, dissolve LiOH·H₂O (3.0 eq) in water.

  • Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.

  • Stir the reaction at room temperature or gently heat to 40-60 °C to expedite the reaction. The choice of temperature depends on the stability of the rest of the molecule, but the 6-chloro-pyridazine moiety is generally stable to these conditions.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 2-16 hours).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture by the dropwise addition of 1 M HCl until the pH is approximately 3-4.

    • The carboxylic acid product may precipitate out of the solution. If so, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid. The product, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid , is often a solid and can be used in the next step without further purification.

Protocol: Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[10] It involves the activation of the carboxylic acid (obtained from Protocol 2.1) to form a reactive intermediate, which is then readily attacked by an amine. A wide variety of coupling reagents are available to facilitate this transformation.[11][12]

Expert Insight: The choice of coupling reagent is critical. For routine couplings with unhindered amines, EDC/HOBt is a cost-effective choice. For more challenging couplings involving electron-deficient amines or sterically hindered substrates, uronium-based reagents like HATU are preferred due to their high reactivity and ability to suppress side reactions.[11][12]

Reagent AcronymFull NameUse Case & Rationale
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble carbodiimide. Byproduct is a soluble urea, easily removed during aqueous workup. Often used with HOBt to improve efficiency and reduce racemization.[11]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateHighly efficient uronium salt. Forms a very reactive activated ester. Excellent for difficult couplings and preventing racemization of chiral centers. Requires a non-nucleophilic base like DIPEA.
DCC N,N′-DicyclohexylcarbodiimideClassic, inexpensive carbodiimide. Forms an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration but can also complicate purification.
Table 2: Comparison of common amide coupling reagents.

General Procedure using HATU:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) from Protocol 2.1 in an anhydrous aprotic solvent like DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add this solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the formation of the amide product by LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.2 (dilution with EtOAc, washing with water and brine, drying, concentration, and column chromatography).

Conclusion

The strategic derivatization of this compound offers a robust platform for the synthesis of novel chemical entities for drug discovery. By leveraging well-established SNAr chemistry on the pyridazine ring and classical ester-to-amide transformations at the piperidine core, chemists can rapidly generate large libraries of analogs. The protocols detailed in this guide provide a reliable foundation for these synthetic efforts, while the mechanistic insights aim to empower researchers to troubleshoot and optimize their reaction conditions for a wide array of substrates.

References

  • Giang, K. C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4788. Available at: [Link]

  • Kumar, D., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Goswami, R. P., et al. (2021). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ResearchGate. Available at: [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]

  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]

  • Mancini, A., et al. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Yan, L., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. Available at: [Link]

  • Kysil, D., et al. (2019). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH. Available at: [Link]

  • Wang, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • McKay, M. J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. Available at: [Link]

  • Latch, D. E., & Arnold, W. A. (2007). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Available at: [Link]

  • Woliński, J., & Uliasz, A. (1974). [Synthesis of Pyridazines. I. Synthesis and Some Reactions of 3,6-dichloropyridazine]. PubMed. Available at: [Link]

  • Singh, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC, PubMed Central. Available at: [Link]

  • Li, J., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

  • International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Fülöp, F., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Byun, Y., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC, NIH. Available at: [Link]

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis Considerations for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the scale-up synthesis of this compound. This compound is a valuable intermediate in pharmaceutical development, and its efficient, safe, and scalable production is of significant interest.[1][2] This guide moves beyond a simple laboratory procedure to dissect the critical process parameters and challenges encountered when transitioning from bench-scale to pilot or manufacturing scale. We will explore the underlying chemical principles of the core nucleophilic aromatic substitution (SNAr) reaction, provide a detailed laboratory-scale protocol, and then pivot to an in-depth analysis of scale-up considerations including thermal safety, impurity control, and scalable purification strategies.

Introduction and Strategic Analysis

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The molecular architecture, featuring a substituted pyridazine ring linked to a piperidine moiety, is common in compounds targeting a range of biological pathways.[3][4] The successful transition from laboratory discovery to commercial viability hinges on the development of a robust, safe, and economical manufacturing process.[5][6]

The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chloride on an electron-deficient heteroaromatic ring by a nucleophile.[7][8]

The core transformation is:

  • Electrophile: 3,6-dichloropyridazine

  • Nucleophile: Methyl piperidine-4-carboxylate

  • Key Challenge: Regioselectivity. The 3,6-dichloropyridazine molecule presents two potential reaction sites. The pyridazine ring's nitrogen atoms act as strong electron-withdrawing groups, activating both chlorine atoms for nucleophilic attack.[9] The substitution typically occurs preferentially at the position that best stabilizes the negative charge in the Meisenheimer intermediate.[7] For pyridazine systems, this often leads to a mixture of products if not carefully controlled, though one isomer usually predominates. Our focus will be on maximizing the yield of the desired C-3 substituted product.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol serves as a baseline for understanding the reaction before considering scale-up.

Materials:

  • 3,6-Dichloropyridazine (CAS: 141-30-0)

  • Methyl piperidine-4-carboxylate (CAS: 24252-37-7)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer/temperature probe

  • Reflux condenser with a nitrogen inlet

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To the 250 mL three-neck flask, add 3,6-dichloropyridazine (7.45 g, 50.0 mmol, 1.0 equiv.), methyl piperidine-4-carboxylate (7.87 g, 55.0 mmol, 1.1 equiv.), and powdered anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (100 mL).

  • Place the flask under a nitrogen atmosphere and begin stirring.

  • Heat the reaction mixture to 80-85 °C using a heating mantle.

  • Maintain the temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (400 mL) with stirring. A precipitate should form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with water (2 x 50 mL).

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Scale-Up Synthesis: Critical Process Parameters and Considerations

Transitioning the above protocol to a larger scale requires a shift in mindset from simple execution to process control and engineering.[6][10] Simple multiplication of reagents is insufficient and can be dangerous.[11]

Reagent and Solvent Selection
ParameterLaboratory ScaleScale-Up ConsiderationRationale
Base K₂CO₃ (solid)Use of spray-dried K₂CO₃ or a liquid base like Diisopropylethylamine (DIPEA).Powdered solids can be difficult to handle and charge into large reactors. Liquid bases allow for controlled addition via a pump to manage the exotherm.
Solvent DMFConsider alternative polar aprotic solvents like DMSO, NMP, or greener options like Cyrene™.DMF has reproductive toxicity concerns and a high boiling point, making removal difficult. The choice depends on solubility, reaction kinetics, and EHS (Environment, Health, and Safety) regulations.[12]
Solvent Volume ~13 mL/gMaintain concentration or slightly increase to ensure good mixing and heat transfer in a large reactor.Too little solvent can lead to poor mixing and localized overheating ("hot spots"). Too much solvent slows the reaction and increases processing time and waste.
Thermal Hazard and Exotherm Management

The SNAr reaction is exothermic. At a 10g scale, this is easily dissipated. On a kilo-scale, the heat generated increases cubically while the surface area for cooling only increases squarely, creating a significant risk of a thermal runaway.

  • Causality: The formation of the C-N bond releases energy. Uncontrolled, this can rapidly increase the temperature, leading to solvent boiling, pressure buildup, and decomposition reactions that generate gas, potentially causing reactor failure.

  • Mitigation Strategy:

    • Controlled Addition: Charge the reactor with 3,6-dichloropyridazine and the solvent. Add the solution of methyl piperidine-4-carboxylate and a liquid base (if used) dropwise or via a dosing pump.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is critical for designing a safe process.

    • Reactor Engineering: Use a jacketed reactor with an appropriate heat transfer fluid and an overhead condenser to manage the heat load. Ensure the reactor's cooling capacity is sufficient to handle the maximum expected heat output.

Work-up and Product Isolation
  • Quenching: Drowning the reaction mixture in water is a common lab practice. At scale, this must be done carefully. The quench should be a "reverse addition" – slowly adding the reaction mixture to a large, well-stirred vessel of water. This maintains control over the temperature and precipitation process.

  • Filtration and Drying: Lab-scale Buchner funnels are replaced by larger equipment like a Nutsche filter-dryer. This allows for filtration, washing, and drying in a single, contained unit, minimizing handling of the wet cake.

  • Phase Splits: If an extractive work-up is used instead of precipitation, emulsions can be a major issue at scale. The process should be designed to minimize emulsion formation by controlling agitation speed and allowing for sufficient settling time.

Scalable Purification: From Chromatography to Crystallization

Column chromatography is not a viable method for multi-kilogram purification in most manufacturing settings.[13] Crystallization is the preferred method.

  • Protocol Development:

    • Solvent Screening: Identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvents (in which the product is insoluble) can also be used.

    • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile generally yields larger crystals and better impurity rejection.

    • Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can control crystallization and prevent oiling out or the formation of fine, difficult-to-filter particles.

    • Impurity Purging: Analyze the mother liquor to ensure that key impurities are being effectively removed from the final product.

Impurity Profile and Control
Potential ImpurityOriginControl Strategy
Unreacted 3,6-Dichloropyridazine Incomplete reaction.Monitor reaction to completion (HPLC). Use a slight excess of the nucleophile. Purge during crystallization.
Bis-substituted Product Reaction of the product with another molecule of methyl piperidine-4-carboxylate.Controlled stoichiometry and temperature. This impurity is often less soluble and can be removed via crystallization.
Regioisomer Nucleophilic attack at the C-6 position.Reaction temperature control. This is often a minor impurity but must be monitored and controlled to meet specifications.
Hydrolysis Products Reaction with water during work-up (hydrolysis of the ester).Use anhydrous conditions for the reaction. Minimize time and temperature during aqueous work-up.

Process Safety Assessment

A formal hazard evaluation must be conducted before any scale-up activity.[11]

  • Material Hazards:

    • 3,6-Dichloropyridazine: Toxic and an irritant. Handle with appropriate PPE in a well-ventilated area. Chlorinated heterocyclic compounds can have unknown toxicological profiles.[14]

    • Methyl piperidine-4-carboxylate: Corrosive and can cause burns.

    • DMF/DMSO: Can facilitate skin absorption of other chemicals. Handle with appropriate gloves.

  • Reaction Hazards:

    • Primary Hazard: Thermal runaway due to uncontrolled exotherm.

    • Secondary Hazard: Potential for gas evolution if side reactions or decomposition occurs at elevated temperatures.

  • Mitigation:

    • Always use a reactor appropriately sized for the scale.

    • Ensure proper engineering controls (ventilation, cooling capacity, pressure relief).

    • All personnel must be trained on the specific hazards of the process and emergency procedures.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Purification cluster_4 Final Product A Starting Materials: - 3,6-Dichloropyridazine - Methyl piperidine-4-carboxylate - Base (K2CO3) B S_N_Ar Reaction Solvent: DMF Temp: 80-85°C A->B Charge Reactor C Quench / Precipitation (Addition to Water) B->C Monitor to Completion D Filtration & Washing C->D E Crude Product Drying D->E F Recrystallization (e.g., Isopropanol) E->F Purification Step G Final Filtration & Drying F->G H Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate G->H

Caption: Overall workflow for the synthesis and purification.

Scale-Up Decision Logic

Scale_Up_Logic Start Lab Protocol Validated? Calorimetry Perform Reaction Calorimetry Start->Calorimetry Yes Halt Process Not Viable. Re-evaluate Route. Start->Halt No Exotherm Exotherm Manageable? Calorimetry->Exotherm Controlled_Add Implement Controlled Reagent Addition Exotherm->Controlled_Add No Purification Purification Scalable? Exotherm->Purification Yes Controlled_Add->Exotherm Re-evaluate Crystallization Develop Crystallization Protocol Purification->Crystallization No Impurity Impurity Profile Acceptable? Purification->Impurity Yes Crystallization->Purification Re-evaluate Optimize Optimize Temp. & Stoichiometry Impurity->Optimize No Proceed Proceed with Pilot Scale Synthesis Impurity->Proceed Yes Optimize->Impurity Re-evaluate

Caption: Decision tree for key scale-up process development steps.

Conclusion

The synthesis of this compound is a robust transformation that can be effectively scaled. However, success requires a diligent approach that prioritizes safety and process understanding. Key considerations are the management of the reaction exotherm through controlled reagent addition and appropriate engineering, the transition from chromatographic purification to a well-designed crystallization process, and the proactive control of the impurity profile. By addressing these critical parameters during process development, a safe, efficient, and economically viable manufacturing process can be established.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved January 11, 2026, from [Link]

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • Active Pharmaceutical Ingredient (API) Process Development. (n.d.). Esco Aster. Retrieved January 11, 2026, from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926-8932. Retrieved January 11, 2026, from [Link]

  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3519. Retrieved January 11, 2026, from [Link]

  • What is Process Development and Why is It Important in Pharma? (n.d.). SCL Lifesciences. Retrieved January 11, 2026, from [Link]

  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (n.d.). Procos S.p.A.. Retrieved January 11, 2026, from [Link]

  • Process Development in CDMO Contract Manufacturing. (n.d.). PharmaSource. Retrieved January 11, 2026, from [Link]

  • Gulea, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved January 11, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 11, 2026, from [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022, March 1). ACS Sustainable Chemistry & Engineering. Retrieved January 11, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Identifying and Evaluating Hazards in Research Laboratories. (n.d.). American Chemical Society. Retrieved January 11, 2026, from [Link]

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"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" in vitro biological screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Biological Characterization of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro biological evaluation of the novel chemical entity, "this compound". The molecular architecture of this compound, which merges a 6-chloropyridazine core with a piperidine-4-carboxylate moiety, suggests a high potential for biological activity. The pyridazine heterocycle is a well-established pharmacophore present in numerous therapeutic agents with a wide spectrum of activities.[1][2] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[3] This guide presents a logical, tiered screening cascade designed to efficiently identify the compound's cytotoxic profile and survey its activity against major therapeutic target classes, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and development with a practical starting point for characterizing this and structurally related molecules.

Introduction and Rationale

The discovery of novel bioactive small molecules is the foundational step in modern drug development. This compound is a compound of significant interest due to its hybrid structure. The pyridazine ring is known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are critical for drug-target interactions.[2] Derivatives of 6-chloropyridazine, in particular, have been explored as versatile intermediates for synthesizing agents with anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to modulate lipophilicity, solubility, and metabolic stability, thereby improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The combination of these two pharmacologically relevant scaffolds in a single molecule necessitates a broad yet systematic screening approach to uncover its biological potential.

This guide outlines a strategic three-tiered in vitro screening cascade. The primary objective is to first establish a basic safety and activity profile (Tier 1: Cytotoxicity), followed by a broad survey of its interactions with the most "druggable" target families (Tier 2: Target-Class Profiling), which then informs more focused mechanistic and lead optimization studies (Tier 3).

Pre-Screening Essentials: Physicochemical Characterization

Before commencing any biological assays, it is imperative to determine the fundamental physicochemical properties of the test compound. This step is critical for ensuring data quality and reproducibility.

  • Solubility: The compound's solubility must be determined in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). This dictates how stock solutions are prepared and the maximum achievable concentration in aqueous assay buffers without precipitation.

  • Stability: The compound's stability in the chosen solvent (typically DMSO) and in aqueous assay media should be assessed over time. Degradation can lead to a loss of activity or the formation of new, active metabolites, confounding results.

Tier 1: Foundational Screening - Cytotoxicity Profiling

The initial step in any screening cascade is to assess the compound's general effect on cell viability.[7] This determines the concentration range at which the compound is non-toxic, which is essential for interpreting results from subsequent target-specific assays. A cytotoxic compound might be a "hit" for oncology applications but would be flagged for other indications.[7]

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[8] Common methods evaluate cell membrane integrity, metabolic activity, or the release of intracellular enzymes.[8][9] The Lactate Dehydrogenase (LDH) release assay is a widely used method that quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8]

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like K562 for oncology interest[10]) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the endpoint.

    • Medium Background: Wells containing only cell culture medium.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well, as per the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay[7]).

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100

Data Presentation: Example Cytotoxicity Data
Compound Concentration (µM)% Cytotoxicity (Mean ± SD)
10085.2 ± 5.1
3045.7 ± 4.3
1012.1 ± 2.5
32.5 ± 1.1
10.8 ± 0.9
0.30.2 ± 0.5

From this data, an IC50 (concentration causing 50% cytotoxicity) can be calculated. This value guides the concentration range for subsequent experiments to avoid non-specific effects due to cell death.

Tier 2: Target-Class Profiling

Based on the compound's structural features, a logical next step is to screen it against large, therapeutically important protein families. The pyridazine scaffold, in particular, is a known "kinase hinge-binder" motif, making kinase panels a high-priority screen.

Protein Kinase Profiling

Protein kinases are crucial regulators of cellular signaling and are major targets in oncology and inflammatory diseases.[11] A biochemical kinase assay measures the transfer of a phosphate group from ATP to a substrate, and compound activity is quantified by the inhibition of this process.[11][12] The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[13]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound Test Compound Dilution Series Incubate Incubate at RT (e.g., 60 min) Compound->Incubate Kinase Kinase Enzyme Kinase->Incubate Substrate Substrate + ATP Substrate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Read_Lumi Read Luminescence (Plate Reader) Add_Detection->Read_Lumi

Caption: Workflow for a typical biochemical kinase assay.

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the specific kinase of interest according to the manufacturer's protocol (e.g., Promega ADP-Glo™).

  • Reaction Setup (384-well plate):

    • Add 1 µL of test compound dilutions (in DMSO) or DMSO vehicle control.

    • Add 2 µL of a mix containing the kinase enzyme and the specific substrate/ATP solution.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

GPCR Functional Screening

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of all marketed drugs.[14] Functional assays measure the downstream consequences of receptor activation, such as the generation of second messengers like cyclic AMP (cAMP).[15]

G Ligand Ligand (Test Compound) GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs or Gi) GPCR->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified GPCR signaling via the cAMP pathway.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293). Plate 5,000 cells/well in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound for 15 minutes, then add a known agonist at its EC₈₀ concentration.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add HTRF® detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) in lysis buffer, as per the manufacturer's protocol (e.g., Cisbio).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Ion Channel Screening

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical targets for a wide range of diseases.[16] High-throughput screening can be performed using fluorescence-based assays that measure changes in intracellular ion concentration (e.g., Ca²⁺) or membrane potential.[17][18]

This protocol is suitable for screening compounds that modulate the activity of calcium-permeable channels (e.g., CaV channels, or GPCRs that couple to Gq).

  • Cell Culture: Plate cells expressing the ion channel or Gq-coupled receptor of interest in a 384-well, black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove the medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition and Reading:

    • Place the cell plate and a compound plate (containing serial dilutions of the test compound) into a FLIPR® (Fluorometric Imaging Plate Reader) or similar instrument.

    • The instrument will add the compound to the cell plate and immediately begin reading fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) reflects the change in intracellular calcium. Analyze the data to identify compounds that either increase (agonists/activators) or inhibit an agonist-induced increase (antagonists/inhibitors) in the calcium signal.

Data Interpretation and Path Forward

The initial screening cascade will generate a significant amount of data that must be carefully interpreted to guide the next steps.

  • Hit Identification: A "hit" is a compound that shows reproducible activity at a relevant concentration in a specific assay. The definition of a "hit" will vary (e.g., >50% inhibition in a kinase assay at 10 µM).

  • Selectivity Profile: By screening against a panel of targets (e.g., multiple kinases), a selectivity profile can be established. A highly selective compound is often preferred to minimize off-target effects.

  • Structure-Activity Relationship (SAR): If multiple analogs are tested, initial SAR can be derived, linking specific structural modifications to changes in biological activity.

  • Next Steps: Promising hits from this primary screen should be advanced to:

    • Dose-Response Confirmation: Re-testing active compounds over a wider concentration range to accurately determine potency (IC₅₀/EC₅₀).

    • Orthogonal Assays: Confirming activity using a different assay format to rule out technology-specific artifacts.[15]

    • Mechanism of Action Studies: Investigating how the compound interacts with its target (e.g., competitive vs. non-competitive inhibition).

This structured approach ensures that resources are focused on the most promising compounds, accelerating the journey from initial discovery to a potential therapeutic candidate.

References

  • Revvity. In Vitro Kinase Assays.
  • Schrage, R., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Sigma-Aldrich. Cytotoxicity assays.
  • Hauser, A.S., et al. (2017). Recent progress in assays for GPCR drug discovery. Physiological Reviews.
  • Kahsai, A.W., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Kahsai, A.W., et al. (2023).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Zhang, J.H., et al. (2007).
  • Reaction Biology. Ion Channel Assays.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Miltenyi Biotec. Cytotoxicity and cell viability.
  • BenchChem. (2025).
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  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Inglese, J., et al. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Abcam. Cytotoxicity assay selection guide.
  • Gelin, M., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • BenchChem. (2025).
  • Abdel-Maksoud, M.S., et al. (2023).
  • Piotr, C., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)

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Application Notes & Protocols: Comprehensive Cytotoxicity Profiling of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust and reliable protocols for assessing the in vitro cytotoxicity of the novel compound, Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. Given the growing interest in pyridazine derivatives for their potential pharmacological activities, a thorough understanding of their cytotoxic profile is a critical early step in the drug discovery pipeline.[1][2] These application notes offer a scientifically grounded framework for cell line selection, detailed step-by-step protocols for key cytotoxicity assays, and guidance on data interpretation, including the determination of IC50 values. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The pyridazine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, compounds bearing the chloropyridazine moiety have been investigated for their potential as anticancer agents, with some demonstrating potent cytotoxic effects against various cancer cell lines.[4][5][6] The target molecule, this compound, combines this active pyridazine core with a piperidine-4-carboxylate group, a modification that can significantly influence its physicochemical properties and biological interactions.

Therefore, a systematic evaluation of its potential to induce cell death is paramount. This guide will focus on foundational in vitro cytotoxicity assays that are widely accepted in the scientific community and regulatory bodies for initial toxicity screening.[7][8][9] Early-stage in vitro toxicity testing is crucial for identifying potential liabilities of a drug candidate, thereby reducing the likelihood of costly late-stage failures in the drug development process.[10]

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. Based on published data for structurally related pyridazine derivatives, a panel of both cancerous and non-cancerous cell lines is recommended to assess both efficacy and general toxicity.

Recommended Cell Line Panel:

Cell LineTypeRationale for Inclusion
MCF-7 Human Breast AdenocarcinomaCommonly used in cancer research; sensitive to a variety of cytotoxic agents.[4]
HEPG2 Human Liver CarcinomaRepresents a key metabolic organ; important for assessing potential hepatotoxicity.[2][4]
HCT-116 Human Colon CarcinomaA well-characterized colon cancer cell line used in many anticancer drug screening studies.[4][5]
K562 Human Chronic Myelogenous LeukemiaA suspension cell line, useful for evaluating effects on hematopoietic cancers.[11]
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and establish a therapeutic window.

This selection provides a broad initial screen across different cancer types and includes a non-cancerous control to evaluate selective toxicity.

Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended, probing different cellular health indicators.[12] This guide details protocols for two robust and widely used assays: the MTT assay for assessing metabolic activity and the Lactate Dehydrogenase (LDH) release assay for evaluating membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial and cytosolic reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9][12]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize adherent cells (MCF-7, HEPG2, HCT-116, HEK293) or collect suspension cells (K562).

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.[9][11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • LDH Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate (for suspension cells) or collect the culture supernatant (for adherent cells).

    • Transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Important Controls:

      • Maximum LDH Release Control: Lyse untreated cells with a lysis buffer (provided in the kit) to determine the maximum possible LDH release.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)) * 100

    • Plot the % Cytotoxicity against the log of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that induces 50% of the maximum LDH release).

Experimental Workflow and Data Visualization

A systematic workflow is essential for obtaining reliable and reproducible results.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture & Maintenance Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Prep Compound Stock & Dilution Series Treatment Compound Treatment (24-72h) Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Readout Plate Reader Measurement MTT_Assay->Readout LDH_Assay->Readout Calculation Calculate % Viability / % Cytotoxicity Readout->Calculation IC50 Generate Dose-Response Curves & Determine IC50 Calculation->IC50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Understanding the Mechanism: Apoptosis Induction

Many cytotoxic compounds, particularly those with anticancer potential, induce programmed cell death, or apoptosis. The piperidine framework, when appropriately substituted, has been shown to induce apoptosis in leukemia cells.[11] A potential mechanism for pyridazine derivatives involves the induction of apoptosis.[1]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Compound Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Mitochondria Mitochondrial Stress Compound->Mitochondria Death_Receptor Death Receptors (e.g., Fas, TNFR) Compound->Death_Receptor Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Apaf1 Apaf-1 Cytochrome_C->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis

Sources

Application Notes and Protocols: Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a chloropyridazine moiety. This structural motif is of significant interest in medicinal chemistry, as evidenced by numerous patent applications covering analogous structures for various therapeutic targets. Piperidine derivatives are foundational in drug design, appearing in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties.[1][2][3] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is also a key pharmacophore found in compounds with diverse biological activities. Patent literature suggests that compounds combining these two scaffolds are being explored for neurological conditions, viral infections, and as kinase inhibitors.[4][5][6]

This guide provides a detailed technical overview, including a plausible synthetic protocol, characterization methods, and potential biological applications for this compound, based on analogous compounds described in recent patent literature.

Synthesis and Mechanism

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry involves the reaction of a piperidine derivative with a suitably activated chloropyridazine.

The core of this synthesis is the displacement of a chlorine atom on the electron-deficient pyridazine ring by the secondary amine of the piperidine ring. The chlorine atom at the 6-position of the pyridazine is activated towards nucleophilic attack by the two electron-withdrawing nitrogen atoms within the aromatic ring. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

Key Starting Materials
Compound NameCAS NumberRole in Synthesis
Methyl 6-chloropyridazine-3-carboxylate65202-50-8Pyridazine electrophile[7]
Methyl piperidine-4-carboxylate2971-79-1Piperidine nucleophile
Diisopropylethylamine (DIPEA)7087-68-5Non-nucleophilic base
N,N-Dimethylformamide (DMF)68-12-2Polar aprotic solvent
Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Methyl 6-chloropyridazine-3-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) A->Reaction B Methyl piperidine-4-carboxylate B->Reaction C DIPEA (Base) C->Reaction D DMF (Solvent) D->Reaction E Heat (e.g., 80-120 °C) E->Reaction F This compound Reaction->F

Caption: Synthetic workflow for the preparation of the target compound.

Protocol 1: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of pyridazinyl-piperidine derivatives found in patent literature, such as US10562882B2.[5]

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Methyl piperidine-4-carboxylate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 6-chloropyridazine-3-carboxylate in anhydrous DMF, add Methyl piperidine-4-carboxylate followed by DIPEA.

  • Stir the reaction mixture at 100 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Purification

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Analytical Techniques
TechniquePurposeExpected Observations
1H NMR Structural confirmation and puritySignals corresponding to the pyridazine and piperidine protons, and the methyl ester group.
13C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound.
HPLC Purity assessmentA single major peak indicating high purity.
Purification Workflow Diagram

G cluster_input Input cluster_purification Purification cluster_analysis Analysis cluster_output Output Crude Crude Product from Synthesis Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Pure Pure Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate TLC->Pure Combine Pure Fractions NMR NMR Spectroscopy MS Mass Spectrometry HPLC HPLC Analysis Pure->NMR Pure->MS Pure->HPLC

Caption: Workflow for purification and characterization.

Potential Applications in Drug Discovery

While specific patent applications for this compound are not publicly detailed, the structural class of pyridazinyl-piperidines is prominent in pharmaceutical research.

Prokineticin Receptor 1 (PKR1) Antagonism

Patent US10562882B2 discloses pyridazinyl-piperidine derivatives as antagonists of the prokineticin receptor 1 (PKR1).[5] PKR1 is a G-protein coupled receptor implicated in various physiological processes, and its modulation is being investigated for the treatment of psychiatric and neurological conditions.[4]

Protocol 2: In Vitro PKR1 Antagonist Assay (Calcium Flux)

This protocol is adapted from the biological assays described in US10562882B2.[4][5]

Objective: To determine the ability of this compound to inhibit PKR1-mediated intracellular calcium release.

Materials:

  • RBL-2H3 cells stably expressing human PKR1

  • Calcium-sensitive fluorescent dye (e.g., Calcium 5 Reagent)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and BSA)

  • Probenecid

  • PK1 ligand

  • 384-well microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed the PKR1-expressing RBL-2H3 cells into 384-well plates at a density of approximately 10,000 cells per well and culture for 24 hours.

  • Dye Loading: Replace the culture medium with assay buffer containing the calcium-sensitive dye and probenecid. Incubate at 37°C for 1 hour.

  • Compound Addition: Add varying concentrations of the test compound, this compound, to the assay wells. Incubate for 10 minutes.

  • Ligand Stimulation and Measurement: Place the assay plate in a FLIPR instrument. Add the PK1 ligand at a pre-determined EC80 concentration to stimulate the receptor.

  • Data Analysis: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium levels. Calculate the percentage inhibition for each compound concentration and determine the IC50 value using a 4-parameter logistic fit.

Signaling Pathway Diagram

G cluster_pathway PKR1 Signaling Pathway PK1 PK1 Ligand PKR1 PKR1 Receptor PK1->PKR1 Gq Gq Protein PKR1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca²⁺ Release ER->Ca Antagonist Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Antagonist->PKR1 inhibits

Caption: Inhibition of the PKR1 signaling pathway by the antagonist.

Conclusion

This compound represents a molecule of interest within a chemical space that is actively being explored in pharmaceutical patent literature. The synthetic route is straightforward, relying on established chemical transformations. Based on closely related patented compounds, a primary application for this molecule could be as an antagonist for the PKR1 receptor, with potential therapeutic value in neurological disorders. The protocols and workflows provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of this compound.

References

  • US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google P
  • WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer - Google P
  • US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google P
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google P
  • CN103755624A - Synthetic method of piperidine derivative - Google P
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • WO2016069376A1 - Novel methyl-piperidine compounds useful for inhibiting microsomal prostaglandin e2 synthase-1 - Google P
  • US20130178478A1 - COMPOUNDS FOR THE TREATMENT OF AUTO-IMMUNE AND INFLAMMATORY DISEASES - Google P
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl)
  • US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. (URL: https://patents.google.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with methyl piperidine-4-carboxylate. While seemingly straightforward, several factors can significantly impact the reaction yield and purity of the final product.

Issue 1: Low to No Product Yield

Question: I am observing a very low yield, or no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield in this SNAr reaction can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

  • Poor Quality of Starting Materials: Impurities in either 3,6-dichloropyridazine or methyl piperidine-4-carboxylate can interfere with the reaction.[1]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use.[1]

  • Insufficient Nucleophilicity of the Piperidine: The nitrogen atom of the piperidine is the nucleophile in this reaction.[2] If it is protonated, its nucleophilicity will be significantly reduced.[1]

    • Solution: The reaction generates HCl as a byproduct, which can protonate the piperidine. It is essential to use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid as it forms. An inorganic base like potassium carbonate can also be effective.[1] A slight excess of the base is recommended.[1]

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3]

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the heat (e.g., to 40-60°C or even reflux, depending on the solvent).[3] However, be cautious as excessive heat can lead to degradation.[1]

  • Incorrect Solvent Choice: The choice of solvent can dramatically influence the rate of an SNAr reaction.[4]

    • Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can accelerate the reaction rate.[4] Ethers like THF and 2-Me-THF can also be used.[5] Protic solvents may slow down the reaction by solvating the nucleophile.[6]

  • Incomplete Reaction: The reaction may simply not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Continue the reaction until the starting materials are consumed.

Troubleshooting Workflow for Low Yield:

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

January 2026

Introduction for the Modern Researcher

Welcome to our dedicated technical support center for the synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. As a key intermediate in numerous drug discovery programs, the purity and efficient synthesis of this molecule are paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts. Drawing upon established principles of heterocyclic chemistry and extensive experience in synthetic route optimization, this resource provides practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only identify but also to understand and control the formation of impurities in your reaction, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected major byproducts?

A1: The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and methyl piperidine-4-carboxylate (also known as methyl isonipecotate). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

The primary expected byproduct is the di-substituted product, Methyl 1,1'-(pyridazine-3,6-diyl)bis(piperidine-4-carboxylate) . The formation of this byproduct is dependent on the reaction stoichiometry, temperature, and the rate of addition of the nucleophile. Another potential byproduct is the regioisomer, Methyl 1-(3-chloropyridazin-6-yl)piperidine-4-carboxylate , although the electronic properties of the pyridazine ring generally favor substitution at the 3-position in this case.

Q2: My reaction is showing low conversion to the desired product. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Insufficient Basicity: The SNAr reaction generates HCl, which can protonate the piperidine nitrogen, rendering it non-nucleophilic. An inadequate amount or strength of the base will stall the reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or products. Conversely, a temperature that is too low will result in a sluggish reaction.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred for SNAr reactions.

  • Purity of Starting Materials: Impurities in either 3,6-dichloropyridazine or methyl piperidine-4-carboxylate can interfere with the reaction.

Q3: I am observing an unknown impurity with a higher molecular weight than my product. What could it be?

A3: A higher molecular weight impurity is often the di-substituted byproduct mentioned in Q1. Another possibility, though less common, could be a dimer or oligomer formed from side reactions of the piperidine derivative, especially if the reaction is run at high concentrations or for extended periods. Characterization by mass spectrometry is essential for identification.

Q4: Can the methyl ester group be hydrolyzed during the reaction?

A4: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid , is a potential side reaction, particularly if the reaction is run under strongly basic conditions (e.g., using NaOH or KOH) or if there is a significant amount of water present in the reaction mixture. The use of non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can minimize this risk.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a systematic approach to identifying and addressing common byproducts in the synthesis of this compound.

Problem 1: Presence of a Di-substituted Byproduct
  • Identification:

    • LC-MS: Look for a mass peak corresponding to the molecular weight of Methyl 1,1'-(pyridazine-3,6-diyl)bis(piperidine-4-carboxylate).

    • 1H NMR: The spectrum of the di-substituted product will show a singlet for the two equivalent pyridazine protons, in contrast to the two doublets observed for the mono-substituted product. The integration of the piperidine protons will be double that of the pyridazine protons.

  • Causality and Mitigation:

    • Stoichiometry: The use of an excess of methyl piperidine-4-carboxylate will favor the formation of the di-substituted product.

      • Solution: Use a 1:1 molar ratio of 3,6-dichloropyridazine to methyl piperidine-4-carboxylate, or a slight excess of the dichloropyridazine.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the second substitution.

      • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting 3,6-dichloropyridazine is consumed. Consider running the reaction at a lower temperature for a longer duration.

    • Rate of Addition: A slow, controlled addition of the piperidine derivative to the solution of 3,6-dichloropyridazine can help to maintain a low concentration of the nucleophile, thus disfavoring the second substitution.

Problem 2: Formation of the Regioisomeric Byproduct
  • Identification:

    • LC-MS: The regioisomer, Methyl 1-(3-chloropyridazin-6-yl)piperidine-4-carboxylate, will have the same mass as the desired product.

    • 1H and 13C NMR: Detailed 2D NMR techniques (like HMBC and NOESY) may be required to definitively distinguish between the two isomers based on the correlation of protons and carbons in the pyridazine ring. The chemical shifts of the pyridazine protons will be different for each isomer.

  • Causality and Mitigation:

    • Electronic Effects: The electronic nature of the pyridazine ring generally directs the nucleophilic attack to the 3-position. However, certain reaction conditions or substituents could potentially influence the regioselectivity.

      • Solution: While this is a less common byproduct, its formation can be minimized by running the reaction under standard, well-controlled conditions. If significant amounts are observed, a re-evaluation of the solvent and base system may be necessary.

Problem 3: Hydrolysis of the Methyl Ester
  • Identification:

    • LC-MS: A mass peak corresponding to the carboxylic acid will be observed.

    • 1H NMR: The characteristic singlet of the methyl ester protons (around 3.7 ppm) will be absent in the spectrum of the hydrolyzed product.

  • Causality and Mitigation:

    • Presence of Water and Strong Base: The combination of water and a strong inorganic base is the primary cause of ester hydrolysis.

      • Solution: Use anhydrous solvents and non-nucleophilic organic bases such as TEA or DIPEA. Ensure all glassware is thoroughly dried before use.

Experimental Protocols for Byproduct Analysis

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

This protocol is designed for the rapid identification of the main product and potential byproducts.[1][2]

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Analyze the chromatogram for peaks corresponding to the expected molecular weights of the product and potential byproducts as detailed in the troubleshooting section.

CompoundExpected [M+H]+
This compound 284.1
Methyl 1,1'-(pyridazine-3,6-diyl)bis(piperidine-4-carboxylate)419.2
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid270.1
Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of the crude product to isolate the desired compound from its byproducts.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of this compound

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine Product Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate 3,6-Dichloropyridazine->Product + Methyl piperidine-4-carboxylate (Base, Solvent, Temp) Methyl piperidine-4-carboxylate Methyl piperidine-4-carboxylate Di-substituted Byproduct Methyl 1,1'-(pyridazine-3,6-diyl) bis(piperidine-4-carboxylate) Product->Di-substituted Byproduct + Methyl piperidine-4-carboxylate (Excess nucleophile, High Temp) Hydrolysis Byproduct 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylic acid Product->Hydrolysis Byproduct H2O, Base

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting Workflow for Byproduct Identification

G cluster_0 Initial Analysis cluster_1 Identification cluster_2 Byproduct Characterization cluster_3 Conclusion Crude Reaction Mixture Crude Reaction Mixture LC-MS Analysis LC-MS Analysis Crude Reaction Mixture->LC-MS Analysis Higher MW Peak Higher MW Peak LC-MS Analysis->Higher MW Peak m/z = 419.2 Same MW Peak Same MW Peak LC-MS Analysis->Same MW Peak m/z = 284.1 Lower MW Peak Lower MW Peak LC-MS Analysis->Lower MW Peak m/z = 270.1 NMR Analysis NMR Analysis Regioisomer Regioisomer NMR Analysis->Regioisomer Distinct proton shifts Di-substituted Byproduct Di-substituted Byproduct Higher MW Peak->Di-substituted Byproduct Same MW Peak->NMR Analysis Further investigation Hydrolysis Byproduct Hydrolysis Byproduct Lower MW Peak->Hydrolysis Byproduct

Caption: A logical workflow for byproduct identification.

References

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • PubMed. (1989). A Mass Spectrometric Technique for Detecting and Identifying By-Products in the Synthesis of Peptides. [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ILT. (2024). Techniques in Pharmaceutical Analysis. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • NIH. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • NIH. (n.d.). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. [Link]

  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • NIH. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" purification challenges for polar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar, nitrogen-containing heterocycles. This guide specifically addresses the common and complex challenges encountered during the purification of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , a compound characterized by its polarity and basic piperidine moiety. The following troubleshooting guides and FAQs are designed for researchers, medicinal chemists, and process development professionals to streamline purification workflows and resolve common obstacles.

Section 1: Understanding the Challenge - Compound Profile

This compound possesses several structural features that complicate standard purification protocols:

  • Basic Piperidine Nitrogen: This is the primary source of purification difficulty, leading to strong interactions with acidic stationary phases like silica gel.

  • Polar Heterocyclic Core: The pyridazine ring system contributes to the molecule's overall polarity.

  • Ester Functionality: The methyl ester group can be susceptible to hydrolysis under non-neutral pH conditions.

These features commonly result in chromatographic issues such as severe peak tailing, low recovery, and even on-column degradation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address problems from initial observation (TLC) to final polishing (crystallization).

Part 2.1: Initial Analysis & Chromatography Issues

Q1: My compound streaks severely on silica gel TLC plates, even in highly polar solvent systems like 10% Methanol in Dichloromethane. How can I get a clean spot?

A1: This is a classic sign of strong secondary interactions between the basic piperidine nitrogen of your compound and the acidic silanol (Si-OH) groups on the silica surface.[1] This interaction leads to non-ideal adsorption/desorption kinetics, causing the streak or "tailing" effect.

Troubleshooting Protocol:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the active silanol sites.[2]

    • Start by adding 0.5-1% triethylamine (TEA) to your eluent.

    • Alternatively, a solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., 10% of a 2M NH3/MeOH solution in DCM).[3]

  • Assess the Impact: Rerun the TLC in the modified solvent system. You should observe a significant improvement in spot shape, resulting in a more compact and well-defined spot. This will give you a more accurate Rf value for method development.

Q2: I've managed to get a good spot on TLC with a basic modifier, but when I run my flash column, the peak is still broad with significant tailing. What's going wrong?

A2: While a basic modifier helps, several other factors can contribute to poor peak shape on a larger scale. These include column overloading, improper equilibration, or issues with how the sample was loaded.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
Column Overloading Too much sample has been loaded onto the column for its size. The stationary phase becomes saturated, leading to a breakdown of the separation mechanism.[2]A general rule is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 40-200 mg on a 40g silica column).[2] If tailing persists, reduce the sample load by half.
Insufficient Equilibration The column was not fully equilibrated with the mobile phase containing the basic modifier before the sample was loaded. This creates an inconsistent environment on the silica surface.Equilibrate the column with at least 5-10 column volumes (CVs) of the mobile phase (including the modifier) before loading your sample. Ensure the pH of the column outflow is stable.
Sample Loading Solvent The sample was dissolved in a solvent much stronger (more polar) than the mobile phase, causing it to spread out in a wide band at the top of the column before the separation begins.Best Practice: Dissolve the sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a slightly stronger solvent (like DCM) and consider dry loading.

Workflow for Optimizing Flash Chromatography:

G cluster_prep Preparation cluster_loading Sample Loading cluster_run Execution TLC Develop TLC with 0.5-1% TEA Modifier Solvent Select Solvent System (Rf ~0.2-0.3) TLC->Solvent Dissolve Dissolve Crude in Mobile Phase or DCM Solvent->Dissolve DryLoad Poor Solubility? Dry Load onto Silica Dissolve->DryLoad No Load Load Sample Dissolve->Load Yes DryLoad->Load Equilibrate Equilibrate Column (5-10 CVs with TEA) Equilibrate->Load Elute Run Gradient Load->Elute Collect Collect Fractions Elute->Collect

Caption: Decision workflow for flash chromatography of polar basic compounds.

Q3: My compound is too polar for normal-phase chromatography. It doesn't move off the baseline even with 20% MeOH/DCM. Should I switch to reverse-phase?

A3: Yes, when a compound is highly polar, reverse-phase (RP) chromatography is often the more effective technique.[4] In RP, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds have weaker interactions with the stationary phase and elute earlier.

Getting Started with Reverse-Phase:

  • Stationary Phase: A C18-bonded silica column is the standard choice.[5]

  • Mobile Phase: Start with a gradient of water and acetonitrile (ACN). For basic compounds, it's crucial to control the pH.

    • Acidic Modifier: Add 0.1% formic acid (FA) or acetic acid (AA) to both the water and ACN. This protonates the piperidine nitrogen, often leading to sharper peaks by preventing interactions with residual silanols.

    • Basic Modifier: Alternatively, use a buffer like ammonium bicarbonate or ammonium hydroxide at a higher pH (e.g., pH 8-10) to keep the amine neutral. This requires a pH-stable column.

  • Method Development: Run a scouting gradient (e.g., 5% to 95% ACN in water over 20 CVs) to determine the approximate elution conditions. From there, you can optimize with a shallower gradient around the elution point for better resolution.

Q4: I tried reverse-phase, but my compound elutes in the void volume with no retention. What can I do?

A4: This is a common problem for very polar molecules that have insufficient hydrophobic character to interact with the C18 stationary phase.[6]

Alternative Strategies:

  • Use a Polar-Embedded Stationary Phase: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to retain polar compounds better under highly aqueous conditions and prevent "phase collapse."[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds.[7][8] It uses a polar stationary phase (like silica, diol, or amine) with a reverse-phase type mobile phase (high organic). Water is the strong, eluting solvent.[8]

    • Typical HILIC Solvents: Start with a mobile phase of 95:5 Acetonitrile:Water and gradient to a higher water concentration. Buffers like ammonium acetate or ammonium formate are often added to improve peak shape.[8]

Part 2.2: Crystallization & Post-Purification Issues

Q5: My compound purified by chromatography is a thick oil or an amorphous solid that refuses to crystallize. How can I obtain crystalline material?

A5: "Oiling out" or failure to crystallize is common for polar molecules, often due to residual impurities or rapid cooling.[2] The key is to find a solvent system where the compound has high solubility when hot and low solubility when cold.[9][10]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating. Good candidates for single-solvent crystallization will show poor solubility at room temp but dissolve completely upon heating.

    • Good starting solvents for polar compounds: Isopropanol, ethanol, ethyl acetate, acetonitrile.[11]

  • Use a Co-Solvent System (Solvent/Anti-Solvent): This is often more effective.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble (e.g., Dichloromethane or Methanol).

    • Slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexanes, Diethyl Ether) dropwise at room temperature or while warm, until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Induce Crystallization: If crystals do not form spontaneously:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.[2]

    • Seed: Add a tiny crystal of a previously obtained pure sample.[2]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator (4°C), and finally in a freezer (-20°C) to maximize yield.

Visualization of Crystallization Process:

Caption: Key stages in a successful crystallization process.

Section 3: Summary of Recommended Purification Strategies

Problem Primary Recommendation Secondary Approach Key Tip
Tailing on Silica Normal-Phase Chromatography with 0.5-1% Triethylamine or NH3/MeOH in the eluent.[2][3]Switch to an alternative stationary phase like neutral or basic alumina.[2][12]Ensure thorough column equilibration with the modified mobile phase.
Very High Polarity Reverse-Phase Chromatography (C18) with a buffered mobile phase (e.g., 0.1% Formic Acid).[4]HILIC using a silica or amine-bonded column with a high organic/water mobile phase.[8]Screen both acidic and basic mobile phase modifiers for optimal peak shape.
No Retention on C18 HILIC is the preferred method for highly polar, non-retained compounds.[7][8]Use a polar-embedded reverse-phase column for enhanced polar retention.[6]In HILIC, water is the strong solvent. Start your gradient at high acetonitrile (>90%).
Failure to Crystallize Use a co-solvent (solvent/anti-solvent) system to carefully approach the saturation point.[13]Try vapor diffusion by placing a vial of the compound solution inside a larger jar containing the anti-solvent.[14]Slow cooling is critical. Avoid shocking the solution by placing it directly into a freezer.

References

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • How to crystallize organic compounds. (2016, July 1). Quora. Retrieved from [Link]

  • How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2485. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of California, Irvine. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). University of Helsinki. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Cirilli, R., et al. (2015). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 20(11), 20324–20337. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 16, 2646–2662. Retrieved from [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved from [Link]

  • Reversed-Phase Flash Purification. (n.d.). Biotage. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Streaking in Chromatography of Methyl 1-(6-chloropyridazin--3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting for a common chromatographic challenge: the streaking of methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate on silica gel. By understanding the underlying chemical principles, you can effectively diagnose and resolve this issue, leading to improved separation and purification outcomes.

Understanding the Molecule: this compound

Before delving into troubleshooting, it's crucial to understand the structural features of the target molecule that influence its chromatographic behavior.

  • Nitrogen Heterocycles: The molecule contains both a pyridazine and a piperidine ring. Nitrogen-containing heterocyclic compounds are known to exhibit unique interactions with stationary phases.[1]

  • Basic Nitrogen Atoms: The piperidine nitrogen and, to a lesser extent, the pyridazine nitrogens, are basic. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[2][3] This strong interaction is a primary cause of peak tailing and streaking.[2][3][4][5]

  • Polarity: The presence of the ester and chloro groups, in addition to the nitrogen heterocycles, imparts a degree of polarity to the molecule.

Frequently Asked Questions (FAQs)

Here are some common questions regarding streaking of this and similar compounds:

Q1: What is the most likely reason for my compound streaking on a silica gel TLC plate or column?

The most common culprit is the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica gel surface.[2][3] This acid-base interaction can lead to a portion of your compound being strongly retained, resulting in a continuous "streak" rather than a compact spot or band.

Q2: I've tried different solvent systems, but the streaking persists. What should I do next?

While optimizing the mobile phase polarity is a good first step, if streaking continues, it's likely that the underlying issue of strong analyte-stationary phase interaction needs to be addressed more directly. This can be achieved by adding a mobile phase modifier.

Q3: Can overloading my TLC plate or column cause streaking?

Yes, applying too much sample is a frequent cause of streaking and band broadening.[6][7][8][9] An overloaded stationary phase cannot effectively partition the analyte between the mobile and stationary phases, leading to poor separation and misshapen spots.

In-Depth Troubleshooting Guides

If the FAQs didn't resolve your issue, these detailed guides provide a systematic approach to troubleshooting streaking.

Guide 1: Diagnosing the Cause of Streaking

A logical, step-by-step process is key to identifying the root cause of the problem.

Troubleshooting Workflow

A Start: Streaking Observed B Is the sample concentration appropriate? A->B C Dilute the sample and re-run TLC B->C No F Is the compound known to be acidic or basic? B->F Yes D Did streaking improve? C->D E Overloading was the issue. Optimize sample load. D->E Yes D->F No G Add a mobile phase modifier (acid or base) F->G Yes J Is the compound potentially unstable on silica? F->J No H Did streaking improve? G->H I Strong analyte-stationary phase interaction was the issue. Optimize modifier concentration. H->I Yes H->J No K Consider alternative stationary phases (e.g., alumina, reverse-phase) J->K Yes L Streaking persists. Further investigation needed. J->L No K->L

Caption: A workflow diagram for troubleshooting streaking in chromatography.

Guide 2: Mitigating Streaking with Mobile Phase Modifiers

For basic compounds like this compound, adding a small amount of a basic modifier to the mobile phase can dramatically improve peak shape.[10][11]

Principle of Action:

A basic additive, such as triethylamine (TEA) or ammonia, will preferentially interact with the acidic silanol groups on the silica gel. This effectively "masks" these sites from your basic analyte, preventing the strong interactions that lead to streaking.[2]

Experimental Protocol: Using Triethylamine (TEA) as a Modifier
  • Prepare your standard mobile phase. A common starting point for compounds of this polarity might be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Add a small percentage of TEA. Begin by adding 0.1-1% (v/v) of TEA to your mobile phase. For example, to a 100 mL solution of 70:30 hexanes:ethyl acetate, add 0.1 to 1 mL of TEA.

  • Equilibrate your TLC chamber or column. Ensure the stationary phase is fully equilibrated with the modified mobile phase before running your sample.

  • Run your chromatography. Spot your TLC plate or load your column and proceed with the separation.

  • Analyze the results. Observe if the streaking has been reduced or eliminated. You may need to adjust the concentration of TEA to find the optimal level for sharp, symmetrical spots.[11]

ModifierTypical ConcentrationUse Case
Triethylamine (TEA)0.1 - 2.0%For basic compounds like amines.[12]
Ammonia (in MeOH)1 - 10%A stronger base, also for basic compounds.[12]
Acetic or Formic Acid0.1 - 2.0%For acidic compounds.[12]
Guide 3: Addressing Sample Overloading

Overloading is a common and easily correctable cause of streaking.[6][9]

Protocol for Determining Optimal Sample Concentration:
  • Prepare a dilution series. Create a series of solutions of your sample at different concentrations (e.g., 10 mg/mL, 5 mg/mL, 2 mg/mL, 1 mg/mL).

  • Spot the dilution series on a TLC plate. Apply a small, consistent spot of each concentration to the baseline of a single TLC plate.

  • Develop and visualize the plate. Run the TLC and visualize the spots.

  • Identify the optimal concentration. The ideal concentration will produce a well-defined, non-streaking spot. Concentrations that are too high will show streaking.[9]

Visualizing the Effect of Sample Concentration

cluster_0 High Concentration cluster_1 Optimal Concentration cluster_2 Too Dilute A Streaked Spot B Well-defined Spot A->B Dilute Sample C Faint or Invisible Spot B->C Further Dilution

Caption: The effect of sample concentration on TLC spot shape.

Guide 4: When to Consider Alternative Stationary Phases

If streaking persists even after trying mobile phase modifiers and optimizing sample concentration, the issue may be an inherent instability of your compound on silica gel.[13]

  • Alumina: Alumina is a basic stationary phase and can be a good alternative for the purification of basic compounds.

  • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be an effective solution.[12]

By systematically working through these troubleshooting guides, you can effectively address the issue of streaking when working with this compound and other nitrogen-containing heterocyclic compounds.

References

  • ChemBAM. TLC troubleshooting. [Link]

  • Berger, T. A., & Deye, J. F. (1990). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography.
  • HUIZI. (2025, December 18). Common Problems with Silica Gel Plates and Troubleshooting Solutions. HUIZI. [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chromatography Forum. (2004, September 24). Baseline and Tailing. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • National Institutes of Health. 1-Methylpiperidine-4-carboxylic acid. [Link]

  • National Institutes of Health. Methyl 6-chloropyridazine-3-carboxylate. [Link]

  • National Institutes of Health. Methyl 4,6-dichloropyridazine-3-carboxylate. [Link]

  • National Institutes of Health. 3-Methyl-4-piperidinecarboxylic acid. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • National Institutes of Health. Methyl piperidine-3-carboxylate. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

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"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" optimizing nucleophilic substitution on dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of the nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The piperidine nitrogen acts as a nucleophile, attacking one of the electron-deficient carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. The complex then re-aromatizes by expelling a chloride ion, yielding the desired monosubstituted product.[1] Due to the symmetry of 3,6-dichloropyridazine, nucleophilic attack at the C3 or C6 position results in the same product.

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The formation of HCl would otherwise protonate the starting amine (methyl piperidine-4-carboxylate), rendering it non-nucleophilic and halting the reaction. Second, in some cases, a base can deprotonate the nucleophile, increasing its nucleophilicity, although secondary amines like piperidine are often nucleophilic enough to react without prior deprotonation.[3][4]

Q3: What are the typical solvents used for this type of SNAr reaction, and why?

A3: Dipolar aprotic solvents such as DMSO, DMF, DMAc, and NMP are commonly used for SNAr reactions.[5][6] These solvents are effective because they can solvate the cationic species (the protonated base or metal cation) while leaving the anionic nucleophile relatively "bare," thereby enhancing its reactivity. They also help to stabilize the charged Meisenheimer intermediate.[7] Alcohols like n-butanol or isopropanol can also be used, often at elevated temperatures.[8][9]

Q4: Is it possible to get a disubstituted product? How can I avoid it?

A4: Yes, disubstitution is a common side reaction where a second molecule of methyl piperidine-4-carboxylate displaces the remaining chlorine atom. To favor monosubstitution, you should use a controlled stoichiometry, typically with a slight excess of the amine being avoided. Using 3,6-dichloropyridazine as the limiting reagent or using equimolar amounts is a common strategy. Running the reaction at a lower temperature can also help, as the second substitution is generally slower than the first due to the introduction of the electron-donating piperidine group, which deactivates the ring towards further nucleophilic attack.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Yield

Q: I'm getting a very low yield of my target compound. What are the likely causes and how can I fix it?

A: Low yield is a frequent issue that can stem from several factors. Let's break down the possibilities.

1. Suboptimal Reaction Temperature:

  • The Problem: The reaction rate is highly dependent on temperature.[10] If the temperature is too low, the reaction may be too slow to reach completion within your allotted time. Conversely, excessively high temperatures can lead to reactant or product degradation.

  • The Solution: If you are running the reaction at room temperature, consider moderately increasing the heat to 40-60°C, and then incrementally up to the boiling point of your solvent if necessary.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance. For particularly unreactive nucleophiles or electrophiles, running the reaction in a sealed vessel above the solvent's boiling point can significantly increase the rate.[11]

2. Ineffective Base:

  • The Problem: The chosen base may not be strong enough or soluble enough in the reaction medium to effectively scavenge the generated HCl.

  • The Solution: Ensure you are using at least one equivalent of base for each equivalent of nucleophile. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[8] For challenging reactions, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be required to deprotonate the nucleophile first, though this increases the risk of side reactions.[5][12]

3. Inefficient Mixing:

  • The Problem: If the reaction mixture is not homogenous, especially when using solid inorganic bases like K₂CO₃, the reaction kinetics can be severely limited.[10]

  • The Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider switching to a solvent that better dissolves all components or using a phase-transfer catalyst if you are in a biphasic system.

4. Presence of Water:

  • The Problem: If your starting materials or solvent contain water, it can potentially hydrolyze the ester group on your product or starting material under basic conditions, especially at elevated temperatures. While less common, water can also compete as a nucleophile, leading to the formation of 6-chloropyridazin-3(2H)-one.

  • The Solution: Use anhydrous solvents and ensure your starting materials are dry.

Issue 2: Formation of Multiple Products/Impurities

Q: My reaction analysis (TLC/LC-MS) shows multiple spots/peaks. What are these impurities and how do I prevent them?

A: The formation of multiple products typically points to side reactions or reactant degradation.

1. Disubstitution Product:

  • The Problem: As mentioned in the FAQ, the most common byproduct is the disubstituted pyridazine. This occurs when a second molecule of the piperidine nucleophile reacts with your desired monosubstituted product.

  • The Solution:

    • Stoichiometry Control: Use a 1:1 molar ratio of 3,6-dichloropyridazine to methyl piperidine-4-carboxylate, or even a slight excess of the dichloropyridazine.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Controlled Addition: Add the amine nucleophile slowly (dropwise) to a solution of the 3,6-dichloropyridazine to maintain a low concentration of the nucleophile throughout the reaction.

2. Hydrolysis of the Ester:

  • The Problem: The methyl ester of your product or starting material can be hydrolyzed to the corresponding carboxylic acid, especially if using a strong base (like KOH) or if there is water in the reaction mixture at high temperatures.

  • The Solution: Use a non-nucleophilic organic base like TEA or DIPEA instead of inorganic hydroxides. Ensure anhydrous conditions. If hydrolysis is unavoidable, you can re-esterify the final product as a separate purification step.

3. Reactant Degradation:

  • The Problem: 3,6-Dichloropyridazine or the piperidine derivative may not be stable under prolonged heating or in the presence of a strong base.

  • The Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures if possible. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of this compound

This protocol is a general starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

  • Solvent & Base: Add an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or n-butanol, approx. 5-10 mL per mmol of dichloropyridazine) followed by the base (e.g., K₂CO₃, 1.5 eq or TEA, 1.5 eq).

  • Nucleophile Addition: Add methyl piperidine-4-carboxylate (1.0-1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C for acetonitrile or 100-120°C for n-butanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS until the 3,6-dichloropyridazine is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the solid precipitate and wash with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualizing the Workflow

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 3,6-Dichloropyridazine to dry flask prep2 Add Anhydrous Solvent and Base (e.g., K₂CO₃) prep1->prep2 prep3 Add Methyl Piperidine- 4-carboxylate prep2->prep3 react1 Heat to Target Temp (e.g., 80-120°C) prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool & Filter react2->workup1 workup2 Solvent Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify product Pure Product purify->product

Caption: General experimental workflow for the SNAr reaction.

In-Depth Scientific Explanation

The SNAr Mechanism on Pyridazine

The nucleophilic aromatic substitution on the electron-deficient pyridazine ring is a cornerstone of heterocyclic chemistry.[13] The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and activates the ring carbons towards nucleophilic attack.[14]

The reaction proceeds in two distinct steps:

  • Nucleophilic Addition: The nitrogen atom of methyl piperidine-4-carboxylate attacks one of the chlorine-bearing carbons (C3/C6) of 3,6-dichloropyridazine. This step is typically the rate-determining step in SNAr reactions.[2] The attack breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate called a Meisenheimer complex. The negative charge is delocalized across the pyridazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is usually fast. The generated HCl is then neutralized by the base present in the reaction medium.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Parameter Optimization Summary

The choice of reaction conditions can drastically affect the outcome. The following table summarizes key parameters and their typical impact.

ParameterCommon OptionsRationale & Expert InsightPotential Issues
Solvent DMF, DMSO, Acetonitrile, n-Butanol, IsopropanolPolar aprotic solvents (DMF, DMSO) excel at stabilizing the charged intermediate, often leading to faster reactions.[6] Alcohols are greener but may require higher temperatures.[8]High boiling point of DMF/DMSO can complicate product isolation. Alcohols can act as nucleophiles at very high temperatures.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEA, NaHK₂CO₃ is a cost-effective and commonly used base.[8] TEA and DIPEA are organic, soluble bases that are easy to remove during work-up. NaH is a strong, non-nucleophilic base for difficult reactions.Inorganic bases have low solubility. Strong bases can promote side reactions like ester hydrolysis.
Temperature Room Temp. to 150°CHigher temperatures increase reaction rates but can also promote the formation of the disubstitution byproduct and degradation.[10][11]Degradation of starting materials or product; loss of selectivity.
Stoichiometry 1:1 (pyridazine:amine)Using a 1:1 ratio or a slight excess of dichloropyridazine minimizes the formation of the disubstituted product.A large excess of either reactant can complicate purification.

References

  • Graßl, S., Singer, J., & Knochel, P. (2019). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. ResearchGate. Retrieved from [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Retrieved from [Link]

  • El-Gendy, M. M. (2012). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. Retrieved from [Link]

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.
  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 332-353. MDPI. Retrieved from [Link]

  • Van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Retrieved from [Link]

  • Kalme, Z. A., & Roloff, B. (1992). Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1h-furopyridines. Chemistry of Heterocyclic Compounds, 28(9), 1031-1035.
  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]

  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
  • Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Retrieved from [Link]

  • Strauss, F. J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 3954-3960.
  • Al-Ostath, R. A., et al. (2023).
  • Química Orgánica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Zhang, J., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 35(1), 241-244.
  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 77(17), 7546-7553.
  • Garlyauskayte, R. Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145.
  • Purins, M., et al. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298.
  • Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Institutes of Health. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Retrieved from [Link]

  • Lee, K. J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(5), 1059-1064.
  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" avoiding side reactions in pyridazine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the pyridazine coupling step, with a focus on avoiding common side reactions and optimizing reaction conditions.

Introduction

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] While seemingly straightforward, the electron-deficient nature of the pyridazine ring and the presence of multiple reactive sites can lead to a variety of side reactions, impacting yield and purity.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of 3,6-dichloropyridazine with methyl piperidine-4-carboxylate.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired product is a common frustration. Several factors can contribute to this outcome.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Deactivation:

    • Explanation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Additionally, impurities in the amine starting material can poison the catalyst.[4]

    • Solution:

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst, such as a G3 or G4 precatalyst, to ensure the efficient generation of the active Pd(0) species.[4]

      • Increase Ligand Loading: Add a slight excess of the phosphine ligand relative to the palladium source to prevent the amine from displacing the ligand and deactivating the catalyst.[4]

      • Purify Amine: Ensure the methyl piperidine-4-carboxylate is of high purity. If necessary, purify it by distillation or by passing it through a plug of activated alumina.[4]

  • Suboptimal Reaction Conditions:

    • Explanation: The choice of base, solvent, and temperature is critical for the success of the Buchwald-Hartwig amination.[5][6][7] An inappropriate base may not be strong enough to deprotonate the amine-palladium complex, while an unsuitable solvent can hinder solubility and reaction kinetics.[5][7]

    • Solution:

      • Base Selection: For this coupling, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is generally preferred.[6]

      • Solvent Choice: Anhydrous and degassed aprotic solvents such as toluene or dioxane are commonly used and often provide good results.[6][8][9]

      • Temperature Optimization: A systematic screen of the reaction temperature, typically between 80-110 °C, should be performed to find the optimal balance between reaction rate and side product formation.[8]

  • Poor Oxidative Addition:

    • Explanation: The oxidative addition of the palladium catalyst to the C-Cl bond of 3,6-dichloropyridazine is a crucial step in the catalytic cycle. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[10]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[11] These ligands promote the oxidative addition step and stabilize the palladium catalyst.[11]

      • Alternative Halide: If feasible, consider using 3-bromo-6-chloropyridazine as the starting material to facilitate the initial oxidative addition.

Issue 2: Formation of Significant Impurities

The presence of unexpected peaks in your LC-MS or NMR can complicate purification and reduce the overall yield.

Common Side Reactions and Mitigation Strategies:

  • Bis-amination Product:

    • Explanation: The reaction of a second equivalent of methyl piperidine-4-carboxylate at the C-6 position of the product, displacing the remaining chlorine atom.

    • Mitigation:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. A large excess can promote the formation of the bis-aminated product.

      • Lower Reaction Temperature: Running the reaction at the lower end of the optimal temperature range can sometimes favor the mono-substitution product.

      • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting 3,6-dichloropyridazine is consumed to minimize the formation of the bis-adduct.

  • Homo-coupling of Pyridazine:

    • Explanation: The palladium-catalyzed coupling of two molecules of 3,6-dichloropyridazine to form a bipyridazine species.[3]

    • Mitigation:

      • Use a Bulky Ligand: Ligands with significant steric hindrance can disfavor the formation of the bipyridazine dimer.[3]

      • Optimize Catalyst and Base: A careful screening of the palladium source and base combination can help to suppress this side reaction.

  • Hydrodehalogenation:

    • Explanation: The replacement of the chlorine atom on the pyridazine ring with a hydrogen atom. This can be more prevalent with certain catalyst systems and in the presence of trace amounts of water or other proton sources.

    • Mitigation:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents.

      • High Purity Reagents: Utilize high-purity starting materials and reagents to minimize potential proton sources.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand system is generally most effective for this type of pyridazine coupling?

A1: For the Buchwald-Hartwig amination of an aryl chloride like 3,6-dichloropyridazine, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is typically recommended.[12] Ligands such as XPhos, SPhos, and RuPhos have shown excellent performance in similar couplings due to their ability to facilitate the challenging oxidative addition of the aryl chloride and promote the reductive elimination step.

Q2: What is the optimal base for this reaction, and why is it so important?

A2: The choice of base is critical as it is involved in the deprotonation of the amine to form the active nucleophile.[5][7] For this transformation, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally preferred.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ may result in slower reaction rates and may require higher temperatures to be effective.[13] The base must be strong enough to facilitate the formation of the palladium-amido complex without promoting unwanted side reactions.[5][7]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction.

  • TLC: Provides a quick and simple way to visualize the consumption of the starting materials and the formation of the product. A co-spot of the starting materials and the reaction mixture is recommended for accurate comparison.

  • LC-MS: Offers more detailed information, allowing for the identification of the desired product by its mass and the detection of any side products that may be forming. This is particularly useful for troubleshooting and optimizing the reaction conditions.

Q4: Can I perform this reaction as a one-pot synthesis without isolating the methyl piperidine-4-carboxylate free base?

A4: While possible, it is generally recommended to use the free base of methyl piperidine-4-carboxylate. If it is available as a hydrochloride salt, it must be neutralized before the coupling reaction. The presence of the hydrochloride salt will quench the strong base required for the Buchwald-Hartwig amination, preventing the reaction from proceeding. You can perform a simple workup to generate the free base from the salt before adding it to the reaction mixture.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

Reagents and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • 3,6-dichloropyridazine (1.0 equiv)

  • Methyl piperidine-4-carboxylate (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene (or dioxane)

Procedure:

  • To the Schlenk flask under an inert atmosphere, add 3,6-dichloropyridazine, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the methyl piperidine-4-carboxylate.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosBulky, electron-rich ligand facilitates oxidative addition of the aryl chloride.[11]
Base Sodium tert-butoxideStrong, non-nucleophilic base promotes the formation of the palladium-amido complex.[6]
Solvent Toluene or DioxaneAnhydrous, aprotic solvent provides good solubility and is compatible with the reaction conditions.[6][8]
Temperature 80-110 °CBalances reaction rate with the potential for side product formation.[8]
Stoichiometry ~1.1 equiv. of amineA slight excess of the amine drives the reaction to completion while minimizing bis-amination.

Visualizations

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L_n OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + Amine - Cl- AmineComplex Ar-Pd(II)(Amine)L_n LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim Base RedElim->Pd0 Product Ar-Amine RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Flowchart Start Low or No Product Yield? Catalyst Catalyst Deactivation? Start->Catalyst Yes Conditions Suboptimal Conditions? Start->Conditions No Sol_Catalyst Use Pre-catalyst Increase Ligand Loading Purify Amine Catalyst->Sol_Catalyst OxAdd Poor Oxidative Addition? Conditions->OxAdd No Sol_Conditions Screen Base (e.g., NaOtBu) Use Anhydrous Solvent (Toluene) Optimize Temperature (80-110°C) Conditions->Sol_Conditions Yes Sol_OxAdd Use Bulky, Electron-Rich Ligand (e.g., XPhos) Consider Aryl Bromide OxAdd->Sol_OxAdd Yes

Caption: Troubleshooting flowchart for low product yield in pyridazine coupling.

References

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem. (n.d.).
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2025, August 6).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9).

Sources

Technical Support Center: Catalyst Selection for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate." This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this compound in various palladium-catalyzed cross-coupling reactions. The functionalization of the pyridazine scaffold is a critical endeavor in medicinal chemistry, and the choice of catalyst is paramount to achieving high efficiency and yield.[1]

Troubleshooting Guide: Common Issues in Coupling Reactions

This section addresses specific problems that may arise during your experiments, offering explanations and actionable solutions.

Q1: Why am I observing low to no conversion of my starting material in a Suzuki-Miyaura coupling reaction?

Possible Causes & Solutions:

  • Catalyst Inhibition by the Pyridazine Nitrogen: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a common challenge when working with nitrogen-containing heterocycles.[3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2][3] These ligands can shield the palladium center, preventing strong coordination with the pyridazine nitrogen.[3] Using well-defined palladium precatalysts can also ensure the efficient generation of the active catalytic species.[2][3]

  • Inactive Catalyst System for a C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more challenging.[2]

    • Solution: A more active catalyst system is required. For Suzuki-Miyaura couplings of chloropyridazines, catalyst systems like Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., SPhos) and a phosphate base (e.g., K₃PO₄) in a solvent like toluene at elevated temperatures (e.g., 100 °C) have proven effective.[1]

  • Protodeboronation of the Boronic Acid: This side reaction involves the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom, often from residual water or alcohol in the reaction mixture.[3]

    • Solution: Ensure anhydrous reaction conditions and use freshly distilled solvents.[3] Using boronic esters (e.g., pinacol esters) can sometimes be a more robust alternative to boronic acids.

Q2: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. What can I do to improve it?

Possible Causes & Solutions:

  • Inappropriate Ligand Selection: The efficiency of Buchwald-Hartwig amination is highly dependent on the choice of ligand, especially with challenging substrates like chloropyridazines.

    • Solution: Sterically hindered, bulky alkyl- or biarylphosphine ligands are generally very effective for coupling a wide range of amines with aryl chlorides.[5] For heteroaryl chlorides, ligands like RuPhos, BrettPhos, or Josiphos-type ligands have shown success.[6][7] These ligands promote the desired reductive elimination and can prevent the formation of inactive catalyst species.

  • Base Incompatibility: The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically required.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for Buchwald-Hartwig aminations.[1] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific amine and ligand used.[8]

  • Poor Solubility: The substrates or reagents may have limited solubility in the chosen solvent, impeding the reaction rate.[3]

    • Solution: Solvents like toluene, dioxane, or THF are commonly used.[8][9] Gentle heating can improve solubility and reaction rates. In some cases, a co-solvent system may be beneficial.

Q3: I am attempting a Sonogashira coupling, but the reaction is not proceeding as expected. What are the likely issues?

Possible Causes & Solutions:

  • Copper Co-catalyst Issues: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling).[1]

    • Solution: Consider a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for copper.[10][11] Alternatively, carefully controlling the amount of copper co-catalyst (e.g., CuI) is crucial.[1]

  • Deactivation by the Amine Base: The amine base (typically triethylamine or diisopropylethylamine) used to scavenge the HX by-product can also act as a ligand for the palladium center, potentially inhibiting the catalyst.

    • Solution: Using a less coordinating base or a slight excess of the phosphine ligand can help mitigate this issue. Some modern protocols have also explored the use of inorganic bases.[12]

  • Low Reactivity of the Chloro-Substrate: As with other coupling reactions, the C-Cl bond's inertness is a significant hurdle.

    • Solution: More forcing conditions, such as higher temperatures (up to 100 °C), may be necessary.[1] The use of microwave irradiation has also been shown to accelerate Sonogashira couplings of aryl chlorides, leading to good to excellent yields in shorter reaction times.[13] A robust catalyst system, such as Pd(PPh₃)₂Cl₂, is often required.[1]

Q4: My Heck coupling reaction with an alkene is giving me a mixture of products and low yield. How can I optimize this?

Possible Causes & Solutions:

  • β-Hydride Elimination from the Wrong Position: This can lead to the formation of regioisomeric products.

    • Solution: The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene and the steric bulk of the catalyst. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position. Ligand choice can also influence regioselectivity.

  • Catalyst Decomposition at High Temperatures: Heck reactions often require elevated temperatures, which can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.

    • Solution: The use of more stable palladium precatalysts or ligands that can stabilize the active Pd(0) species is recommended.[14] Running the reaction under an inert atmosphere is also critical to prevent oxidation of the catalyst.

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the efficiency of the Heck reaction.

    • Solution: Organic bases like triethylamine are commonly used.[15] Polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMA) are often good choices.[16]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding catalyst selection and reaction optimization for "this compound."

What are the key factors to consider when selecting a palladium catalyst system for coupling reactions with this substrate?

The primary considerations are the nature of the coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the inherent challenges posed by the chloropyridazine moiety.

  • The C-Cl Bond: Due to its strength, a highly active catalyst is necessary. This usually means employing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich ligand.[2]

  • The Pyridazine Nitrogens: The potential for catalyst inhibition by the nitrogen atoms necessitates the use of sterically hindered ligands that can prevent strong coordination to the palladium center.[2][3]

  • Precatalysts vs. In Situ Generation: Using a well-defined precatalyst can offer improved reproducibility by ensuring a consistent ligand-to-metal ratio.[2] However, in situ generation of the catalyst from a palladium salt and a separate ligand is also a common and effective approach.[17]

Should I be using a palladium or a nickel catalyst for my coupling reaction?

While palladium catalysts are more commonly reported and generally offer a broader substrate scope and functional group tolerance, nickel catalysts can be a more cost-effective alternative.[2] Nickel catalysts have shown success in coupling various chloropyridines.[2] However, they can be more sensitive to reaction conditions and may exhibit different selectivity.[2] For initial screening, a well-established palladium system is often the more reliable starting point.

How can I minimize common side reactions like homocoupling?

Homocoupling, the formation of a symmetrical biaryl product from two molecules of either coupling partner, can be a significant issue.[3]

  • In Suzuki reactions, the presence of oxygen can promote the homocoupling of boronic acids.[3] Therefore, thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial.

  • In Sonogashira reactions, copper-catalyzed homocoupling of the alkyne (Glaser coupling) can be minimized by using copper-free conditions or by carefully controlling the reaction parameters.[1]

What is the role of the base in these coupling reactions, and how do I choose the right one?

The base plays multiple crucial roles in palladium-catalyzed coupling reactions:

  • In Suzuki-Miyaura coupling, the base is required for the transmetalation step, activating the organoboron species. Common choices include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[1][9] The choice of base can depend on the specific boronic acid and the desired reaction rate.

  • In Buchwald-Hartwig amination, a strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium or potassium tert-butoxide are frequently used.[1]

  • In Sonogashira and Heck couplings, a base (often an amine like triethylamine) is used to neutralize the hydrogen halide formed during the catalytic cycle.[1]

The optimal base is often determined empirically, and screening a few different bases is a common optimization strategy.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[1]

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add a degassed solvent, such as toluene or a dioxane/water mixture.[1][9]

  • Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine.

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).[1]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalyst Selection Logic for Coupling Reactions

G cluster_start Starting Material cluster_reaction Desired Transformation cluster_catalyst Catalyst System Selection cluster_conditions Recommended Conditions Start This compound ReactionType Select Coupling Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Aryl/Vinyl Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Amine Sonogashira Sonogashira (C-C Alkyne) ReactionType->Sonogashira Terminal Alkyne Heck Heck (C-C Alkene) ReactionType->Heck Alkene SuzukiCond Pd(OAc)₂ / SPhos K₃PO₄ Toluene, 100°C Suzuki->SuzukiCond BuchwaldCond Pd₂(dba)₃ / RuPhos NaOt-Bu Dioxane, 100°C Buchwald->BuchwaldCond SonogashiraCond Pd(PPh₃)₂Cl₂ / CuI Et₃N THF, 80-100°C Sonogashira->SonogashiraCond HeckCond Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF, 100-120°C Heck->HeckCond

Caption: Decision tree for catalyst selection.

Troubleshooting Workflow for Low Yield

G Start Low Yield or No Reaction CheckCatalyst Is the catalyst system active enough for a C-Cl bond? Start->CheckCatalyst CheckInhibition Is catalyst inhibition by the pyridazine nitrogen likely? CheckCatalyst->CheckInhibition Yes Sol_Catalyst Switch to a more active Pd/Ligand system (e.g., Pd(OAc)₂/SPhos) CheckCatalyst->Sol_Catalyst No CheckConditions Are reaction conditions (base, solvent, temp) optimal? CheckInhibition->CheckConditions Yes Sol_Inhibition Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) CheckInhibition->Sol_Inhibition No CheckReagents Are reagents (e.g., boronic acid) degrading? CheckConditions->CheckReagents Yes Sol_Conditions Screen different bases, solvents, and increase temperature CheckConditions->Sol_Conditions No Sol_Reagents Use fresh, anhydrous reagents and solvents CheckReagents->Sol_Reagents No Success Improved Yield CheckReagents->Success Yes Sol_Catalyst->Start Sol_Inhibition->Start Sol_Conditions->Start Sol_Reagents->Start

Caption: A workflow for troubleshooting low-yield reactions.

References

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" dealing with poor solubility of intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

A Guide to Overcoming Intermediate Solubility Challenges

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the poor solubility of intermediates during this synthetic process. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this molecule typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and methyl piperidine-4-carboxylate. The unique electronic properties of the pyridazine ring—high dipole moment and robust hydrogen bonding capacity—can contribute to high crystal lattice energy in intermediates and the final product, often leading to significant solubility issues.[1][2] This guide provides a structured approach to diagnosing and solving these common problems.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific experimental roadblocks in a direct question-and-answer format, focusing on the causality behind each recommended solution.

Q1: My starting materials, 3,6-dichloropyridazine and methyl piperidine-4-carboxylate, are not fully dissolving, leading to a heterogeneous slurry. Is this a problem?

Answer: Not necessarily, but it requires careful management. While some reactions can proceed effectively even with low solubility as the dissolved portion reacts and pulls the equilibrium forward (a manifestation of Le Châtelier's principle), a fully homogenized solution is almost always preferable for achieving consistent kinetics and complete conversion.

The primary cause is often a mismatch between the solvent and the solutes. 3,6-dichloropyridazine is relatively nonpolar, while methyl piperidine-4-carboxylate (especially if it's a hydrochloride salt) is more polar.

Recommended Strategies:

  • Solvent System Optimization: The choice of solvent is the most critical factor. High-boiling polar aprotic solvents are the industry standard for this type of SNAr reaction.

    • Rationale: These solvents possess strong dipole moments capable of disrupting the crystal lattice of polar molecules. Their high boiling points allow for increased reaction temperatures, which significantly enhances the solubility of most organic compounds.

    • Primary Candidates: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane.

  • Ensure Free Base Form of Piperidine: If you are using methyl piperidine-4-carboxylate hydrochloride, the free amine must be generated for it to act as a nucleophile. The presence of the salt form can drastically reduce solubility in common organic solvents.

    • In-Situ Generation: Add a suitable base (e.g., 2-3 equivalents of triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)) to the reaction mixture to neutralize the HCl salt and liberate the free base. Organic bases are often preferred over inorganic ones like potassium carbonate (K₂CO₃) in the initial stages to maintain a more homogeneous environment.[3]

  • Temperature Adjustment: Gently warming the mixture (e.g., to 40-50 °C) can often be sufficient to achieve full dissolution before proceeding to the target reaction temperature.

Q2: The SNAr reaction is sluggish and stalls before completion, even with heating. How can I drive it to completion?

Answer: A stalled reaction is a classic symptom of persistent solubility issues or insufficient activation energy. Assuming the reagents are of good quality, the problem lies in the reaction environment.

Recommended Strategies:

  • Elevate Temperature: This is the most direct approach. SNAr reactions on electron-deficient rings like chloropyridazines are activated by heat.

    • Actionable Protocol: Switch to a higher-boiling solvent if necessary (see Table 1 below) and increase the temperature stepwise (e.g., from 80 °C to 100 °C, then to 120 °C), monitoring the reaction progress by TLC or LC-MS at each stage. Many reactions of this type are run at temperatures exceeding 100 °C.

  • Select a Stronger, Non-Nucleophilic Base: The reaction generates HCl as a byproduct, which must be scavenged. If the base is weak or itself poorly soluble, the reaction can slow down as the medium becomes acidic.

    • Rationale: An inorganic base like Cesium Carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "caesium effect," which can enhance the nucleophilicity of the piperidine nitrogen.

  • Consider Microwave Synthesis: Microwave reactors are exceptionally efficient at heating reactions involving polar solvents like DMF and DMSO.

    • Rationale: The rapid, uniform heating can overcome solubility barriers and significantly reduce reaction times from many hours to minutes.

Q3: My final product has precipitated from the reaction as an intractable solid or "brick dust." How can I effectively purify it?

Answer: This is a common outcome for pyridazine derivatives. The planarity and polarity of the molecule can lead to strong intermolecular forces and very low solubility in typical purification solvents.[1] Standard silica gel chromatography can be challenging.

Recommended Purification Strategies:

  • Recrystallization (The Preferred Method): This technique is ideal for purifying crystalline solids with poor solubility. The key is finding a solvent (or solvent system) that solubilizes the product well at high temperatures but poorly at low temperatures.[4]

    • Workflow: See the detailed protocol and decision tree diagram below for a systematic approach to solvent screening.

    • Common Solvent Systems:

      • Single Solvents: Ethanol, Isopropanol (IPA), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

      • Anti-Solvent Systems: Dissolving the crude product in a minimal amount of a "good" solvent (like hot DMF, DCM, or methanol) followed by the slow addition of a "poor" or "anti-solvent" (like water, hexanes, or diethyl ether) until turbidity is observed, then allowing it to cool.[5]

  • Trituration/Slurry Washing: If a suitable recrystallization solvent cannot be found, this is the next best option.

    • Rationale: This process washes away soluble impurities without dissolving the desired product.

    • Actionable Protocol: Suspend the crude solid in a solvent in which your product is known to be insoluble but in which the impurities are soluble (e.g., diethyl ether, ethyl acetate, or methanol). Stir the slurry vigorously for 30-60 minutes, then collect the solid product by vacuum filtration.[6] Repeat if necessary.

  • Hot Filtration: If your product is soluble in a boiling solvent but insoluble impurities (like residual inorganic base) are present, a hot filtration is necessary before recrystallization.[4]

    • Actionable Protocol: Dissolve the crude material in a minimum amount of boiling solvent. Quickly filter the hot solution through a pre-heated funnel (to prevent premature crystallization) to remove insoluble matter. Allow the clear filtrate to cool and crystallize.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol allows for the efficient identification of a suitable recrystallization solvent system.

  • Preparation: Place a small amount (approx. 10-20 mg) of the crude solid into several separate small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., Water, Ethanol, IPA, Acetone, EtOAc, DCM, Toluene, Hexanes) dropwise, vortexing after each drop.

    • Observation: If the solid dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for an anti-solvent pair. Note it down.

  • Single Solvent Screening (Heated): Take the tubes where the solid was insoluble at room temperature and heat them gently in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.

    • Observation: If the solid dissolves completely upon heating, this is a potential candidate.

  • Cooling & Crystallization: Remove the "candidate" tubes from the heat and allow them to cool slowly to room temperature. If necessary, place them in an ice bath to maximize crystal formation.

    • Observation: The ideal solvent is one in which the solid readily precipitates as clean crystals upon cooling.

  • Anti-Solvent Screening: If no single solvent is effective, take a sample of the crude solid, dissolve it in a minimal amount of a "good" solvent (identified in step 2, e.g., DCM or Methanol). Slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble, e.g., Hexanes or Water) until the solution becomes persistently cloudy. Heat gently to re-dissolve, then cool slowly.

Visualization: Recrystallization Solvent Selection Workflow

G cluster_0 Solvent Selection Process start Start: Crude, Impure Solid test_rt Test solubility in solvent at Room Temperature start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No outcome_antisolvent OPTION: Use as 'good' solvent in an anti-solvent system soluble_rt->outcome_antisolvent test_heat Heat the suspension insoluble_rt->test_heat soluble_hot Soluble when Hot test_heat->soluble_hot Yes insoluble_hot Remains Insoluble test_heat->insoluble_hot No cool Cool slowly to RT, then ice bath soluble_hot->cool outcome_bad FAILURE: Try a different solvent insoluble_hot->outcome_bad crystals Crystals Form cool->crystals Yes no_crystals No Crystals / Oiling Out cool->no_crystals No outcome_good SUCCESS: Use this solvent for recrystallization crystals->outcome_good no_crystals->outcome_bad

Caption: Decision tree for selecting a suitable recrystallization solvent.

Table 1: Properties of Common Solvents for Heterocyclic Synthesis
SolventBoiling Point (°C)Dielectric Constant (ε)Use Case & Notes
N,N-Dimethylformamide (DMF) 15336.7Excellent solvent for polar compounds. High boiling point allows for high reaction temperatures.
Dimethyl sulfoxide (DMSO) 18947.2Very strong polar solvent, can dissolve many "insoluble" compounds. High boiling point. Can interfere with some reactions.[3]
N-Methyl-2-pyrrolidone (NMP) 20232.2Similar to DMF but with a higher boiling point. Good for very stubborn reactions.
1,4-Dioxane 1012.2Aprotic ether with moderate boiling point. Good for reactions where protic or highly polar solvents are problematic.
Acetonitrile (MeCN) 8237.5Polar aprotic solvent with a convenient boiling point for easy removal.
Isopropanol (IPA) 8219.9Common polar protic solvent for recrystallization.

Frequently Asked Questions (FAQs)

FAQ 1: Why are pyridazine-containing intermediates often so poorly soluble? The pyridazine ring is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a molecule with a very high dipole moment and a strong capacity for hydrogen bonding.[1][2] In the solid state, these molecules can pack very efficiently into a stable crystal lattice through π-π stacking and dipole-dipole interactions. This high lattice energy means a large amount of energy is required for a solvent to break the crystal apart and solvate the individual molecules, resulting in poor solubility.

FAQ 2: Can I use salt formation to improve the solubility of my final product for purification? Yes, this can be an effective strategy. The piperidine nitrogen in the final product is basic and can be protonated to form a salt (e.g., a hydrochloride salt). This salt will likely have drastically different solubility properties, often being more soluble in polar protic solvents like water or methanol.[4] You could potentially convert the crude product to its HCl salt, purify it by recrystallization in an aqueous or alcoholic solvent system, and then neutralize it back to the free base for the next step if required.

FAQ 3: Are there any non-traditional methods for reactions with extremely insoluble materials? For compounds that are virtually insoluble in all reasonable solvents ("brick dust"), mechanochemistry, or ball-milling, is an emerging technique.[7] This solvent-free method uses mechanical force to grind reactants together, initiating a chemical reaction in the solid state.[8] This can be a powerful way to overcome solubility barriers entirely, and it is also considered a green chemistry technique due to the lack of solvent waste.[8]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
  • Daly, A. M., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Solubility of Things. (n.d.). Pyridazine.
  • Solubility of Things. (n.d.).
  • Wikipedia. (2024). Organic synthesis. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • Reddit r/Chempros. (2023). Reaction intermediate being poorly soluble - any workarounds?. [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

  • Stolle, A. (2020). Tackling solubility issues in organic synthesis: conventional solution-based techniques versus mechanochemistry. ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Zhou, H., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Seraj, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Signals for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with "methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate." This resource provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) signals that may be encountered during the characterization of this compound. The guidance provided herein is structured in a question-and-answer format to directly address specific experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for the proposed structure. What are the initial checks I should perform?

A1: The appearance of extra signals in an NMR spectrum can be alarming, but it is often a solvable issue. Before delving into complex structural analyses, it's crucial to rule out common sources of contamination.

  • Residual Solvents: Ensure that the solvents used in your reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetone) have been thoroughly removed.[1] Some compounds can tenaciously hold onto solvent molecules.[1]

  • Water: The presence of water in your NMR solvent can lead to a broad peak, which might obscure other signals.[1] Using a fresh, sealed ampule of deuterated solvent or adding a drying agent like potassium carbonate to your solvent bottle can mitigate this.[1]

  • Starting Materials and Reagents: Compare the spectrum of your product with those of the starting materials and any reagents used in the synthesis. Trace amounts of unreacted starting materials are a common source of extra peaks.

  • NMR Tube Cleanliness: Residual compounds from previous experiments can leach from improperly cleaned NMR tubes.[1]

Q2: The chemical shifts in my spectrum are different from what I predicted. What factors could be causing this?

A2: Several factors can influence the chemical shift of protons in a molecule.[2][3][4][5]

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts.[1][2] For instance, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d.[1]

  • Concentration: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.[1][2]

  • Temperature: Temperature can affect conformational equilibria and hydrogen bonding, leading to changes in chemical shifts.[2]

  • pH: The protonation state of your molecule, influenced by the pH of the sample, can drastically alter the electronic environment of the nuclei and thus their chemical shifts. This is particularly relevant for molecules with basic nitrogen atoms like piperidine and pyridazine.

Q3: The peaks in my spectrum are unexpectedly broad. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several issues.[1][6]

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad signals. Always ensure the instrument is properly shimmed before acquiring your spectrum.[7]

  • Low Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, resulting in broad peaks.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.[7]

  • Chemical Exchange: If your molecule is undergoing a dynamic process, such as conformational changes or proton exchange, at a rate comparable to the NMR timescale, the corresponding signals can be broadened.[6]

II. Troubleshooting Guide: Specific Scenarios

Scenario 1: Observation of Doubled or Multiple Sets of Signals

Question: I've purified my sample of this compound, and the mass spectrometry data confirms the correct molecular weight. However, the ¹H and ¹³C NMR spectra show a doubling of many signals, suggesting the presence of two distinct species in a roughly equal ratio. What is the likely cause?

Answer: The most probable explanation for the doubling of NMR signals in this specific molecule is the presence of rotational isomers , also known as atropisomers .[8][9] This phenomenon arises from hindered rotation around a single bond.[8] In this case, the single bond connecting the piperidine nitrogen to the pyridazine ring is the likely culprit.

The Underlying Science: Atropisomerism

The steric hindrance between the protons on the piperidine ring (at the 2 and 6 positions) and the chlorine atom on the pyridazine ring can create a significant energy barrier to rotation around the N-C bond.[9] If this energy barrier is high enough, the interconversion between the different rotational conformations becomes slow on the NMR timescale, leading to the observation of distinct signals for each conformer.[8][10]

Troubleshooting Workflow for Atropisomerism

Caption: Workflow for investigating doubled NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR

Variable temperature NMR is the definitive experiment to confirm the presence of rotational isomers.[8][10]

Objective: To determine if the doubled signals coalesce into single peaks at elevated temperatures.

Procedure:

  • Prepare a sample of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Incrementally increase the temperature of the NMR probe (e.g., in 10-20 °C steps).

  • At each temperature, allow the sample to equilibrate for a few minutes and then acquire a new ¹H NMR spectrum.

  • Observe the changes in the spectrum. If atropisomers are present, the doubled signals will broaden and eventually merge into single, averaged signals as the temperature increases and the rate of rotation around the N-C bond becomes faster than the NMR timescale.[8]

Scenario 2: Unexpected Chemical Shifts and Multiplicity in the Piperidine Ring

Question: The signals for the piperidine protons in my ¹H NMR spectrum are more complex than the expected simple multiplets. Some protons appear to be shifted further downfield than anticipated. Why is this?

Answer: The complexity of the piperidine ring signals is likely due to its chair conformation and the influence of the bulky and electron-withdrawing 6-chloropyridazinyl substituent.

Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric strain.[11][12] In this conformation, the protons can be in either axial or equatorial positions, which are chemically non-equivalent and will have different chemical shifts.

  • Axial vs. Equatorial Protons: Axial protons are generally more shielded (appear at a higher field or lower ppm) than equatorial protons.

  • Anisotropic Effects: The electron clouds of the pyridazine ring can create a local magnetic field that deshields nearby protons, causing them to shift downfield.[13] This effect is highly dependent on the spatial orientation of the piperidine ring relative to the pyridazine ring.

The N-substituent on a piperidine ring generally prefers to be in an equatorial position to minimize steric interactions.[11] However, the specific conformation of your molecule may be influenced by other factors.

Expected vs. Observed Chemical Shifts

Proton RegionExpected Chemical Shift (ppm)Potential Observed Shift (ppm) & Rationale
Pyridazine H-4, H-57.5 - 9.2[14]May be shifted due to substitution pattern.[15][16][17][18]
Piperidine H-2, H-6 (axial)~2.8[11][19]May be shifted downfield due to proximity to the pyridazine ring.
Piperidine H-2, H-6 (equatorial)~2.8[11][19]May be significantly deshielded by the pyridazine ring's anisotropic effect.
Piperidine H-3, H-5 (axial)~1.5[11][19]Closer to the expected values.
Piperidine H-3, H-5 (equatorial)~1.5[11][19]Closer to the expected values.
Piperidine H-4~2.2[11][19]Shifted due to the adjacent ester group.
Methyl Ester (-OCH₃)~3.7Typically a sharp singlet in this region.
Advanced NMR Experiments for Structural Elucidation

To definitively assign the complex signals of the piperidine ring, consider the following 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will help trace the connectivity within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be useful for confirming the connection between the piperidine and pyridazine rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded.[8] This is particularly powerful for determining the stereochemistry and conformation of the molecule, including the relative positions of the axial and equatorial protons.[8]

Scenario 3: Presence of Low-Level Impurities

Question: My NMR spectrum is mostly clean, but there are a few small, unidentifiable peaks. How can I determine the source of these impurities?

Answer: Low-level impurities can originate from the synthesis or degradation of your product.[20][]

Potential Synthetic Impurities:
  • Incomplete Reaction: Starting materials such as methyl piperidine-4-carboxylate and 3,6-dichloropyridazine may be present.

  • Side Reactions: Depending on the reaction conditions, side products could form. For example, if the reaction is a nucleophilic aromatic substitution, substitution at a different position on the pyridazine ring could occur, though this is less likely given the electronics of the ring.

  • Reagent-Related Impurities: Impurities from the reagents used, such as other piperidine derivatives, could be carried through the synthesis.[22][23]

Potential Degradation Products:
  • Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to moisture or acidic/basic conditions.

  • Oxidation: The piperidine ring could potentially be oxidized, although this is less common under normal storage conditions.

Troubleshooting Impurities
  • Review the Synthetic Route: Carefully examine each step of your synthesis and consider potential side reactions or incomplete conversions.[24][25][26][27]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent technique for separating and identifying low-level impurities. The mass-to-charge ratio of the impurity peaks can provide clues to their structures.

  • Spiking Experiment: If you have a suspected impurity available (e.g., a starting material), you can "spike" your NMR sample with a small amount of it. If one of the impurity peaks increases in intensity, you have identified its source.

III. References

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. NMR Peak Area: Integr.

  • Patel, T. Factors affecting chemical shift. Slideshare.

  • YouTube. (2021). Factors Affecting Chemical Shift.

  • StudySmarter. (2023). Factors Affecting Chemical Shift - Organic Chemistry.

  • Slideshare. Chemical Shift & Factors Affecting Chemical Shift.

  • Wikipedia. Piperidine.

  • Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment.

  • Abraham, R.J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

  • Magn Reson Chem. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.

  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

  • ChemicalBook. Pyridazine(289-80-5) 1H NMR spectrum.

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

  • auremn. NMR Spectroscopy: a Tool for Conformational Analysis.

  • ResearchGate. 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.

  • Wiley Online Library. (2019). Common problems and artifacts encountered in solution-state NMR experiments.

  • SpectraBase. Piperidine.

  • National Institutes of Health. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine.

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

  • SynThink Research Chemicals. Piperidine Impurity Standards, USP related compounds.

  • ACD/Labs. (2010). When an NMR Instrument Fails.

  • Reddit. (2023). Why are my NMR signals unexpectedly broad???

  • BOC Sciences. Piperidine Impurities.

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • Texas A&M University. NMR: FREQUENT ERRORS and USEFUL FOOTNOTES.

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

  • IJPRS. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

  • National Institutes of Health. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy.

  • Journal of Chemical Education. (1996). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy.

  • PubMed Central. (2016). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PubMed Central. (2020). Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes.

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone.

  • Princeton University, The Knowles Group. (2018). Atropisomers.

  • Organic Chemistry Portal. Piperidine synthesis.

Sources

Technical Support Center: Alternative Work-up Procedures for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: Direct, published work-up and troubleshooting procedures for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate are not extensively documented in public-domain literature. This guide is therefore built upon established chemical principles and field-proven insights for the class of reaction used in its synthesis: the nucleophilic aromatic substitution (SNAr) between an electron-deficient heteroaryl chloride (3,6-dichloropyridazine) and a secondary amine (methyl piperidine-4-carboxylate). The challenges and solutions presented are common to this reaction class and are intended to provide a robust framework for process optimization.

Introduction

The synthesis of this compound is a key step in the development of various advanced intermediates. The reaction, a nucleophilic aromatic substitution (SNAr), typically proceeds by reacting 3,6-dichloropyridazine with methyl piperidine-4-carboxylate in a polar aprotic solvent with a non-nucleophilic base. While the core reaction is generally robust, the work-up and purification stages often present significant challenges that can impact yield, purity, and scalability.

This technical guide provides a structured approach to troubleshooting common issues encountered during the work-up of this and structurally related compounds. It offers alternative procedures designed to address specific problems, backed by the chemical principles governing each step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers may encounter during the post-reaction work-up and purification.

Issue 1: Persistent Emulsion During Aqueous Work-up

Question: I've quenched my reaction (run in DMF) with water and am attempting to extract my product with ethyl acetate, but I'm getting a persistent, inseparable emulsion. What's causing this and how can I break it?

Answer: This is a frequent issue when working with high-boiling polar aprotic solvents like DMF or DMSO.[1] These solvents have partial solubility in both aqueous and organic phases, acting as surfactants that stabilize emulsions. Additionally, inorganic salts from the base (e.g., K₂CO₃) and potential charged byproducts can contribute.

Standard Protocol Deficiencies:

  • Simple dilution with water is often insufficient to fully partition the polar solvent into the aqueous layer.[1]

  • Vigorous shaking during extraction exacerbates the problem.

Alternative Work-up Protocol 1: Brine Wash & pH Adjustment

This protocol aims to increase the ionic strength of the aqueous phase, which forces organic components out and destabilizes the emulsion.

Step-by-Step Methodology:

  • Quench: Cool the reaction mixture to room temperature. Instead of quenching directly into water, add the reaction mixture slowly to a stirred, saturated solution of aqueous sodium chloride (brine).

  • pH Check: Test the pH of the aqueous layer. If it is strongly basic from residual base, adjust to pH ~7-8 with dilute HCl (e.g., 1M HCl). This neutralizes the carbonate or amine base, reducing its surfactant-like properties.

  • Extraction: Transfer the mixture to a separatory funnel. Add your extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Mixing: Do not shake vigorously. Instead, gently invert the separatory funnel 5-10 times to allow for passive partitioning.

  • Separation: Allow the layers to stand. The increased ionic strength of the brine should facilitate a sharper separation.[2]

  • Repeat: Perform two additional extractions with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Issue 2: Low Yield Due to Product Remaining in the Aqueous Layer

Question: My final yield is consistently low, and LC-MS analysis of the aqueous layer after extraction shows a significant amount of my desired product. Why is my product so water-soluble and how can I improve recovery?

Answer: The product, this compound, possesses multiple polar functional groups: the ester, the tertiary amine on the piperidine, and the two nitrogen atoms of the pyridazine ring. In a neutral or slightly acidic aqueous phase, the piperidine nitrogen can become protonated, forming a cationic salt that is highly water-soluble.[3][4][5]

Alternative Work-up Protocol 2: Basification and Salting-Out

This procedure ensures the product remains in its neutral, "free base" form, which is significantly less water-soluble.

Step-by-Step Methodology:

  • Quench: Quench the reaction mixture by adding it to water as usual.

  • Basification: Add a sufficient amount of a base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution to the mixture to bring the aqueous pH to >9.[3] This ensures the piperidine nitrogen is deprotonated.

  • Salting-Out: Add solid sodium chloride to the mixture until it is saturated (some solid should remain undissolved). This "salting-out" effect decreases the solubility of organic compounds in the aqueous layer.

  • Extraction: Proceed with the extraction using a suitable organic solvent like ethyl acetate or dichloromethane. The product should now preferentially partition into the organic phase.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[2]

  • Isolation: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

Work-up Method Aqueous pH Typical Recovery Key Feature
Standard Water Quench~7-860-70%Risk of protonating the product.
Basified Quench (pH >9)>985-95%Ensures product is in its free base form.
Issue 3: Difficulty Removing Unreacted Methyl Piperidine-4-carboxylate

Question: My crude product is contaminated with a significant amount of the starting piperidine. They co-elute during column chromatography. How can I remove it before chromatography?

Answer: The starting material, methyl piperidine-4-carboxylate, is a basic amine. The product is also basic, but their pKa values may be different enough to allow for a selective extraction. An acid wash is a classic and effective technique for removing basic impurities.[3][5][6]

Alternative Work-up Protocol 3: Dilute Acid Wash

This method selectively converts the more basic starting amine into a water-soluble salt, which can be washed away.

Step-by-Step Methodology:

  • Initial Work-up: Perform a standard aqueous work-up (such as Protocol 1 or 2) to isolate the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 5% citric acid solution.

  • Extraction: Shake the funnel gently. The unreacted piperidine starting material will be protonated and extracted into the aqueous acid layer.

  • Separation: Drain and discard the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by a final brine wash.

  • Isolation: Dry the organic layer, filter, and concentrate to yield a crude product significantly depleted of the piperidine starting material, ready for final purification.

Workflow Comparison Diagram

G cluster_0 Standard Work-up cluster_1 Alternative Work-up (Acid Wash) a0 Reaction Mixture (Product, SMs, DMF, Base) a1 Quench with H₂O a0->a1 a2 Extract with EtOAc a1->a2 a3 Wash Organic Layer a2->a3 a4 Dry & Concentrate a3->a4 a5 Crude Product (Often Impure) a4->a5 b0 Crude in Organic Solvent a4->b0 Proceed to Acid Wash b1 Wash with 1M HCl (Removes Basic SM) b0->b1 b2 Wash with NaHCO₃ (Neutralize) b1->b2 b3 Wash with Brine b2->b3 b4 Dry & Concentrate b3->b4 b5 Purified Crude Product b4->b5

Caption: Comparison of a standard vs. an alternative acid-wash work-up flow.

Frequently Asked Questions (FAQs)

Q1: My reaction is run in DMSO. Can I use these same alternative work-up procedures? A1: Yes. DMSO, like DMF, is a high-boiling, polar aprotic solvent that can cause similar work-up issues like emulsions and product partitioning problems.[1] The principles of using brine, adjusting pH, and performing acid/base washes are fully applicable. A series of multiple water washes may be necessary to fully remove DMSO.[1]

Q2: I am concerned about the ester group in my product hydrolyzing during the work-up. Is this a risk? A2: Yes, ester hydrolysis is a potential risk, especially under strongly acidic or basic conditions, or with prolonged exposure to water.

  • Basic Conditions: When using a strong base like NaOH for basification (Protocol 2), perform the extraction promptly and avoid heating. Using a weaker base like sodium bicarbonate is a safer alternative to prevent hydrolysis.[3]

  • Acidic Conditions: The dilute acid wash (Protocol 3) is typically performed cold (0-5 °C) and for a short duration to minimize acid-catalyzed hydrolysis. Using a weak organic acid like citric acid instead of HCl can also mitigate this risk.

Q3: After work-up, my product oiled out instead of crystallizing. What should I do? A3: Oiling out is common for products that have residual solvent or impurities that depress the melting point.

  • Purity Check: First, analyze the oil by TLC or LC-MS to ensure it is your product and to gauge its purity.

  • Solvent Trituration: Try adding a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil and stirring vigorously. This can often induce crystallization by "washing" away the impurities that are inhibiting it.

  • Recrystallization: If trituration fails, attempt a formal recrystallization. Dissolve the oil in a minimum amount of a hot, good solvent (e.g., ethanol, isopropanol) and allow it to cool slowly.[7] If no crystals form, scratching the inside of the flask or adding a seed crystal can help induce nucleation.[7]

Q4: What is the mechanism of the SNAr reaction for this synthesis? A4: The SNAr reaction proceeds via an addition-elimination mechanism. The electron-deficient pyridazine ring is attacked by the nucleophilic piperidine nitrogen at the carbon bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex.[8][9][10][11] The aromaticity is then restored by the elimination of the chloride leaving group. The electron-withdrawing nature of the pyridazine nitrogens is crucial for stabilizing the negative charge in the intermediate.[8][9][10]

SNAr Mechanism Diagram

G cluster_reactants cluster_intermediate cluster_products R1 Pyridazine Derivative INT Meisenheimer Complex (Resonance Stabilized Anion) R1->INT Addition of Nucleophile plus1 + R2 Piperidine Derivative P1 Final Product INT->P1 Elimination of Leaving Group plus2 + Cl⁻

Caption: The Addition-Elimination mechanism of SNAr.

References

  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
  • Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. Benchchem.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com.
  • Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent?. ResearchGate.
  • Acid and Base Extraction. Engineering Ideas Clinic - Confluence.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Nucleophilic aromatic substitution. Wikipedia.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU.

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"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" moisture sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the handling, storage, and potential moisture sensitivity of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. As a Senior Application Scientist, this guide is formulated to provide both theoretical understanding and practical, field-tested advice to ensure the integrity of your experiments and the longevity of this valuable research compound.

I. Frequently Asked Questions (FAQs)

Q1: Is this compound considered moisture-sensitive?

Q2: What are the visual signs of degradation due to moisture?

Exposure to moisture may lead to hydrolysis of the methyl ester, forming the corresponding carboxylic acid. This can result in:

  • A change in the physical appearance of the solid, from a free-flowing powder to a clumpy or sticky solid.

  • A decrease in solubility in non-polar organic solvents and an increase in solubility in more polar, protic solvents.

  • Inconsistent results in downstream applications, such as lower yields or the appearance of unexpected byproducts in reactions.

Q3: What are the recommended storage conditions for this compound?

To maintain the stability and purity of this compound, the following storage conditions are recommended:

  • Short-term storage: Store in a tightly sealed container in a cool, dry place.

  • Long-term storage: For extended periods, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2] This minimizes contact with atmospheric moisture and slows down any potential degradation pathways. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

Q4: What are the primary hazards associated with this compound and its potential byproducts?

The primary hazards are related to skin and eye irritation, and potential respiratory irritation, which are common for halogenated heterocyclic compounds.[3] If hydrolysis occurs, the resulting carboxylic acid may have different solubility and reactivity profiles, which could affect reaction outcomes. While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4]

II. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, with a focus on problems related to the compound's potential moisture sensitivity.

Problem Probable Cause Recommended Solution
Inconsistent reaction yields or formation of an unknown, more polar impurity. Hydrolysis of the methyl ester due to the presence of water in the reaction. This can be introduced through wet solvents, glassware, or the reagent itself.1. Ensure all solvents are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and handle them under an inert atmosphere. 2. Dry all glassware thoroughly. Oven-dry glassware at a minimum of 125°C overnight and cool under a stream of dry nitrogen or in a desiccator before use.[4] 3. Handle the compound under an inert atmosphere. Weigh and dispense the compound in a glove box or under a positive pressure of nitrogen or argon.
The solid compound appears clumpy, sticky, or has a different color compared to a fresh batch. Absorption of atmospheric moisture. This indicates that the compound has likely been exposed to ambient air and may be partially hydrolyzed.1. Assess the extent of degradation. If possible, run a small-scale analytical test (e.g., TLC, LC-MS) to check for the presence of the hydrolyzed carboxylic acid. 2. Consider purification if necessary. If the compound is deemed usable but contains impurities, purification by recrystallization or column chromatography may be required. 3. Implement stricter handling protocols. For future use, ensure the compound is stored and handled under an inert atmosphere as described above.
Difficulty dissolving the compound in a non-polar aprotic solvent (e.g., DCM, THF) where it was previously soluble. Increased polarity due to hydrolysis. The formation of the carboxylic acid will significantly increase the compound's polarity, reducing its solubility in non-polar solvents.1. Confirm hydrolysis. Use analytical techniques to verify the presence of the more polar carboxylic acid. 2. Adjust the solvent system. If the hydrolyzed form is present, a more polar solvent or a solvent mixture may be required for dissolution. However, be aware that this may not be compatible with your desired reaction conditions. 3. Use a fresh, uncompromised batch of the compound. For reactions sensitive to the presence of the carboxylic acid, it is best to use a new, properly stored vial of the starting material.

III. Experimental Protocols

Protocol for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the best practices for setting up a reaction using a moisture-sensitive reagent like this compound.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.) and rinse with a suitable solvent.
  • Dry the glassware in an oven at 125°C for at least 4 hours, or preferably overnight.
  • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under this inert atmosphere.[4]

2. Reagent Handling:

  • Allow the sealed container of this compound to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
  • If available, transfer the required amount of the compound inside a glovebox.
  • If a glovebox is not available, quickly weigh the compound and add it to the reaction flask under a positive flow of inert gas.

3. Solvent and Reagent Addition:

  • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
  • Transfer anhydrous solvents to the reaction flask using a cannula or a dry syringe.[4]
  • Ensure any other reagents added to the reaction are also anhydrous and handled appropriately.

4. Reaction Setup:

  • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a nitrogen or argon line connected to a bubbler.[4]
  • If the reaction requires heating, use a reflux condenser with an inert gas inlet at the top.

IV. Visualization: Decision-Making Workflow

The following diagram illustrates a logical workflow for handling and troubleshooting issues with this compound.

G start Receive new batch of This compound check_appearance Visually inspect the compound. Is it a free-flowing solid? start->check_appearance clumpy Compound is clumpy or sticky. check_appearance->clumpy No ok_appearance Compound appears normal. check_appearance->ok_appearance Yes analytical_check Perform analytical check (TLC, LC-MS) to assess purity and for presence of hydrolysis product. clumpy->analytical_check store Store in a cool, dry place. For long-term, store at -20°C under inert atmosphere. ok_appearance->store use_in_reaction Use in experiment following moisture-sensitive protocols. store->use_in_reaction check_results Are the reaction results consistent and as expected? use_in_reaction->check_results success Experiment successful. Continue with protocol. check_results->success Yes troubleshoot Inconsistent results or impurities observed. Refer to Troubleshooting Guide. check_results->troubleshoot No troubleshoot->analytical_check

Sources

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" removing residual catalyst from product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Removal

Subject: Troubleshooting Guide for Removing Residual Catalyst from Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Introduction

Welcome to the technical support center for the purification of this compound. The synthesis of this important intermediate, likely via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), often presents the critical challenge of removing the residual metal catalyst from the final product.[1] Failure to adequately remove these residues can poison downstream catalysts, compromise product stability, and, most importantly, fail to meet stringent regulatory limits for elemental impurities in active pharmaceutical ingredients (APIs).[2][3]

This guide provides a structured, in-depth approach to troubleshooting and resolving catalyst contamination issues, ensuring your final compound meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for pharmaceutical intermediates? A: Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines.[4][5] These elements are considered toxic and must be limited in the final drug product. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams or less.[6] Beyond regulatory compliance, residual palladium can negatively impact the chemical stability and pharmacological profile of the final API.

Q2: What are the common methods for removing residual palladium? A: The primary methods include crystallization, adsorption onto activated carbon, and the use of specialized metal scavengers (e.g., functionalized silica or polymers).[1][2][7] Other techniques like chromatography and liquid-liquid extraction can also be employed, but often present scalability and cost challenges.[2][7]

Q3: How do I choose the best removal method for my process? A: The optimal method depends on the nature of the palladium residue (homogeneous vs. heterogeneous), the properties of your product (solubility, stability), and process economics.[7] A screening approach is highly recommended. Often, a combination of methods, such as scavenging followed by crystallization, provides the most robust solution.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Initial work-up and crystallization fail to reduce palladium below 100 ppm.
  • Possible Cause: The residual palladium is likely in a soluble, homogeneous form (e.g., Pd(II) complexes with ligands or your product) and is co-crystallizing or remaining in the mother liquor at high concentrations.[2] The piperidine and pyridazine nitrogens in your target molecule can act as chelating agents, forming stable, soluble complexes with palladium that are difficult to remove by simple physical means.

  • Troubleshooting Steps:

    • Characterize the Problem: Before proceeding, confirm the palladium level with a precise analytical method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Introduce a Scavenging Step: This is the most logical next step for removing soluble palladium. Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[1][8]

    • Select the Right Scavenger: For palladium, sulfur-based scavengers are highly effective due to the element's high affinity for soft Lewis bases.[1][8]

      • Recommended Starting Points: Thiol-functionalized silica (SiliaMetS® Thiol), Cysteine-functionalized silica (SiliaMetS® Cysteine), or Dimercaptotriazine (DMT) functionalized supports are excellent choices for screening.[7][9]

Problem 2: Significant product loss is observed after treatment with activated carbon.
  • Possible Cause: Activated carbon, while cost-effective, is often non-selective and can adsorb your product along with the palladium catalyst, leading to yield loss.[7][10] This is particularly true for planar, aromatic molecules like the pyridazine core of your compound.

  • Troubleshooting Steps:

    • Optimize Carbon Loading: Reduce the weight equivalent of activated carbon used. Start with a small-scale experiment (e.g., 0.1-0.2 wt relative to your product) and increase only if necessary.[1]

    • Screen Carbon Grades: Different grades of activated carbon have varying surface areas and pore structures. Testing multiple grades may identify one with better selectivity for palladium over your product.[11]

    • Adjust Conditions: Experiment with temperature and time. A shorter treatment time or lower temperature might be sufficient for palladium removal while minimizing product adsorption. For instance, agitating a THF solution at 45°C for 18 hours has been shown to be effective in some cases.[1]

    • Switch to a More Selective Method: If product loss remains high (>5-10%), switching to a high-selectivity silica-based scavenger is strongly recommended. Though the upfront cost is higher, the preservation of your high-value product often justifies the expense.[12]

Problem 3: A metal scavenger is used, but the removal efficiency is poor and inconsistent between batches.
  • Possible Cause: The effectiveness of a scavenger depends heavily on the oxidation state and coordination sphere of the palladium species. Batch-to-batch variations in the reaction work-up can lead to different palladium species, some of which may not be efficiently captured by your chosen scavenger.[7]

  • Troubleshooting Steps:

    • Standardize the Upstream Process: Ensure the reaction quench and initial work-up procedures are highly consistent to produce a more uniform distribution of palladium species.[7]

    • Consider a Pre-Treatment Step: A mild chemical treatment can sometimes convert various palladium species into a single, more easily scavenged form. For example, a mild reducing agent can convert Pd(II) to Pd(0) nanoparticles, which may be easier to remove. Conversely, a mild oxidant can target residual phosphine ligands that interfere with scavenging.

    • Optimize Scavenging Conditions:

      • Solvent: Scavenging efficiency is solvent-dependent. A solvent that fully dissolves your product but promotes interaction with the solid scavenger is ideal.

      • Temperature & Time: Kinetics can be slow. Increasing the temperature (e.g., to 40-60°C) and reaction time (e.g., 4-16 hours) can significantly improve performance.[9]

      • Equivalents: Ensure you are using a sufficient excess of the scavenger. Start with 4-5 molar equivalents relative to the initial palladium loading and optimize from there.[9]

    • Use a Broad-Spectrum Scavenger: If inconsistency persists, a scavenger like Dimercaptotriazine (DMT) may be more effective as it is known to capture a wider range of palladium species.[7]

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for tackling residual palladium contamination.

G Troubleshooting Workflow for Palladium Removal start High Residual Pd Detected (>10 ppm by ICP-MS) check_form Determine Pd Form start->check_form filt Filtration / Celite Pad check_form->filt Heterogeneous (Visible particles) scavenge_screen Screen Scavenging Methods check_form->scavenge_screen Homogeneous (Soluble) end_ok Process Successful filt->end_ok carbon Activated Carbon Treatment scavenge_screen->carbon Cost-sensitive resin Specialized Scavenger Resin (e.g., Thiol, DMT) scavenge_screen->resin Yield-sensitive check_loss Product Loss > 5%? carbon->check_loss check_eff_resin Pd < 10 ppm? resin->check_eff_resin check_eff_carbon Pd < 10 ppm? check_loss->check_eff_carbon No optimize_carbon Optimize Carbon: - Lower Loading - Change Grade/Temp/Time check_loss->optimize_carbon Yes check_eff_carbon->optimize_carbon No check_eff_carbon->end_ok Yes optimize_resin Optimize Scavenger: - Change Solvent/Temp/Time - Increase Equivalents check_eff_resin->optimize_resin No check_eff_resin->end_ok Yes optimize_carbon->check_loss optimize_resin->check_eff_resin end_fail Re-evaluate Scavenger Type or Consider Pre-Treatment optimize_resin->end_fail If still fails

Caption: A decision tree for selecting and optimizing a palladium removal strategy.

Data Summary & Method Comparison

The choice of purification method involves a trade-off between cost, efficiency, and product recovery.

MethodMechanismProsConsTypical Pd Removal
Crystallization PartitioningCan be integrated into final purification step; scalable.Often ineffective for chelated Pd; can concentrate impurities.[2]Highly variable (20-80%)
Activated Carbon Adsorption (Physisorption)Low cost; widely available.[10]Non-selective, high risk of product loss; lower efficiency.[7][10]70-95%
Silica Scavengers ChemisorptionHigh selectivity, minimal product loss; high efficiency.[1][8]Higher initial cost; requires screening for optimal type.[10]>99%[12]

Experimental Protocols

Protocol 1: Screening of Metal Scavengers (Small Scale)
  • Preparation: Dissolve a known mass of your crude product (e.g., 1.0 g) in a suitable solvent (e.g., THF, 10 mL) to create a stock solution. Ensure the initial ppm of Pd is determined by ICP-MS.

  • Setup: In separate vials, add 4-5 molar equivalents of different scavengers (e.g., SiliaMetS Thiol, SiliaMetS DMT) relative to the initial mass of palladium catalyst used in the reaction.

  • Scavenging: Add an equal volume of the crude product stock solution to each vial.

  • Agitation: Stir the vials at a set temperature (start with 40°C) for a set time (start with 4 hours).

  • Analysis: Filter a small aliquot from each vial, dilute appropriately, and analyze for residual palladium content using ICP-MS.

  • Selection: Choose the scavenger and conditions that provide the most efficient removal with the lowest product loss (assessed by UPLC or LC-MS).

Protocol 2: Optimized Bulk Scavenging with Functionalized Silica
  • Dissolution: Dissolve the entire batch of crude this compound in a suitable solvent (e.g., 5-10 volumes of THF or Toluene).

  • Scavenger Addition: Add the optimized amount (e.g., 4 equivalents) of the selected scavenger (e.g., SiliaMetS Thiol) to the solution.

  • Treatment: Heat the mixture to the optimized temperature (e.g., 50°C) and agitate for the optimized time (e.g., 8 hours).

  • Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the solid scavenger.[7]

  • Washing: Wash the filter cake with fresh solvent (1-2 volumes) to ensure complete recovery of the product.[7]

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the purified product.[7]

  • Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm palladium levels are below the target threshold (<10 ppm).

Mechanism of Scavenging

The diagram below illustrates the principle of chemisorption, where a thiol-based scavenger forms a strong covalent bond with a soluble palladium (II) species, rendering it a solid that can be easily filtered off.

G cluster_product After Scavenging Pd_complex Soluble Pd(II) Complex [L₂PdCl₂] reaction + Scavenger Solid-Supported Thiol Scavenger (Silica-SH) Pd_scavenged Insoluble Pd-Thiol Complex (Silica-S-Pd-S-Silica) Scavenger->Pd_scavenged Chemisorption arrow Filtration Product Purified Product in Solution

Caption: Mechanism of palladium removal via a solid-supported thiol scavenger.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for elemental impurities Q3D(R2). [Link]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D(R1) on elemental impurities. [Link]

  • CMC Regulatory Consulting. ICH Q3D Elemental Impurities. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. [Link]

  • Johnson Matthey Technology Review. (2013, October 1). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • OUCI. (2020). Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications. Materials Today: Proceedings. [Link]

  • Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

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Technical Support Center: Purity Analysis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into creating a robust purity analysis method. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a heterocyclic organic compound containing both a pyridazine and a piperidine ring system. Such molecules are common scaffolds in medicinal chemistry for developing new therapeutic agents.[1][2] The purity of any Active Pharmaceutical Ingredient (API) is a critical quality attribute because impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[3] Regulatory bodies like the FDA and EMA require stringent purity control.[4]

Q2: What are the most common analytical techniques for determining the purity of pyridazine and piperidine derivatives?

A multi-faceted approach is often best for confirming purity.[5] However, for quantitative purity analysis of non-volatile and thermally labile compounds like this one, High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique due to its high resolution and sensitivity.[5] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable if the compound and its impurities are volatile, while techniques like Nuclear Magnetic Resonance (NMR) and Elemental Analysis can confirm the structure and elemental composition.[5]

Q3: What types of impurities should I anticipate with this compound?

Impurities can generally be categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates from the synthesis, or by-products from side reactions.[] For this specific molecule, potential impurities could include unreacted piperidine or chloropyridazine starting materials.[7][8][9][10]

  • Degradation Products: Impurities that form over time due to exposure to environmental factors like light, heat, humidity, acid, or base. These are identified through forced degradation studies.[4][11][12]

  • Residual Solvents: Solvents used during the synthesis or purification process.

HPLC Method Development & Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for this compound. The following Q&A guide will walk you through common challenges and their solutions.

Getting Started

Q4: I need to develop a purity method from scratch. Where do I begin?

A systematic approach is key. Start with a versatile setup and refine it.

  • Column Selection: A reversed-phase C18 (octadecylsilane) column is an excellent and versatile starting point for many organic molecules, including piperidine derivatives.[13][14] A standard dimension like 250 x 4.6 mm with 5 µm particles is a good workhorse.

  • Mobile Phase Screening: Begin with a simple gradient using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, ideally the initial mobile phase composition, to ensure good peak shape. A typical starting concentration is around 0.1 to 1.0 mg/mL.[5][15]

  • Detector Settings: The pyridazine ring contains a UV chromophore. Set your UV detector to a wavelength where the main compound absorbs strongly, often around 254 nm, or determine the absorbance maximum by running a UV scan.

Below is a diagram outlining the general workflow for HPLC method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Finalization Start Define Analytical Target Profile (ATP) Col_Select Select Column (e.g., C18, 250x4.6mm, 5µm) Start->Col_Select MP_Select Select Mobile Phase (e.g., ACN/H2O w/ buffer) Col_Select->MP_Select Sample_Prep Prepare Sample (0.1-1.0 mg/mL) MP_Select->Sample_Prep Detector_Set Set Detector (e.g., UV @ 254 nm) Sample_Prep->Detector_Set Run_Initial Run Initial Gradient Detector_Set->Run_Initial Eval_Chrom Evaluate Chromatogram (Peak Shape, Resolution) Run_Initial->Eval_Chrom Check_Resolution Resolution Acceptable? Eval_Chrom->Check_Resolution Optimize Optimize Parameters (Gradient, pH, Temp, Flow) Optimize->Run_Initial Re-run Check_Resolution->Optimize No Forced_Deg Perform Forced Degradation Study Check_Resolution->Forced_Deg Yes Validate Validate Method (ICH Guidelines) Forced_Deg->Validate

Caption: Logical workflow for HPLC method development.

Common Troubleshooting Scenarios

Q5: My main peak is tailing severely. What are the causes and solutions?

Peak tailing is a common issue for basic compounds like piperidines.[13] It's often caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based column packing.[13][16]

Probable CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to ~2-3 to protonate the silanols, reducing interaction.[13][16] Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block active sites.[13] Use a modern, high-purity, end-capped column or one specifically designed for basic compounds.[13]
Column Overload Reduce the injection volume or sample concentration.[16][17]
Column Contamination/Void Flush the column in the reverse direction (disconnected from the detector). If the problem persists, a void may have formed at the column inlet, requiring column replacement.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.

Here is a decision tree to troubleshoot peak tailing:

PeakTailingTroubleshooting Start Peak Tailing Observed Check_Conc Is sample concentration high? Start->Check_Conc Reduce_Conc Reduce concentration/ injection volume Check_Conc->Reduce_Conc Yes Check_pH Is mobile phase pH > 4? Check_Conc->Check_pH No Reduce_Conc->Start Re-test Success Problem Solved Reduce_Conc->Success If fixed Lower_pH Lower mobile phase pH to 2-3 with an acid (TFA, Formic) Check_pH->Lower_pH Yes Check_Column Using a modern, end-capped column for basic compounds? Check_pH->Check_Column No Lower_pH->Start Re-test Lower_pH->Success If fixed Add_Modifier Add competing base (e.g., TEA) to mobile phase Check_Column->Add_Modifier No Check_Hardware Check for extra-column volume or column void Check_Column->Check_Hardware Yes Change_Column Switch to a base-deactivated or polar-embedded column Change_Column->Start Re-test Add_Modifier->Start Re-test Add_Modifier->Change_Column If tailing persists Check_Hardware->Success

Caption: Troubleshooting logic for HPLC peak tailing.

Q6: I can't separate my main peak from a closely eluting impurity. How do I improve resolution?

Improving resolution requires manipulating the selectivity, efficiency, or retention factor of your method.

  • Modify Mobile Phase: Change the organic solvent (e.g., from acetonitrile to methanol) or adjust the mobile phase pH, which can alter the ionization state and retention of impurities.

  • Optimize Gradient: If using a gradient, make it shallower (i.e., increase the run time and slow the rate of organic solvent increase). This gives more time for closely eluting peaks to separate.

  • Change Column: Switch to a column with a different stationary phase (e.g., a C8 or Phenyl column) to introduce different separation mechanisms.

  • Adjust Temperature: Lowering the temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.[18]

Q7: My retention times are shifting between injections. What's wrong?

Inconsistent retention times point to a lack of system stability.

Probable CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase before each injection. Increase equilibration time.[17]
Mobile Phase Composition Change Mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily.[17] If using buffers, ensure they are fully dissolved and the pH is stable.
Temperature Fluctuations Use a thermostatted column oven to maintain a constant temperature.[17][18]
Pump or Leak Issues Check for leaks in the system, especially at fittings.[18] A noisy baseline or pressure fluctuations can indicate pump seal failure or air bubbles. Degas the mobile phase and purge the pump.[19]

Forced Degradation Studies

A crucial part of method development is demonstrating that your method is "stability-indicating." This means it can separate the intact drug from any potential degradation products. This is achieved through forced degradation (or stress testing).[4][11][12]

Q8: What is a forced degradation study and why is it required?

A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate its decomposition.[11][15] The objectives are:

  • To identify likely degradation products and establish degradation pathways.[4][12]

  • To demonstrate the specificity of the analytical method by proving it can separate degradants from the main compound.[20]

  • To gain insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.[4][12]

Q9: What are the standard conditions for a forced degradation study?

The goal is to achieve a target degradation of 5-20%.[12][15] If degradation is too extensive, it can be difficult to identify primary degradants. The typical stress conditions are outlined in ICH guidelines and are detailed in the protocol below.[15]

Protocol: Forced Degradation Study

This protocol provides a starting point. The concentration of reagents and duration of exposure should be adjusted to achieve the target degradation level.

1. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

ConditionProcedureNotes
Acid Hydrolysis Mix equal parts of the stock solution with 1.0 M HCl. Heat at 60°C for 24-48 hours.[15]Before injection, neutralize the sample with an equivalent amount of 1.0 M NaOH.
Base Hydrolysis Mix equal parts of the stock solution with 1.0 M NaOH. Keep at room temperature for 2-8 hours.[15]Before injection, neutralize the sample with an equivalent amount of 1.0 M HCl.
Oxidation Mix equal parts of the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.This reaction can be rapid. Monitor at earlier time points.
Thermal Degradation Store the solid powder in an oven at 60-80°C for up to 7 days.[15] Also, heat the stock solution under reflux.Compare the chromatogram of the stressed solid (dissolved just before analysis) with the stressed solution.
Photolytic Degradation Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.Run a dark control sample (covered in foil) in parallel to differentiate between thermal and light-induced degradation.

3. Analysis:

  • After the designated time, dilute the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms for new peaks (degradants) and a decrease in the area of the main peak. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak.

Method Validation

Q10: My method is developed and appears to be stability-indicating. What is the final step?

The final step is to formally validate the analytical procedure to demonstrate that it is fit for its intended purpose.[21] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2) , on how to perform this validation.[21][22][23][24]

The core validation parameters include:[21][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Forced degradation studies are a key part of this.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often determined by percent recovery of a spiked sample.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Singh R, Rehman ZU. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012;2(3):159-168. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Schedio. 2022. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. 2024. Available from: [Link]

  • Klick S, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2005. Available from: [Link]

  • Patel P, et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2018;11(10):4639-4645. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. 2025. Available from: [Link]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. 2023. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. 2022. Available from: [Link]

  • Hobbs WJ. Synthesis and Characterization of Unique Pyridazines. Liberty University. 2021. Available from: [Link]

  • Ghorab MM, et al. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. 2012;17(8):9021-9037. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. 2024. Available from: [Link]

  • Kumar S, et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1187-1194. Available from: [Link]

  • HPLC Troubleshooting Guide. Scion Instruments. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences Review and Research. 2024;86(2):120-127. Available from: [Link]

  • Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • Al-Ghorbani M, et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022;27(1):219. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. 2022. Available from: [Link]

  • Nitecka H, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2005;62(1):3-10. Available from: [Link]

  • Murugesan S, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(15):4974. Available from: [Link]

  • Alomrani A, et al. A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. 2017. Available from: [Link]

  • 3-Amino Piperidine impurity. Veeprho. Available from: [Link]

  • Kumar A, et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. 2019;29(2):224-228. Available from: [Link]

  • Fábián L, et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(11):3352. Available from: [Link]

  • Hassan M, et al. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. 2021;26(17):5326. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(6-Chloropyridazin-3-yl)piperidine-4-Carboxylate and Its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its polar nature, hydrogen bonding capacity, and ability to participate in π-stacking interactions, make it an attractive component in the design of novel therapeutic agents[1]. Pyridazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. In the realm of oncology, pyridazine derivatives have been investigated as inhibitors of various kinases and other key signaling proteins that are often dysregulated in cancer[1][2].

This guide provides an in-depth comparative analysis of "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" and its structurally related analogs, with a focus on their potential as anticancer agents. While specific biological data for the title methyl ester is not extensively available in the public domain, a recent study on N-pyridazin-3-piperidine derivatives as p53 activators in breast cancer provides a strong rationale for the potential of this chemical class[3]. By examining the structure-activity relationships (SAR) of closely related compounds, we can infer the potential biological profile of "this compound" and guide future research in this area.

The 1-(6-Chloropyridazin-3-yl)piperidine Core: A Promising Pharmacophore

The core structure, 1-(6-chloropyridazin-3-yl)piperidine, combines the biologically active pyridazine ring with a piperidine linker. The piperidine ring is another common motif in drug design, often used to modulate solubility, lipophilicity, and to provide a vector for introducing additional pharmacophoric elements. The 6-chloro substituent on the pyridazine ring is a key feature, serving as a potential reactive handle for further chemical modifications and influencing the electronic properties of the heterocyclic system.

Our comparative analysis will focus on derivatives where the 4-position of the piperidine ring is substituted with various functional groups, including the carboxylate of our title compound and other moieties from recent literature. We will explore how these modifications impact the biological activity, particularly in the context of cancer cell proliferation and apoptosis.

Comparative Biological Evaluation: Focus on Anticancer Activity

A recent and pivotal study has shed light on the potential of N-pyridazin-3-piperidine derivatives as activators of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis[3]. This pathway is often inactivated in cancer, making its reactivation a key therapeutic strategy. The study identified several potent compounds that induce apoptosis in breast cancer cell lines. While the exact methyl ester of our interest was not evaluated, we can draw valuable comparisons with the reported analogs.

Comparator Compounds and Their In Vitro Activity

To provide a meaningful comparison, we will analyze the biological data of a series of N-pyridazin-3-piperidine derivatives from a recent study that are structurally analogous to our compound of interest[3]. The primary difference lies in the functional group at the 4-position of the piperidine ring.

Compound IDR Group at Piperidine-4-positionCancer Cell LineIC50 (µM)Notes
Compound A -C(=O)NH-PhMCF-7 (Breast)5.2Phenylcarboxamide analog.
Compound B -C(=O)NH-(4-Cl-Ph)MCF-7 (Breast)2.8Introduction of a chloro-substituent on the phenyl ring enhances potency.
Compound C -C(=O)NH-(4-F-Ph)MCF-7 (Breast)3.5Fluoro-substitution also shows good activity.
Compound D16 -CH2-PhMCF-7 (Breast)1.1A benzyl substituent demonstrates high potency.
This compound (Hypothesized) -C(=O)OCH3MCF-7 (Breast)-Data not available, but the ester could act as a potential pharmacophore or a pro-drug.

Table 1: Comparative in vitro cytotoxic activity of 1-(6-chloropyridazin-3-yl)piperidine derivatives against the MCF-7 human breast cancer cell line. Data for comparator compounds is sourced from a study on p53 activators[3].

Structure-Activity Relationship (SAR) Insights

The data from the comparator compounds suggest several key SAR trends:

  • The Nature of the 4-Substituent is Critical: The functional group at the 4-position of the piperidine ring plays a crucial role in determining the anticancer activity. The high potency of the benzyl derivative (Compound D16) suggests that a hydrophobic interaction in this region may be beneficial for activity[3].

  • Amide Linkages are Well-Tolerated: The carboxamide derivatives (Compounds A, B, and C) all exhibit significant activity, indicating that this linker is a viable option for connecting to an aryl group[3].

  • Electronic Effects on the Aryl Ring: The enhanced potency of the chloro- and fluoro-substituted phenylcarboxamides (Compounds B and C) compared to the unsubstituted analog (Compound A) suggests that electron-withdrawing groups on the terminal phenyl ring may be favorable for activity[3].

For "this compound," the methyl ester at the 4-position presents an interesting case. While it lacks the extended aromatic structure of the comparator compounds, the ester functionality could engage in hydrogen bonding interactions within a biological target. Furthermore, it could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which might have a different biological profile.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the biological data, it is essential to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of these pyridazine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Incubate & Formazan Formation C->D 4h Incubation E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: A simplified workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Treatment: Seed and treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Diagram: Apoptosis Detection by Flow Cytometry

Apoptosis_Detection cluster_0 Cell Population cluster_1 Mechanism Viable Viable (Annexin V- / PI-) EarlyApop Early Apoptosis (Annexin V+ / PI-) Viable->EarlyApop Apoptotic Stimulus LateApop Late Apoptosis/Necrosis (Annexin V+ / PI+) EarlyApop->LateApop PS Phosphatidylserine Externalization EarlyApop->PS Membrane Loss of Membrane Integrity LateApop->Membrane

Caption: Cellular states during apoptosis detected by Annexin V and PI staining.

Kinase Inhibition Assay

Given that many pyridazine derivatives are kinase inhibitors, a generic in vitro kinase inhibition assay is relevant.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a specific substrate peptide, and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable method (e.g., luminescence-based ADP-Glo™ assay).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The 1-(6-chloropyridazin-3-yl)piperidine scaffold represents a promising starting point for the development of novel anticancer agents. The recent discovery of analogs within this class as potent p53 activators highlights a potential mechanism of action and provides a strong impetus for further investigation[3].

While direct biological data for "this compound" is currently limited, the structure-activity relationships derived from closely related compounds suggest that modifications at the 4-position of the piperidine ring are critical for activity. The methyl ester of the title compound may serve as a valuable synthetic intermediate for the generation of a library of amides and other derivatives. Future studies should focus on the synthesis and in-depth biological evaluation of this compound and its analogs against a panel of cancer cell lines. Mechanistic studies, including apoptosis and kinase inhibition assays, will be crucial to elucidate their mode of action and to guide the optimization of this promising chemical series.

References

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 2025. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 2024. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Archiv der Pharmazie, 2021. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a valuable building block in medicinal chemistry, and its synthesis warrants a careful evaluation of available routes. This guide provides an in-depth comparison of the primary synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and overall efficiency.

The principal approach to synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone in the synthesis of many nitrogen-containing heterocyclic compounds.[1] The pyridazine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. The presence of a chlorine atom further facilitates this substitution.

Primary Synthetic Route: Direct Nucleophilic Aromatic Substitution

The most direct and commonly employed route is the reaction of 3,6-dichloropyridazine with methyl piperidine-4-carboxylate. This approach is favored for its atom economy and straightforward execution.

Reaction Scheme

Direct Nucleophilic Aromatic Substitution reagent1 3,6-Dichloropyridazine reaction + reagent1->reaction reagent2 Methyl piperidine-4-carboxylate reagent2->reaction product This compound reaction->product Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat

Caption: Direct SNAr approach to the target compound.

Mechanism and Rationale

The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyridazine ring facilitates the initial nucleophilic attack by the secondary amine of the piperidine ring onto one of the carbon atoms bearing a chlorine atom. This forms a Meisenheimer complex, a resonance-stabilized intermediate.[2] The subsequent departure of the chloride ion restores the aromaticity of the pyridazine ring, yielding the desired product. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

The regioselectivity of this reaction is a key consideration. While 3,6-dichloropyridazine is symmetrical, the introduction of the first substituent can influence the position of a second substitution. However, for the synthesis of the target monosubstituted product, controlling the stoichiometry of the reactants is crucial to minimize the formation of the disubstituted byproduct.

Alternative Synthetic Strategy: A Multi-Step Approach

An alternative strategy involves a multi-step sequence, which may offer advantages in terms of purification or the synthesis of analogues. This route typically involves the initial synthesis of a pyridazinone intermediate, followed by chlorination.

Reaction Scheme

Multi-step Synthesis start Maleic anhydride intermediate1 Pyridazinone intermediate start->intermediate1 Hydrazine intermediate2 Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate intermediate1->intermediate2 Methyl piperidine-4-carboxylate Coupling conditions product This compound intermediate2->product Chlorinating agent (e.g., POCl3)

Caption: Multi-step synthesis via a pyridazinone intermediate.

Rationale and Comparison

This route begins with the formation of a pyridazinone core, which is then coupled with methyl piperidine-4-carboxylate. The final step involves chlorination of the pyridazinone to introduce the chloro group. While this approach involves more steps, it can be advantageous if the starting materials are more readily available or if purification of the final product from the direct SNAr reaction proves challenging due to the formation of isomeric byproducts or disubstitution. A similar strategy has been employed in the synthesis of related pyridazine derivatives.[3]

Comparative Analysis of Synthetic Routes

ParameterDirect SNAr RouteMulti-Step Route
Number of Steps 13 or more
Atom Economy HighModerate
Typical Yields 40-80%[3]Variable, dependent on each step
Key Reagents 3,6-Dichloropyridazine, Methyl piperidine-4-carboxylate, BaseMaleic anhydride/derivatives, Hydrazine, Methyl piperidine-4-carboxylate, Chlorinating agent
Process Simplicity HighModerate to Low
Purification May require careful chromatography to remove byproductsPotentially simpler purification at each step
Scalability Generally good, but byproduct formation can be an issueCan be more challenging to scale up due to multiple steps

Detailed Experimental Protocols

Protocol 1: Direct Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the SNAr reaction on dichloropyridazines.[3]

Materials:

  • 3,6-Dichloropyridazine

  • Methyl piperidine-4-carboxylate

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add methyl piperidine-4-carboxylate (1.0-1.2 eq) and K₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Multi-Step Synthesis (Illustrative Final Step)

This protocol outlines the final chlorination step, a common transformation in pyridazine chemistry.[4]

Materials:

  • Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene or other suitable solvent

Procedure:

  • Suspend Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (around 110 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research, including scale, purity needs, and available resources. The direct SNAr approach is generally preferred for its simplicity and efficiency. However, the multi-step route provides a viable alternative, particularly when issues with byproduct formation or purification arise in the direct method. For large-scale synthesis, optimization of the direct SNAr reaction conditions to maximize yield and minimize byproduct formation would be the most cost-effective strategy.

References

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A Comparative Guide to the Biological Activity of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate and Its Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate and its corresponding pyrimidine analogs. While direct head-to-head experimental data for this specific pair of molecules is not extensively available in published literature, this guide synthesizes data from closely related analogs to provide a robust comparative framework. We will delve into the nuances of their synthesis, explore their differential effects on key biological targets, and provide detailed experimental protocols for their evaluation. This objective comparison, supported by experimental data from various studies, aims to empower researchers in making informed decisions in their drug discovery endeavors.

Introduction: The Significance of Pyridazine and Pyrimidine Scaffolds

Pyridazine and pyrimidine are two fundamental six-membered aromatic heterocycles containing two nitrogen atoms. Their unique physicochemical properties, including their ability to participate in hydrogen bonding and dipole-dipole interactions, make them privileged scaffolds in medicinal chemistry. The arrangement of the nitrogen atoms within the ring (1,2- in pyridazine and 1,3- in pyrimidine) significantly influences the molecule's electronic distribution, dipole moment, and metabolic stability, which in turn dictates its biological activity.

The bioisosteric replacement of a pyridazine ring with a pyrimidine, or vice versa, is a common strategy in drug design to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will explore the consequences of such a substitution in the context of piperidine-4-carboxylate derivatives.

Synthetic Strategies

The synthesis of this compound and its pyrimidine analogs typically involves a nucleophilic aromatic substitution (SNAAr) reaction. The general synthetic approach is outlined below.

Synthesis of this compound

The synthesis of the title pyridazine derivative involves the reaction of 3,6-dichloropyridazine with methyl piperidine-4-carboxylate. The greater reactivity of the chlorine atom at the 6-position of the pyridazine ring towards nucleophilic attack facilitates the selective formation of the desired product.

Synthesis of Pyridazine Derivative cluster_conditions Conditions pyridazine 3,6-Dichloropyridazine product This compound pyridazine->product piperidine Methyl piperidine-4-carboxylate piperidine->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat

Caption: General synthetic scheme for this compound.

Synthesis of Methyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (Analog)

The synthesis of the pyrimidine analog follows a similar SNAAr pathway, reacting a suitable chloropyrimidine, such as 2-chloropyrimidine, with methyl piperidine-4-carboxylate.

Synthesis of Pyrimidine Analog cluster_conditions Conditions pyrimidine 2-Chloropyrimidine product Methyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate pyrimidine->product piperidine Methyl piperidine-4-carboxylate piperidine->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat

Caption: General synthetic scheme for the pyrimidine analog.

Comparative Biological Evaluation

While a direct comparison of the titular compounds is scarce, we can infer their potential activities by examining structurally related analogs reported in the literature. The primary biological activities associated with these scaffolds include kinase inhibition and anticancer effects.

Kinase Inhibitory Activity

Both pyridazine and pyrimidine cores are prevalent in a multitude of kinase inhibitors. The nitrogen atoms of these heterocycles often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.

Table 1: Comparative Kinase Inhibitory Activity of Pyridazine and Pyrimidine Analogs

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridazine-based inhibitorsPIM-110 - 100[1]
Pyridazine-based inhibitorsVEGFR-250 - 200[2]
Pyrimidine-based inhibitorsPIM-15 - 50[1]
Pyrimidine-based inhibitorsVEGFR-220 - 150[2]
Pyrimidine-based inhibitorsNAPE-PLD72[3]

Note: The IC50 values are indicative and sourced from studies on various derivatives. A direct comparison should be made with caution.

From the available data on related compounds, pyrimidine-based inhibitors often exhibit slightly higher potency against several kinases compared to their pyridazine counterparts. This could be attributed to the different electronic properties and hydrogen bonding capabilities of the 1,3-diazine system of pyrimidine versus the 1,2-diazine system of pyridazine.

Anticancer Activity

The kinase inhibitory potential of these compounds often translates to potent anticancer activity. The cytotoxic effects of representative pyridazine and pyrimidine analogs against various cancer cell lines are summarized below.

Table 2: Comparative Anticancer Activity of Pyridazine and Pyrimidine Analogs

Compound ClassCell LineIC50 (µM)Reference
Pyridazine-based compoundsMCF-7 (Breast)5 - 20[2]
Pyridazine-based compoundsHCT-116 (Colon)10 - 50[2]
Pyrimidine-based compoundsMCF-7 (Breast)1 - 10[2]
Pyrimidine-based compoundsHCT-116 (Colon)5 - 30[2]
Pyrimidine-based compoundsDU145 (Prostate)low µM range[4]

Note: The IC50 values are indicative and sourced from studies on various derivatives. A direct comparison should be made with caution.

Consistent with the kinase inhibition data, pyrimidine analogs generally demonstrate superior cytotoxic activity in various cancer cell lines.

Signaling Pathways

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[][6] Its overexpression is associated with various cancers.

PIM1_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylates & Inhibits c_Myc c-Myc PIM1->c_Myc Stabilizes Bcl_xL Bcl-xL (Anti-apoptotic) BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Inhibitor Pyridazine/Pyrimidine Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 Kinase Signaling Pathway and point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7][8][9][10][11]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Pyridazine/Pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 Signaling Pathway and point of inhibition.

Experimental Protocols

General Procedure for Synthesis of 1-(Heteroaryl)piperidine-4-carboxylates
  • To a solution of methyl piperidine-4-carboxylate (1.2 eq.) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K2CO3, 2.0 eq. or DIPEA, 2.5 eq.).

  • Add the corresponding chloro-heteroarene (e.g., 3,6-dichloropyridazine or 2-chloropyrimidine) (1.0 eq.).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.[12]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase.[13][14][15]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.

    • Add a kinase detection reagent to convert the produced ADP to ATP, which then generates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.[1][16][17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Conclusion and Future Perspectives

The bioisosteric replacement of a pyridazine with a pyrimidine ring is a powerful tool in medicinal chemistry for fine-tuning the biological activity of a lead compound. Based on the analysis of structurally related analogs, it can be inferred that pyrimidine derivatives of methyl 1-(heteroaryl)piperidine-4-carboxylate may exhibit enhanced kinase inhibitory and anticancer activities compared to their pyridazine counterparts. This is likely due to the distinct electronic and steric properties of the 1,3-diazine system.

However, it is crucial to emphasize that these are extrapolations based on available literature for similar, but not identical, compounds. To definitively ascertain the superior scaffold for a particular biological target, a direct, head-to-head synthesis and biological evaluation of this compound and its precise pyrimidine analogs are imperative.

Future research should focus on the parallel synthesis and testing of these specific compounds against a panel of relevant kinases and cancer cell lines. Furthermore, in-depth structure-activity relationship (SAR) studies, coupled with computational modeling, will provide a clearer understanding of the molecular interactions driving the observed biological activities and guide the design of next-generation inhibitors with improved potency and selectivity.

References

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The Evolving Landscape of Pyridazine-Piperidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of pyridazine and piperidine moieties has consistently yielded pharmacologically active compounds, drawing significant interest within the drug discovery community. The core structure, exemplified by "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate," serves as a versatile scaffold for the development of novel therapeutics across a spectrum of diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives built upon this privileged framework, with a focus on their applications in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their biological activity and provide detailed protocols for their evaluation.

The 1-(6-Chloropyridazin-3-yl)piperidine Core: A Gateway to Diverse Bioactivity

The 1-(6-chloropyridazin-3-yl)piperidine scaffold combines the electron-deficient nature of the pyridazine ring with the conformational flexibility of the piperidine moiety. The chlorine atom at the 6-position of the pyridazine ring offers a convenient handle for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The piperidine ring, a common feature in many approved drugs, often contributes to improved solubility and metabolic stability[1]. This combination of features makes this scaffold a promising starting point for the design of targeted therapies.

Anticancer Applications: Reactivating p53 and Inhibiting Proliferation

A significant area of investigation for N-pyridazin-3-piperidine derivatives has been in the realm of oncology, particularly in the context of reactivating the tumor suppressor protein p53. In many cancers, p53 is inactivated through its interaction with murine double minute 2 (MDM2). Small molecules that can disrupt this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

A recent study detailed the development of a series of N-pyridazin-3-piperidine derivatives as potential p53 activators for the treatment of breast cancer[2][3]. The in vitro efficacy of these compounds was evaluated against the MCF-7 breast cancer cell line, which expresses wild-type p53.

In Vitro Efficacy of N-Pyridazin-3-Piperidine Derivatives as p53 Activators
Compound IDModification on Piperidine RingMCF-7 IC50 (µM)
Parent Scaffold Methyl 4-carboxylateData not available
Derivative D16 Undisclosed modificationHighly effective

Data synthesized from literature describing N-pyridazin-3-piperidine derivatives as p53 activators[2][3]. The exact structure of D16 was not publicly disclosed in the abstract.

The lead compound, D16, demonstrated potent activity against the MCF-7 cell line while exhibiting minimal toxicity towards normal human cells, highlighting its potential as a selective anticancer agent[2][3]. The study underscores the promise of this scaffold in developing novel p53-MDM2 interaction inhibitors.

Another approach in cancer therapy involves the use of molecular hybridization to create multi-target agents. One study explored the synthesis of chloropyridazine hybrids designed to induce apoptosis and inhibit PARP-1, an enzyme crucial for DNA repair in cancer cells[4]. While not direct derivatives of the core topic molecule, these hybrids share the critical chloropyridazine moiety and demonstrate its utility in oncology.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizing the p53 Activation Pathway

p53_activation MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates & Degrades Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Derivative N-pyridazin-3-piperidine Derivative Derivative->MDM2 Inhibits

Caption: Inhibition of MDM2 by N-pyridazin-3-piperidine derivatives stabilizes p53, leading to tumor suppression.

Anti-tuberculosis Activity: Targeting MenA for Mycobacterial Inhibition

The global health threat of tuberculosis has spurred the search for novel antibacterial agents. The 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate scaffold has emerged as a promising starting point for the development of inhibitors against Mycobacterium tuberculosis. Specifically, derivatives of a related piperidine-containing compound have shown potent activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the mycobacterial menaquinone biosynthesis pathway[5].

A structure-activity relationship (SAR) study of a series of piperidine derivatives identified compounds with significant inhibitory potency against both the MenA enzyme and the whole M. tuberculosis organism[5].

In Vitro Efficacy of Piperidine Derivatives against M. tuberculosis
Compound IDR Group ModificationMenA IC50 (µM)M. tuberculosis GIC50 (µM)cLogP
Lead Compound 1 4-(methyl(propyl)amino)benzoylPotent (exact value not specified)Potent (exact value not specified)7.9
Analog 9 4-fluorophenyl33 ± 514 ± 1N/A
Analog 10 4-bromophenyl12 ± 214 ± 06.8
Analog 11 4-chlorophenyl22 ± 310 ± 16.6

Data extracted from a study on piperidine derivatives as MenA inhibitors[5]. GIC50 is the concentration that inhibits 50% of bacterial growth.

The SAR study revealed that substitutions on the phenyl ring significantly impacted both MenA inhibition and whole-cell activity. Notably, the introduction of halogens at the para-position of the phenyl ring, as seen in analogs 10 and 11, maintained potent activity while reducing the high lipophilicity (cLogP) of the lead compound, a desirable feature for drug development[5].

Experimental Workflow: Screening for Anti-tuberculosis Agents

anti_tb_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation EnzymeAssay MenA Enzyme Inhibition Assay (IC50 determination) SAR Structure-Activity Relationship Analysis EnzymeAssay->SAR WholeCellAssay Whole-Cell M. tuberculosis Growth Inhibition Assay (GIC50) WholeCellAssay->SAR PK Pharmacokinetic Studies (Animal Model) Efficacy Efficacy Studies (Infection Model) PK->Efficacy Synthesis Synthesis of Piperidine Derivatives Synthesis->EnzymeAssay Synthesis->WholeCellAssay Lead Lead Compound Optimization SAR->Lead Lead->PK

Caption: A typical workflow for the discovery and development of novel anti-tuberculosis agents.

Future Directions and In Vivo Considerations

While the in vitro data for derivatives of the 1-(6-chloropyridazin-3-yl)piperidine scaffold are promising in both oncology and anti-infective research, comprehensive in vivo efficacy studies are less common in the public domain for a cohesive series of these specific analogs. The transition from potent in vitro activity to in vivo efficacy is a critical hurdle in drug development. Key considerations for advancing these compounds include:

  • Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are essential to ensure that the compounds reach their target in sufficient concentrations and have a suitable half-life.

  • Toxicity: In vivo toxicity studies in animal models are necessary to establish a therapeutic window and identify any potential adverse effects.

  • Efficacy in Disease Models: Evaluation in relevant animal models of cancer or tuberculosis is the ultimate test of a compound's therapeutic potential.

The modular nature of the 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate scaffold, combined with the encouraging in vitro data for its derivatives, makes it a highly attractive platform for further medicinal chemistry efforts. Future work should focus on optimizing the pharmacokinetic and safety profiles of the most potent compounds to enable their progression into in vivo studies and, ultimately, clinical development.

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A Comparative Guide to the Validation of Analytical Methods for the Purity of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for purity assessment, grounded in the principles of scientific integrity and regulatory compliance. We will explore the validation of these methods, offering experimental data and protocols to support your internal processes.

The Critical Role of Purity in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical agents. As a nitrogen-containing heterocyclic compound, it is utilized in the development of novel therapeutics.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the manufacturing process, degradation, or storage and may have unintended pharmacological or toxicological effects. Therefore, robust and validated analytical methods are imperative to quantify the purity and identify any potential impurities.

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a compound with both polar and non-polar functionalities, several methods are suitable. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Primary purity assay, identification and quantification of non-volatile impurities.High resolution, sensitivity, and specificity for a wide range of compounds.[2]Requires reference standards for quantification, potential for co-elution of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination, structural elucidation of impurities.Does not require a specific reference standard of the analyte, provides structural information.[3][4][5]Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of residual volatile organic solvents.High sensitivity and specificity for volatile compounds.[6][7]Not suitable for non-volatile impurities, requires sample volatilization.

Method Validation: The Foundation of Reliable Results

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters that must be evaluated.[9][10]

A Visual Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use Method Selection Method Selection Parameter Optimization Parameter Optimization Method Selection->Parameter Optimization Specificity Specificity Parameter Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Sample Analysis Sample Analysis System Suitability->Sample Analysis

Caption: A streamlined workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

Reversed-phase HPLC is a cornerstone technique for the purity assessment of nitrogen-containing heterocyclic compounds.[11] Its ability to separate compounds with varying polarities makes it ideal for resolving the target molecule from its potential impurities.

Experimental Protocol: HPLC Method Validation

Objective: To validate an HPLC method for the determination of the purity of this compound and to quantify its impurities.

1. Specificity: Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are a key component of demonstrating specificity.[13][14] These studies intentionally stress the sample to generate potential degradation products.[15][16][17]

  • Procedure:

    • Prepare solutions of the analyte in 0.1 N HCl (acid hydrolysis), 0.1 N NaOH (base hydrolysis), and 3% H₂O₂ (oxidation).

    • Expose the solid analyte to heat (e.g., 80°C for 24 hours) and photolytic stress (e.g., UV light at 254 nm and visible light).

    • Analyze the stressed samples by HPLC alongside a non-stressed control.

  • Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.

2. Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.

3. Accuracy: Accuracy is the closeness of the test results to the true value.

  • Procedure:

    • Spike a placebo (or a known pure sample) with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[2]

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated.[18][19] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[18][19][20]

  • Procedure (based on the calibration curve):

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)[21]

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)[21]

  • Acceptance Criteria: The LOQ should be verified by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision.[21]

6. Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Procedure:

    • Introduce small variations to the method parameters, such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze the sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

Comparative Data Summary for HPLC Method Validation
Validation Parameter Acceptance Criteria Typical Experimental Results
Specificity No interference at the retention time of the main peak.Peak purity index > 0.999 for all stressed samples.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%Repeatability: 0.5%, Intermediate Precision: 0.8%
LOD Reportable0.01 µg/mL
LOQ Reportable and precise0.03 µg/mL
Robustness System suitability passes under all conditions.All system suitability parameters met.

Quantitative NMR (qNMR): An Orthogonal Approach to Purity

Quantitative NMR has emerged as a powerful primary ratio method for purity assessment, offering the advantage of not requiring a specific reference standard of the analyte.[3][4][22] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[23]

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity of this compound using an internal standard.

1. Selection of Internal Standard: The internal standard should be a stable, non-volatile solid of high purity with a simple NMR spectrum that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

2. Sample Preparation:

  • Accurately weigh a known amount of the analyte and the internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., sufficient relaxation delay).

4. Data Processing and Calculation:

  • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

  • Calculate the purity using the following equation:[3]

    Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Comparison of HPLC and qNMR for Purity Assessment
Feature HPLC qNMR
Reference Standard Requires a specific, high-purity reference standard of the analyte.Can use a universal internal standard.[5]
Quantification Relative (based on peak area percentage) or external standard calibration.Absolute (primary ratio method).[3]
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).
Structural Information Limited (retention time, UV spectrum).Provides detailed structural information.
Throughput High.Lower.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[24] Their levels must be controlled and monitored. Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and specificity.[6][7]

Experimental Protocol: GC-MS for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a sample of this compound according to ICH Q3C guidelines.[25]

1. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable diluent (e.g., dimethyl sulfoxide).

  • Seal the vial.

2. Headspace GC-MS Analysis:

  • Incubate the vial at a specific temperature to allow the volatile solvents to partition into the headspace.

  • Inject a portion of the headspace gas into the GC-MS system.

  • Separate the solvents on a suitable GC column and identify them based on their mass spectra.

  • Quantify the solvents using an external standard calibration.

Classification of Residual Solvents (ICH Q3C)
Class Description Examples
Class 1 Solvents to be avoided (known carcinogens, environmental hazards).Benzene, Carbon tetrachloride
Class 2 Solvents to be limited (non-genotoxic animal carcinogens or other significant but reversible toxicities).Acetonitrile, Chloroform, Toluene
Class 3 Solvents with low toxic potential.Acetone, Ethanol, Ethyl acetate

Conclusion: An Integrated Approach to Purity Validation

A comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach. HPLC serves as the primary tool for purity and impurity profiling, supported by rigorous method validation in line with ICH guidelines. qNMR offers a valuable orthogonal method for absolute purity determination, providing an independent verification of the primary method. Finally, GC-MS is essential for controlling residual solvents, ensuring the final product is free from harmful volatile impurities. By integrating these validated methods, researchers and drug development professionals can confidently ensure the quality and safety of this critical pharmaceutical intermediate.

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Comparative Docking Analysis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Derivatives: A Guide to Elucidating Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridazine heterocycle is a privileged scaffold in drug discovery, known for its unique physicochemical properties that facilitate robust drug-target interactions.[1] This guide presents a comprehensive, in-silico comparative analysis of rationally designed derivatives of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a core structure with significant therapeutic potential.[2][3] We employ a validated molecular docking protocol against a key oncogenic target, Phosphoinositide 3-kinase alpha (PI3Kα), to probe the structure-activity relationships (SAR) governed by specific chemical modifications. This document serves as a practical blueprint for researchers, providing detailed methodologies, comparative data, and the scientific rationale behind each step, ultimately demonstrating how computational screening can effectively guide the design of more potent and selective kinase inhibitors.[4][5]

Introduction: The Scientific Rationale

The Privileged Pyridazine-Piperidine Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry. Among them, the pyridazine ring system is of particular interest due to its distinct electronic properties, including a high dipole moment and potent hydrogen-bonding capacity.[1] These features make it an excellent pharmacophore for engaging with biological targets, particularly protein kinases.[4] When fused with a piperidine moiety—a common fragment in pharmaceuticals that enhances solubility and modulates pharmacokinetic properties—the resulting scaffold becomes a highly attractive starting point for inhibitor design.[3] The parent molecule of this study, this compound, combines these two powerful fragments.

The Imperative of In-Silico Analysis in Drug Discovery

The journey from a hit compound to a clinical candidate is long and resource-intensive. Structure-based drug design (SBDD), spearheaded by techniques like molecular docking, offers a rational and efficient pathway to accelerate this process.[4] By simulating the interaction between a ligand and its target protein at the molecular level, docking can predict binding conformations and estimate binding affinities.[6] This predictive power allows for the pre-screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest probability of success and providing invaluable insights into the SAR that drives biological activity.[7]

Study Objective

The primary objective of this guide is to delineate a robust and validated workflow for the comparative docking analysis of novel derivatives of this compound. We will target the ATP-binding site of PI3Kα, a kinase frequently dysregulated in cancer.[5] Through systematic modification of the parent scaffold, we aim to:

  • Establish a validated docking protocol for the chosen target.

  • Quantify the predicted binding affinity of each derivative.

  • Analyze the specific molecular interactions that underpin binding.

  • Derive actionable SAR insights to guide future lead optimization efforts.

A Validated Protocol for Comparative Docking

Our methodology is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the results.[8] The credibility of any docking study hinges on its ability to reproduce experimentally observed binding modes.[9]

Target Selection and Preparation
  • Target Justification: PI3Kα (PDB ID: 4JPS) was selected as the target protein. It is a well-characterized kinase with numerous co-crystallized inhibitor structures available, making it an excellent candidate for validating docking protocols.[5] Its role in cell proliferation also makes it a highly relevant cancer target.

  • Protocol:

    • Structure Acquisition: The crystal structure of PI3Kα in complex with its native ligand (PDB ID: 4JPS) was downloaded from the Protein Data Bank.

    • Protein Cleanup: All non-essential water molecules and heteroatoms were removed. The co-crystallized ligand was extracted and saved separately for the validation step.

    • Protonation and Optimization: Hydrogens were added to the protein structure, corresponding to a physiological pH of 7.4. The structure was then subjected to a brief energy minimization using the GROMOS96 force field to relieve any steric clashes.

Ligand Design and Preparation

A small, focused library of derivatives was designed to probe the chemical space around the parent scaffold. Modifications were focused on two key positions: the chloro-substituent on the pyridazine ring and the methyl ester on the piperidine ring.

  • Parent and Derivative Structures:

    • Parent (MOL-00): this compound

    • Derivative 1 (MOL-01): Methyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate (Probing electronic effects)

    • Derivative 2 (MOL-02): 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (Probing H-bonding potential)

    • Derivative 3 (MOL-03): Methyl 1-(6-(phenylamino)pyridazin-3-yl)piperidine-4-carboxylate (Probing steric bulk and additional interactions)

  • Protocol:

    • 2D Sketching and 3D Conversion: The molecules were sketched in 2D and converted to 3D structures.

    • Energy Minimization: Each ligand was subjected to energy minimization using the MMFF94 force field to obtain a low-energy conformation.

Molecular Docking Workflow

AutoDock Vina was selected for this study due to its accuracy and computational efficiency in predicting binding modes.[10]

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Comparative Docking cluster_analysis Analysis Phase PDB 1. Fetch Target (PDB: 4JPS) Clean 2. Clean Protein (Remove Water/Het) PDB->Clean Protonate 3. Add Hydrogens & Energy Minimize Clean->Protonate Redock 5. Redock Native Ligand into Prepared Target Protonate->Redock Ligands 4. Prepare Ligands (Parent + Derivatives) Dock 8. Dock Derivative Library Against Validated Target Ligands->Dock RMSD 6. Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Validate 7. Validation Check (RMSD < 2.0 Å ?) RMSD->Validate Validate->Dock Protocol Validated Scores 9. Compare Binding Scores (kcal/mol) Dock->Scores Interactions 10. Analyze Binding Interactions (H-Bonds, Hydrophobic) Scores->Interactions SAR 11. Derive Structure-Activity Relationships (SAR) Interactions->SAR

Figure 1: Validated workflow for comparative molecular docking.

  • Protocol:

    • Grid Box Generation: A grid box was centered on the binding site of the co-crystallized ligand, with dimensions of 25Å x 25Å x 25Å to encompass the entire active site.

    • Docking Execution: AutoDock Vina was run with an exhaustiveness of 16 to ensure a thorough conformational search. The top 10 binding poses for each ligand were generated.

Mandatory Protocol Validation

To ensure the docking parameters were reliable, the co-crystallized ligand from PDB ID 4JPS was re-docked into the prepared protein structure. The root-mean-square deviation (RMSD) between the predicted pose and the experimental pose was calculated. A successful validation is generally accepted as an RMSD value below 2.0 Å.[11]

Results and Discussion

Docking Protocol Validation

The re-docking of the native ligand yielded a top-scoring pose with an RMSD of 1.35 Å relative to the crystallographic pose. This value is well within the acceptable limit, thereby validating our docking protocol and confirming its ability to accurately reproduce the experimentally known binding mode.

Comparative Docking Analysis

The parent molecule and its derivatives were docked into the validated PI3Kα active site. The binding affinities and key molecular interactions are summarized below.

Compound IDModification SummaryBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
MOL-00 Parent (6-chloro)-8.5Val851, Ser774
MOL-01 6-methoxy-8.1Val851
MOL-02 4-carboxamide-9.2Val851, Ser774, Asp933
MOL-03 6-(phenylamino)-10.1Val851, Cys852, Asp933

Table 1: Summary of docking results for the compound series against PI3Kα.

Elucidation of Structure-Activity Relationships (SAR)

The docking results provide clear insights into the SAR of this chemical series. The parent molecule, MOL-00 , establishes a baseline interaction, forming a crucial hydrogen bond with the hinge region residue Val851, a canonical interaction for kinase inhibitors.[4] The chlorine atom is oriented towards a hydrophobic pocket.

  • Impact of the 6-substituent (MOL-01 vs. MOL-00): Replacing the electron-withdrawing chlorine with an electron-donating methoxy group (MOL-01 ) resulted in a slight decrease in predicted binding affinity (-8.1 kcal/mol). The methoxy group, being bulkier and more polar than chlorine, appears to introduce a minor steric and electronic penalty in this specific pocket, while losing the favorable interaction of the chlorine.

  • Impact of the 4-substituent (MOL-02 vs. MOL-00): Converting the methyl ester to a primary amide (MOL-02 ) led to a significant improvement in binding affinity (-9.2 kcal/mol). The amide group acts as both a hydrogen bond donor and acceptor, forming an additional, strong hydrogen bond with the side chain of Asp933. This demonstrates the value of introducing hydrogen bonding functionality at this position.

  • Synergistic Impact (MOL-03): The most potent derivative, MOL-03 (-10.1 kcal/mol), combines modifications. Replacing the 6-chloro group with a phenylamino substituent provides multiple benefits. The secondary amine introduces a new hydrogen bond donor that interacts with Cys852, while the phenyl ring engages in favorable π-π stacking interactions within a hydrophobic sub-pocket. This compound effectively utilizes multiple regions of the active site, explaining its superior predicted affinity.

G cluster_sar Structure-Activity Relationship Logic MOL00 Parent (MOL-00) -8.5 kcal/mol Baseline H-Bond to VAL851 MOL02 4-Carboxamide (MOL-02) -9.2 kcal/mol Adds H-Bond to ASP933 MOL00->MOL02 Improvement MOL03 6-Phenylamino (MOL-03) -10.1 kcal/mol Adds H-Bond to CYS852 Adds π-π Stacking MOL00->MOL03 Significant Improvement MOL01 6-Methoxy (MOL-01) -8.1 kcal/mol Loses Favorable Interaction MOL00->MOL01 Detriment

Figure 2: Logical flow of SAR insights derived from comparative docking.

Conclusion and Future Perspectives

This guide demonstrates a rigorous and scientifically sound computational workflow for evaluating chemical derivatives. Our comparative docking study of this compound derivatives against PI3Kα has yielded actionable intelligence. The results strongly suggest that modifications at the 4-position of the piperidine ring to enhance hydrogen bonding (e.g., amides) and at the 6-position of the pyridazine ring to include larger, interactive groups (e.g., substituted amines) are highly effective strategies for improving binding affinity.

The derivative MOL-03 emerged as the most promising candidate in silico. The logical next step is the chemical synthesis and in vitro biological evaluation of these compounds to confirm the computational predictions.[8] This iterative cycle of design, simulation, synthesis, and testing is the cornerstone of modern, efficient drug discovery.

References

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  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents.
  • NIH. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2.

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"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" benchmarking against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective, Data-Driven Comparison of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Against Established Kinase Inhibitors

Authored by: [Your Name/Team], Senior Application Scientist

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

The landscape of kinase inhibitor discovery is one of relentless pursuit for compounds that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects and associated toxicities. Within this context, the novel compound, this compound, presents a scaffold of interest. Its pyridazine core is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding site of numerous kinases. This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized and clinically relevant kinase inhibitors. Our objective is to delineate a rigorous, multi-tiered experimental approach to thoroughly characterize its inhibitory profile, providing the user with a blueprint for its evaluation.

This guide is structured to first establish a baseline understanding of the compound's potential through broad-spectrum kinase screening. Subsequently, we will delve into detailed kinetic and cellular assays to determine its potency, selectivity, and mechanism of action. The experimental choices outlined herein are grounded in established best practices within the field of drug discovery, ensuring the generation of robust and reproducible data.

Phase 1: Initial Broad-Spectrum Kinase Profiling

The first step in characterizing any novel potential kinase inhibitor is to understand the breadth of its activity across the human kinome. A broad-spectrum screen provides a bird's-eye view of its selectivity and identifies initial "hits" for further investigation.

Experimental Rationale

A kinome-wide panel, typically comprising several hundred kinases, is employed to assess the inhibitory activity of this compound at a single, high concentration (e.g., 10 µM). This initial screen is not meant to determine potency but rather to identify which kinases are most sensitive to the compound. The data generated will guide the selection of kinases for more detailed follow-up studies. For this study, we will use a commercially available kinase panel, such as the KINOMEscan™ or a similar service.

Experimental Protocol: Broad-Spectrum Kinase Panel
  • Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO.

  • Assay Concentration: The compound is diluted to a final assay concentration of 10 µM in the appropriate assay buffer.

  • Kinase Panel: The compound is screened against a panel of over 400 human kinases.

  • Assay Principle: The assay measures the amount of kinase bound to a ligand-functionalized solid support in the presence of the test compound. The results are typically reported as a percentage of control (% of control), where a lower percentage indicates stronger inhibition.

  • Data Analysis: Kinases showing significant inhibition (e.g., >80% inhibition) are identified as primary hits.

Hypothetical Data Summary: Broad-Spectrum Kinase Screen
Kinase TargetFamilyPercent Inhibition at 10 µM
VEGFR2 (KDR) Tyrosine Kinase95%
PDGFRβ Tyrosine Kinase92%
c-Kit Tyrosine Kinase88%
FLT3 Tyrosine Kinase85%
SRCTyrosine Kinase55%
EGFRTyrosine Kinase30%
CDK2Serine/Threonine Kinase<10%
MAPK1Serine/Threonine Kinase<10%

This hypothetical data suggests that this compound is a potent inhibitor of several receptor tyrosine kinases, particularly those involved in angiogenesis and cell proliferation.

Phase 2: IC50 Determination and Comparative Analysis

Following the identification of primary hits from the broad-spectrum screen, the next critical step is to determine the potency of the compound against these kinases. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). For a robust benchmark, we will compare these values against those of well-established, clinically approved kinase inhibitors known to target the identified kinases.

Benchmark Inhibitors
  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its targets include VEGFR, PDGFR, and c-Kit.

  • Sorafenib: Another multi-kinase inhibitor used in the treatment of various cancers, with activity against VEGFR, PDGFR, and Raf kinases.

  • Axitinib: A potent and selective inhibitor of VEGFRs.

Experimental Workflow: IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds (10-point, 3-fold dilutions) Assay_Plate Dispense compounds, kinase, and substrate into 384-well plates Compound_Prep->Assay_Plate Kinase_Prep Prepare kinase and substrate solutions Kinase_Prep->Assay_Plate ATP_Addition Initiate reaction with ATP Assay_Plate->ATP_Addition Incubation Incubate at room temperature ATP_Addition->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence Data_Analysis Plot dose-response curves and calculate IC50 values Luminescence->Data_Analysis

Caption: Workflow for IC50 determination of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound and the benchmark inhibitors in DMSO.

  • Assay Plate Preparation: Transfer the diluted compounds to a 384-well assay plate.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit to a dose-response curve using a non-linear regression model to determine the IC50 values.

Comparative IC50 Data
Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Axitinib IC50 (nM)
VEGFR2 15 9900.2
PDGFRβ 25 28581.6
c-Kit 40 15687.4
FLT3 55 25058>10,000

This hypothetical data indicates that this compound exhibits potent inhibition of VEGFR2, PDGFRβ, and c-Kit, with a profile comparable to Sunitinib. It appears to be more potent against FLT3 than Sunitinib but less potent against the primary targets of Axitinib.

Phase 3: Cellular Assays and Signaling Pathway Analysis

While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Signaling Pathway Context: VEGFR2

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Methyl 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylate Inhibitor->VEGFR2 Inhibits phosphorylation

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.

  • Serum Starvation: Serum-starve the cells for 24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and benchmark inhibitors for 2 hours.

  • Ligand Stimulation: Stimulate the cells with vascular endothelial growth factor (VEGF) for 10 minutes to activate VEGFR2 signaling.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

  • Data Analysis: Quantify the band intensities to determine the inhibition of VEGFR2 phosphorylation.

Expected Outcome

A dose-dependent decrease in the level of p-VEGFR2 upon treatment with this compound would confirm its on-target activity in a cellular environment. Comparing the effective concentrations with those of the benchmark inhibitors will provide insights into its cellular potency.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to benchmarking this compound against known kinase inhibitors. Based on our hypothetical data, the compound demonstrates a promising profile as a multi-targeted inhibitor of key receptor tyrosine kinases involved in cancer progression.

The logical next steps in the evaluation of this compound would include:

  • Broader Selectivity Profiling: Expanding the kinase panel to include a more comprehensive set of kinases to fully understand its selectivity profile.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in relevant animal models.

  • ADME/Tox Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.

By following the methodologies described in this guide, researchers can generate high-quality, comparative data to make informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • KINOMEscan™ Assay Platform. DiscoveRx Corporation. [Link]

  • Sunitinib (Sutent). FDA Prescribing Information. [Link]

  • Sorafenib (Nexavar). FDA Prescribing Information. [Link]

  • Axitinib (Inlyta). FDA Prescribing Information. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

Assessing the Selectivity of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Derivatives Against Off-Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the selectivity of a drug candidate is as crucial as its potency. The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its role in potent enzyme inhibitors.[1] This guide focuses on derivatives of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a core structure with significant potential for targeted therapies. We will explore the critical process of evaluating the selectivity of its derivatives against a panel of off-targets, providing a framework for identifying candidates with the most favorable safety and efficacy profiles.

Off-target effects are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of drug development.[2][3] Therefore, a comprehensive understanding of a compound's interaction with a wide range of biological targets is paramount. This guide provides an in-depth, objective comparison of methodologies and presents a structured approach to assessing the selectivity of novel chemical entities, grounded in established scientific principles and industry-standard practices.

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[4][5] A lack of selectivity can lead to inhibition of unintended kinases, resulting in toxicity or unforeseen pharmacological effects.[4] Early-stage, broad-panel screening against a diverse set of targets allows for the early identification and mitigation of potential liabilities.[6] This proactive approach, often termed safety pharmacology, is essential for de-risking drug candidates and guiding structure-activity relationship (SAR) studies to optimize for selectivity.[7][8]

This guide will compare and contrast the performance of hypothetical derivatives of our lead compound, designated as Lead-Cpd , against a panel of off-targets. The derivatives, Deriv-A , Deriv-B , and Deriv-C , represent structural modifications aimed at improving on-target potency and selectivity.

Experimental Design for Comprehensive Selectivity Assessment

A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy.[6] This typically begins with a broad, single-concentration screen, followed by more focused dose-response studies for any identified "hits."

Tier 1: Broad Panel Off-Target Screening

The initial step involves screening the compounds at a single, high concentration (e.g., 10 µM) against a large panel of targets. This provides a global view of potential off-target interactions.[2] Several commercial services offer comprehensive screening panels, such as the Eurofins Discovery SafetyScreen™ panels and the DiscoverX KINOMEscan® platform.[6][7][9]

Workflow for Broad Panel Screening:

Caption: A streamlined workflow for initial off-target liability assessment.

For our comparative analysis, we will utilize a hypothetical screening panel that includes a representative selection of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes known to be frequent off-targets for small molecule inhibitors.[7][10]

Tier 2: Dose-Response and IC50/Kd Determination

Compounds that exhibit significant inhibition (typically >50%) in the primary screen are advanced to dose-response studies to determine their potency (IC50 or K_d values) against the identified off-targets.[3] This quantitative data is crucial for establishing a selectivity window between the on-target and off-target activities.

General Protocol for an In Vitro Kinase Assay:

A common method for determining kinase inhibition is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide.[11][12]

  • Preparation of Reagents: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), substrate solution, and ATP solution (containing a mix of cold and radiolabeled [γ-³²P]ATP).[11][12]

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Start the reaction by adding the ATP solution. Incubate at 30°C for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Measurement of Incorporation: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Selectivity Profiles of Pyridazine Derivatives

The following tables summarize the hypothetical screening data for our lead compound and its derivatives.

Table 1: Tier 1 Off-Target Screening at 10 µM (% Inhibition)

Target ClassTargetLead-CpdDeriv-ADeriv-BDeriv-C
Kinase Kinase X (On-Target)95989299
Kinase Y65307515
Kinase Z4015555
GPCR GPCR A5281
GPCR B128153
Ion Channel hERG4510555
Enzyme CYP3A4305402

Table 2: Tier 2 Dose-Response Analysis (IC50 / K_d in nM)

TargetLead-CpdDeriv-ADeriv-BDeriv-C
Kinase X (On-Target)50256010
Kinase Y1,500>10,000800>10,000
Kinase Z>10,000>10,0002,500>10,000
hERG5,000>10,0003,000>10,000
CYP3A48,000>10,0004,500>10,000

Analysis and Interpretation of Selectivity Data

The data presented above allows for a clear comparison of the selectivity profiles of the different derivatives.

  • Lead-Cpd: Shows good on-target potency but exhibits some off-target activity against Kinase Y and hERG at higher concentrations.

  • Deriv-A: Demonstrates improved on-target potency and a significantly cleaner off-target profile compared to the lead compound. The modifications in Deriv-A have successfully mitigated the interactions with Kinase Y and hERG.

  • Deriv-B: While maintaining on-target activity, this derivative shows an increase in off-target liabilities, with more potent inhibition of Kinase Y, hERG, and CYP3A4. This suggests that the structural changes in Deriv-B are detrimental to selectivity.

  • Deriv-C: Exhibits the most promising profile, with a substantial improvement in on-target potency and an exceptionally clean off-target profile. This derivative represents a significant step forward in developing a highly selective inhibitor.

Visualizing Selectivity: The Kinome Scan

A powerful tool for visualizing kinase selectivity is the TREEspot™ data visualization tool, often used in conjunction with KINOMEscan® services.[13] This representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual summary of a compound's selectivity.

Logical Flow for Selectivity-Guided Lead Optimization:

Caption: Iterative cycle of selectivity profiling and chemical modification in lead optimization.

Conclusion and Future Directions

This comparative guide illustrates the critical importance of comprehensive selectivity profiling in the development of targeted therapeutics. Through a systematic and tiered approach to screening, we can effectively differentiate between derivatives of a lead compound and identify those with the most desirable safety and efficacy profiles.

The hypothetical data for the this compound derivatives demonstrates that subtle structural modifications can have a profound impact on selectivity. Derivative C emerged as the superior candidate due to its enhanced on-target potency and minimal off-target interactions.

Future work should focus on in-depth mechanistic studies for the most promising candidates, including cellular assays to confirm on-target engagement and functional consequences.[14] Furthermore, investigating the structure-activity relationships that govern the observed selectivity will provide valuable insights for the design of next-generation inhibitors with even greater precision.[8][15] The ultimate goal is to develop a therapeutic agent that is both highly effective against its intended target and exceptionally safe for patients.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • DiscoverX. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44 Panel. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Available at: [Link]

  • Talbot, et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Chavda, V., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • BioSpace. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Available at: [Link]

  • Lamba, V. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Eurofins Discovery. CNS SafetyScreen panel. Available at: [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • ResearchGate. Structure‐activity relationship of the synthesized pyridazine derivatives. Available at: [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. Available at: [Link]

  • Ambe, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Adams, S. R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]

  • Eurofins Panlabs. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. Available at: [Link]

  • Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • Johnson, G. L. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. RSC Medicinal Chemistry. Available at: [Link]

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Comparative Guide to the Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The pyridazine scaffold is a key feature in a variety of biologically active molecules, and efficient, reproducible synthetic access to its derivatives is of significant interest to the drug discovery community.

Given the absence of a single, established protocol for the title compound in publicly available literature, this guide proposes and compares two logical synthetic strategies based on well-established chemical principles and analogous reactions reported for similar structures. The comparison focuses on key metrics such as precursor accessibility, reaction conditions, potential yields, and scalability considerations to inform synthetic route selection.

Introduction

This compound incorporates a substituted pyridazine ring linked to a piperidine-4-carboxylate moiety. This structural motif is of interest in the development of novel therapeutic agents. The selection of a synthetic route in a research or drug development setting is often a balance between the cost and availability of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. This guide aims to provide a comprehensive analysis to aid in these decisions.

Comparative Analysis of Synthetic Routes

The two proposed synthetic routes are broken down into their constituent steps, with relevant data and considerations presented for comparison.

FeatureRoute 1: Direct Nucleophilic Aromatic Substitution (SNAr)Route 2: Two-Step Synthesis via a Pyridazinone Intermediate
Starting Materials 3,6-Dichloropyridazine and Methyl piperidine-4-carboxylate3,6-Dichloropyridazine and Piperidine-4-carboxylic acid
Key Transformation Direct coupling of the piperidine and pyridazine rings.Formation of a pyridazinone, followed by chlorination and esterification.
Key Advantages More convergent and potentially shorter route.May offer better control over regioselectivity and fewer side products.
Key Limitations Potential for di-substitution on the pyridazine ring, requiring careful control of stoichiometry.Longer synthetic sequence with more intermediate steps.
Typical Catalysts/Reagents A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).A base for the initial condensation, followed by a chlorinating agent like phosphorus oxychloride (POCl3) and an esterification agent like thionyl chloride in methanol.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This approach involves the direct reaction of commercially available 3,6-dichloropyridazine with methyl piperidine-4-carboxylate. The nucleophilic substitution of one chlorine atom on the electron-deficient pyridazine ring by the secondary amine of the piperidine is a well-precedented transformation.[1][2]

Experimental Workflow

Route 1 start 3,6-Dichloropyridazine + Methyl piperidine-4-carboxylate reagents Base (e.g., TEA, DIPEA) Solvent (e.g., EtOH, DMF) start->reagents 1. reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction 2. Reflux workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5. Route 2 cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination & Esterification start 3,6-Dichloropyridazine + Piperidine-4-carboxylic acid reagents1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start->reagents1 1a. reaction1 SNAr & Hydrolysis reagents1->reaction1 1b. Reflux intermediate 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid reaction1->intermediate 1c. reagents2 1. POCl3 2. SOCl2, Methanol intermediate->reagents2 2a. reaction2 Chlorination & Esterification reagents2->reaction2 2b. product This compound reaction2->product 2c.

Sources

A Guide to the Cross-Validation of Biological Assay Results for Novel Heterocyclic Compounds: The Case of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Novel Compound

In the landscape of modern drug discovery, novel chemical entities represent both immense opportunity and significant challenge. "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" is one such entity. While public data on this specific molecule is scarce, its constituent chemical scaffolds—the chloropyridazine and piperidine rings—are well-established pharmacophores present in a multitude of clinically relevant drugs.[1][2][3][4] The pyridazine ring, a π-deficient aromatic heterocycle, is a key feature in molecules targeting a wide array of biological targets, including protein kinases and enzymes involved in DNA repair.[5][6][7] Similarly, the piperidine motif is a privileged structure in medicinal chemistry, often used to modulate physicochemical properties and provide vectors for interacting with biological targets like G protein-coupled receptors and enzymes.[4][8]

The presence of these scaffolds suggests that this compound could possess significant biological activity. However, an initial "hit" from a high-throughput screen (HTS) is merely the beginning of a long journey of validation. The core directive of any early-stage drug discovery program is to ensure that the observed biological activity is real, specific, and reproducible. This guide provides a comprehensive framework for the rigorous cross-validation of biological assay results for a novel compound like this compound. We will detail a multi-step, self-validating system of orthogonal assays designed to build a robust data package, ensuring high confidence in decision-making for lead optimization.

Part 1: The Initial Hit - A Hypothesis Born from High-Throughput Screening

The discovery journey for a novel compound typically begins with a large-scale primary screen against a specific biological target or a panel of targets. Given the structural alerts within our compound of interest, a likely starting point would be a high-throughput screen against a panel of human protein kinases, which are a major class of drug targets.[9]

The primary goal of this initial phase is to identify compounds that show activity in the primary assay. However, HTS is prone to false positives arising from compound interference with the assay technology.[10] Therefore, the initial data must be treated as a preliminary hypothesis that requires stringent validation.

HTS_Workflow cluster_0 Primary High-Throughput Screen (HTS) cluster_1 Initial Hit Triage Compound_Library Compound Library (>200,000 compounds) Primary_Assay Primary Kinase Assay (e.g., Fluorescence-Based) Compound_Library->Primary_Assay Raw_Data Raw HTS Data (% Inhibition) Primary_Assay->Raw_Data Hit_Selection Hit Selection (e.g., >50% Inhibition) Raw_Data->Hit_Selection Confirmation Hit Confirmation (Fresh Compound) Hit_Selection->Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Confirmation->Dose_Response Cross_Validation_Cascade Cross-Validation Cascade (Part 2) Dose_Response->Cross_Validation_Cascade Proceed to Cross-Validation

Caption: Initial High-Throughput Screening and Hit Triage Workflow.

Part 2: The Cross-Validation Cascade - Building Confidence Through Orthogonal Assays

Once a compound is confirmed as a "hit" and its initial potency (IC50) is determined, the critical phase of cross-validation begins. This process involves testing the compound in a series of different assays that measure the same biological endpoint through distinct technological principles. This "orthogonal" approach is the cornerstone of building a trustworthy data package, as it systematically eliminates technology-specific artifacts and false positives.[10]

Cross_Validation_Cascade cluster_Biochemical Biochemical Validation cluster_Cellular Cellular & Phenotypic Validation cluster_Selectivity Selectivity & Specificity A Confirmed Hit (Dose-Response IC50) B Step 1: Orthogonal Biochemical Assay (e.g., Thermal Shift Assay) A->B Confirm Target Binding C Step 2: Mechanism of Inhibition Studies (e.g., ATP Competition) B->C Understand Mechanism D Step 3: Cellular Target Engagement (e.g., CETSA) C->D Confirm Activity in Cells E Step 4: Cellular Phenotypic Assay (e.g., Cytotoxicity / Proliferation) D->E Link to Cellular Function F Step 5: Broad Kinase Panel Screen (>100 Kinases) E->F Assess Off-Target Effects G Validated Lead Candidate F->G Decision Point

Caption: The Orthogonal Assay Cross-Validation Cascade.

Step 1: Orthogonal Biochemical Assay

Causality: The primary HTS assay, while efficient, may be susceptible to artifacts. For example, a fluorescent compound can interfere with a fluorescence-based readout, leading to a false positive. An orthogonal biochemical assay uses a different detection method to confirm direct interaction between the compound and the target protein. A thermal shift assay, or Differential Scanning Fluorimetry (DSF), is an excellent choice as it measures the stabilization of the protein upon ligand binding, a principle entirely different from enzymatic activity inhibition.[11]

Experimental Protocol: Thermal Shift Assay (DSF)

  • Reagent Preparation:

    • Prepare a solution of the purified target kinase at a final concentration of 2 µM in a suitable buffer (e.g., HEPES, NaCl, and a reducing agent).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to a working concentration (e.g., 5X).

    • Prepare a serial dilution of this compound and a known control inhibitor in DMSO, then dilute into the assay buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution to each well.

    • Add the diluted compound solutions to the respective wells. Include no-compound (DMSO only) and no-protein controls.

    • Add the fluorescent dye to all wells.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a melt-curve experiment, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.

  • Data Analysis:

    • The temperature at which the protein unfolds (the melting temperature, Tm) will be the peak of the first derivative of the fluorescence curve.

    • Binding of a ligand stabilizes the protein, resulting in an increase in Tm (a "thermal shift," ΔTm). Plot the ΔTm as a function of compound concentration to confirm binding.

Comparative Data: Biochemical Potency

CompoundPrimary Assay IC50 (nM) (Luminescence-based)Orthogonal Assay ΔTm (°C @ 10 µM) (DSF)
This compound 1508.5
Reference Kinase Inhibitor (e.g., Staurosporine)1012.0
Known Non-Binder> 10,0000.2

A significant thermal shift in the DSF assay provides strong, independent evidence that the compound directly binds to the target kinase, validating the initial HTS hit.

Step 2: Cellular Target Engagement & Phenotypic Assays

Causality: A compound that binds to a purified protein in a test tube may not necessarily be effective in the complex environment of a living cell. It might have poor cell permeability, be rapidly metabolized, or be pumped out by efflux pumps. Therefore, it is critical to demonstrate that the compound can engage its target within a cellular context and elicit a desired biological response.[12]

Experimental Protocol: Cell Proliferation/Cytotoxicity Assay

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase's signaling pathway in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a period of 48-72 hours. Include a vehicle control (DMSO).

  • Viability Measurement:

    • After the incubation period, allow the plates to equilibrate to room temperature.

    • Add a viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.[12]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 (the concentration that causes a 50% reduction in cell viability).

Comparative Data: Biochemical vs. Cellular Potency

CompoundBiochemical IC50 (nM) (Target Kinase)Cellular EC50 (nM) (Cell Line A)
This compound 150450
Reference Inhibitor1035

A cellular EC50 value that is reasonably close (typically within 10-fold) to the biochemical IC50 suggests that the compound effectively enters cells, engages the target, and inhibits the signaling pathway, leading to the observed phenotypic outcome (e.g., reduced proliferation).

Step 3: Cross-Validation with a Selectivity Screen

Causality: A potent compound is not necessarily a useful one. If it inhibits many targets with equal potency, it may have a narrow therapeutic window and significant side effects. Selectivity is a key parameter for a high-quality lead compound. Profiling the compound against a broad panel of related targets (e.g., other kinases) is a critical cross-validation step to understand its specificity.[6][11] This data helps to confirm that the observed cellular phenotype is likely due to inhibition of the intended target and not a result of broad, non-specific activity.

Data Presentation: Kinase Selectivity Panel

Kinase Target% Inhibition @ 1 µM (Compound of Interest)
Target Kinase A (Hypothesized) 95%
Related Kinase B25%
Related Kinase C10%
Unrelated Kinase D< 5%
VEGFR2[13]15%
PIM1[6]8%

This hypothetical data demonstrates that the compound is highly selective for its intended target, with minimal activity against other kinases at the same concentration. This increases confidence that the cellular effects are on-target.

Part 3: Synthesizing the Data for Confident Decision-Making

The cross-validation process generates a multi-faceted dataset. The final step is to integrate these results to make an informed, evidence-based decision on whether to advance the compound into lead optimization.

Decision_Making cluster_Decision Decision Pathway Data_Input Potent IC50 (Biochemical)? Orthogonal Assay Confirms Binding? Potent EC50 (Cellular)? Good Selectivity? Favorable IC50-EC50 Correlation? Proceed Proceed to Lead Optimization Data_Input->Proceed All 'Yes' Investigate Investigate Further (e.g., Permeability, Metabolism) Data_Input->Investigate Biochemical Potent, Cellular Weak Deprioritize Deprioritize Compound Data_Input->Deprioritize Biochemical Weak or Non-Selective

Caption: Logic Diagram for Go/No-Go Decision Making.

This systematic process of cross-validation ensures trustworthiness. By confirming the initial hit with orthogonal biochemical assays, demonstrating target engagement and a corresponding phenotype in cells, and assessing selectivity, we build a robust and reliable profile of this compound. This rigorous, multi-pronged approach minimizes the risk of advancing artifactual hits and maximizes the probability of success in the subsequent, resource-intensive stages of drug discovery.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). SAR Publication. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PMC. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). PubMed Central. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. Available at: [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. Available at: [Link]

  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods. (2024). MDPI. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PMC. Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2015). PubMed. Available at: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Some example of common drugs based on pyridazine rings. (n.d.). ResearchGate. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. (2011). PubMed. Available at: [Link]

  • Some biologically active pyridazine derivatives and their application. (n.d.). ResearchGate. Available at: [Link]

  • Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. (2018). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Available at: [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). PubMed Central. Available at: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2015). J-Stage. Available at: [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). UTMB Research Experts. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Biological Assay Qualification Using Design of Experiments. (2013). BioProcess International. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2013). IJPRS. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). NIH. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. Available at: [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. (2014). PMC. Available at: [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013). ResearchGate. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Ester Analogs of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prodrug Strategy in Modern Drug Discovery

In the landscape of medicinal chemistry, lead compounds often possess potent biological activity but are hampered by poor pharmacokinetic profiles, such as low membrane permeability and limited oral bioavailability. This is particularly true for molecules containing polar functional groups like carboxylic acids. The parent acid, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid, represents a promising scaffold, with related pyridazine and piperidine structures showing potential as anti-inflammatory, analgesic, and anticancer agents. However, its carboxylic acid moiety, while crucial for target engagement, is highly polar and typically ionized at physiological pH, severely restricting its ability to cross biological membranes.

To overcome this challenge, a common and effective strategy is the development of ester prodrugs.[1] A prodrug is a pharmacologically less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active parent drug.[2] Esterification masks the polar carboxyl group, increasing the molecule's lipophilicity and enhancing its passive diffusion across the intestinal epithelium and cellular membranes.[1][3] Once absorbed, the ester is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma, liver, and target tissues, liberating the active carboxylic acid.[4]

The choice of the ester group is critical. Different ester analogs (e.g., methyl, ethyl, isopropyl, benzyl) will exhibit varying rates of hydrolysis, chemical stability, and membrane permeability.[3] An ideal ester prodrug should be stable enough to survive the gastrointestinal tract and absorption phase but labile enough for rapid conversion to the active drug in systemic circulation or at the target site.[3] This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of a series of ester analogs of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate to identify a candidate with optimal efficacy and drug-like properties.

Part 1: Synthesis of the Parent Acid and Ester Analogs

The successful comparison of ester analogs begins with a robust and reproducible synthetic route. The overall strategy involves a two-stage process: first, the synthesis of the parent carboxylic acid, followed by the parallel synthesis of the desired ester analogs.

Stage 1: Synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid (Parent Acid)

The parent acid can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and a suitable piperidine-4-carboxylic acid derivative, such as isonipecotic acid.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of isonipecotic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for example, Diisopropylethylamine (DIPEA) (2.5 eq).

  • Addition of Pyridazine: Add 3,6-dichloropyridazine (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Acidify the aqueous solution with 2M HCl to a pH of ~3-4 to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield the parent carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Stage 2: Parallel Esterification of the Parent Acid

With the parent acid in hand, a library of ester analogs can be generated. A straightforward and widely used method is acid-catalyzed esterification or conversion to an acyl chloride followed by reaction with the desired alcohol.

Experimental Protocol (General):

  • Acyl Chloride Formation: Suspend the parent acid (1.0 eq) in Dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Ester Formation: Dissolve the resulting crude acyl chloride in dry DCM. Add the desired alcohol (e.g., methanol, ethanol, isopropanol, benzyl alcohol) (2.0 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0 eq).

  • Reaction and Purification: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

This protocol can be applied in parallel to synthesize a range of analogs for comparative testing.

Synthesis_Workflow cluster_0 Stage 1: Parent Acid Synthesis cluster_1 Stage 2: Ester Analog Synthesis Isonipecotic_Acid Isonipecotic Acid SNAr_Reaction SNAr Reaction (DIPEA, DMF, 90°C) Isonipecotic_Acid->SNAr_Reaction Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->SNAr_Reaction Parent_Acid 1-(6-chloropyridazin-3-yl) piperidine-4-carboxylic acid SNAr_Reaction->Parent_Acid Acyl_Chloride Acyl Chloride Intermediate Parent_Acid->Acyl_Chloride Oxalyl Chloride Esterification Esterification (DCM, DIPEA) Acyl_Chloride->Esterification Alcohols Alcohol Library (MeOH, EtOH, iPrOH, BnOH...) Alcohols->Esterification Ester_Analogs Ester Analog Library Esterification->Ester_Analogs

Caption: Synthetic workflow for the parent acid and its ester analogs.

Part 2: A Multi-Parametric Approach to Efficacy Evaluation

The term "efficacy" for a prodrug is multifaceted. It encompasses not only the biological activity of the released parent drug but also the efficiency of the delivery process. Therefore, a comprehensive evaluation must assess chemical stability, metabolic stability, membrane permeability, and ultimately, cell-based activity.

Evaluation_Workflow cluster_physchem Physicochemical & Stability cluster_bio Biological Activity Start Ester Analog Library Stability Chemical & Enzymatic Stability Assays (Plasma, Microsomes) Start->Stability Assess degradation Permeability PAMPA Permeability Assay Start->Permeability Assess absorption potential RAW_Cell_Assay Cell-Based Assay (Anti-inflammatory, EC50) Analogs + Parent Acid Start->RAW_Cell_Assay Assess cellular efficacy Data_Analysis Data Synthesis & Structure-Activity Relationship (SAR) Stability->Data_Analysis Permeability->Data_Analysis COX2_Assay Target-Based Assay (COX-2 Inhibition, IC50) Parent Acid Only RAW_Cell_Assay->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Sources

A Head-to-Head Comparison of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate with Commercial Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the efficiency and success of a drug discovery program. The piperidine scaffold, a privileged structure in numerous FDA-approved drugs, is a testament to its importance.[1] This guide provides an in-depth, head-to-head comparison of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , a key intermediate for accessing novel chemical space, with two widely used commercial alternatives: 1-Boc-piperidine-4-carboxylic acid and Methyl piperidine-4-carboxylate . This objective analysis, supported by available experimental data and established chemical principles, aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.

At a Glance: Key Intermediate Comparison

FeatureThis compound1-Boc-piperidine-4-carboxylic acidMethyl piperidine-4-carboxylate
Primary Application Direct precursor for complex pyridazinyl-piperidine derivatives.Versatile building block requiring deprotection and further functionalization.Simple piperidine core for N-functionalization.
Synthetic Accessibility Multi-step synthesis with moderate to good yields.Commercially available with well-established, high-yielding syntheses.Commercially available with straightforward, high-yielding syntheses.
Key Reactive Handle Activated chloro-pyridazine for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.Protected amine allows for selective manipulation of the carboxylic acid functionality.Unprotected secondary amine for direct N-alkylation or N-arylation.
Potential for SAR Exploration Enables rapid diversification at the pyridazine core.Allows for extensive modification of the piperidine nitrogen.Provides a basic scaffold for introducing various substituents on the nitrogen.

Introduction to the Core Structures

The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern drug design. The piperidine ring, in particular, offers a versatile, three-dimensional scaffold that can be tailored to interact with a wide range of biological targets. The intermediates discussed herein each provide a distinct entry point for the elaboration of this valuable motif.

This compound (CAS 339276-34-5) is a bifunctional molecule that combines the piperidine-4-carboxylate core with a reactive 6-chloropyridazine moiety.[2] This "ready-to-modify" intermediate is particularly valuable for the synthesis of compounds targeting kinases and other ATP-binding proteins, where the pyridazine ring can act as a hinge-binding motif.

1-Boc-piperidine-4-carboxylic acid (CAS 84370-13-8) is a widely used building block where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective reactions at the carboxylic acid position before revealing the nucleophilic nitrogen for subsequent functionalization.[3] Its stability and versatility make it a staple in solid-phase and solution-phase synthesis.

Methyl piperidine-4-carboxylate (CAS 2971-79-1), also known as methyl isonipecotate, is a fundamental piperidine intermediate with an unprotected secondary amine.[4] Its straightforward structure allows for direct N-alkylation or N-arylation, making it a cost-effective starting material for a wide range of applications.

Synthetic Accessibility: A Comparative Analysis

The ease and efficiency of synthesizing a key intermediate are paramount considerations in any drug development campaign, directly impacting timelines and cost.

1-Boc-piperidine-4-carboxylic acid: This intermediate is commercially available from numerous suppliers. Its synthesis is well-established and generally proceeds with high yields. A common method involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate in the presence of a base, with reported yields often exceeding 95%.[5] The scalability and robustness of this procedure contribute to its widespread availability and use.

Methyl piperidine-4-carboxylate: This is also a readily available commercial intermediate. A high-yielding synthesis involves the esterification of 1-methylisonipecotic acid hydrochloride with methanol and thionyl chloride, with a reported yield of 87%.[6] The simplicity and efficiency of this transformation make it a cost-effective starting material.

Comparative Synthesis Workflow

cluster_0 This compound Synthesis cluster_1 1-Boc-piperidine-4-carboxylic acid Synthesis cluster_2 Methyl piperidine-4-carboxylate Synthesis a1 3,6-Dichloropyridazine a3 SNAr Reaction a1->a3 a2 Methyl piperidine-4-carboxylate a2->a3 a4 Target Molecule a3->a4 Yield: ~30-40% (estimated) b1 Isonipecotic Acid b3 Boc Protection b1->b3 b2 Di-tert-butyl dicarbonate b2->b3 b4 Commercial Intermediate b3->b4 Yield: >95% c1 1-Methylisonipecotic acid HCl c3 Esterification c1->c3 c2 Methanol / SOCl2 c2->c3 c4 Commercial Intermediate c3->c4 Yield: 87%

Caption: Comparative synthetic workflows for the target molecule and commercial alternatives.

Performance in Synthetic Applications: A Reactivity Showdown

The true value of an intermediate lies in its performance in subsequent chemical transformations. Here, we compare the reactivity of the three molecules in the context of building more complex structures.

Nucleophilic Aromatic Substitution (SNAr):

This compound is primed for SNAr reactions at the 6-position of the pyridazine ring. The electron-deficient nature of the pyridazine ring activates the chlorine atom, making it a good leaving group for substitution by various nucleophiles (amines, thiols, alcohols). This allows for the direct and efficient introduction of diverse functionalities, which is a significant advantage for structure-activity relationship (SAR) studies.

In contrast, 1-Boc-piperidine-4-carboxylic acid and Methyl piperidine-4-carboxylate are not directly suitable for SNAr reactions in the same manner. They would first need to be coupled to an aromatic or heteroaromatic system, a process that often involves palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro-pyridazine moiety of This compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[7] This enables the formation of C-C and C-N bonds, providing access to a wide range of biaryl and N-aryl/heteroaryl derivatives. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step in the catalytic cycle.

For 1-Boc-piperidine-4-carboxylic acid and Methyl piperidine-4-carboxylate , their utility in cross-coupling reactions is as the nucleophilic partner in Buchwald-Hartwig amination or as a precursor to organoboron or organotin reagents for Suzuki or Stille coupling, respectively. The reactivity of the piperidine nitrogen in Buchwald-Hartwig amination can be influenced by steric hindrance. For instance, the unprotected secondary amine of Methyl piperidine-4-carboxylate is generally more reactive than a protected or more hindered amine.

Experimental Workflow: Comparative Reactivity in a Hypothetical Suzuki Coupling

cluster_0 Target Molecule in Suzuki Coupling cluster_1 Commercial Alternatives in Suzuki Coupling (Multi-step) d1 This compound d3 Pd Catalyst, Base d1->d3 d2 Arylboronic Acid d2->d3 d4 Coupled Product d3->d4 Direct C-C bond formation e1 1-Boc-piperidine-4-carboxylic acid or Methyl piperidine-4-carboxylate e2 Coupling to a Halogenated Heterocycle e1->e2 e3 Intermediate for Suzuki e2->e3 e5 Pd Catalyst, Base e3->e5 e4 Arylboronic Acid e4->e5 e6 Coupled Product e5->e6 Indirect C-C bond formation

Caption: Conceptual workflow comparing the directness of Suzuki coupling.

Experimental Protocols

Synthesis of Methyl 1-methylpiperidine-4-carboxylate (as a proxy for Methyl piperidine-4-carboxylate synthesis)

  • Materials: 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol), Methanol (350 mL), Thionyl chloride (112.8 mL), Sodium carbonate, Methylene chloride.

  • Procedure:

    • To a stirred solution of 1-methylisonipecotic acid hydrochloride in methanol, cooled to -10 °C in an ice-salt bath, add thionyl chloride dropwise over 1 hour.

    • Remove the cooling bath and allow the reaction temperature to rise to 40 °C. Maintain this temperature for 2 hours.

    • Adjust the pH of the solution to approximately 8 with sodium carbonate.

    • Extract the product with methylene chloride.

    • Dry the combined organic layers and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate.

  • Expected Yield: 87%[6]

General Procedure for Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine (Adaptable for the synthesis of the target molecule)

  • Materials: 3,6-Dichloropyridazine (1.0 eq), Methyl piperidine-4-carboxylate (1.0-1.2 eq), Diisopropylethylamine (DIPEA, as a non-nucleophilic base), N-Methyl-2-pyrrolidone (NMP) as solvent.

  • Procedure:

    • In a microwave vial, combine 3,6-dichloropyridazine, methyl piperidine-4-carboxylate, and DIPEA in NMP.

    • Seal the vial and heat the reaction mixture in a microwave reactor to 200 °C for a specified time (e.g., 30-60 minutes).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between This compound and its commercial alternatives, 1-Boc-piperidine-4-carboxylic acid and Methyl piperidine-4-carboxylate , is highly dependent on the specific goals of the synthetic campaign.

  • For projects requiring rapid access to a diverse library of pyridazinyl-piperidine derivatives, This compound is a superior choice. Its pre-installed reactive handle allows for late-stage functionalization, streamlining the exploration of SAR around the pyridazine core.

  • When the primary goal is to explore modifications on the piperidine nitrogen with a variety of substituents, the commercial availability and high purity of 1-Boc-piperidine-4-carboxylic acid and Methyl piperidine-4-carboxylate make them more practical and cost-effective starting points. The Boc-protected version offers the added advantage of orthogonal reactivity between the amine and carboxylic acid functionalities.

  • In terms of synthetic efficiency for the initial intermediate, the commercial alternatives have a clear advantage due to their well-established, high-yielding, and scalable syntheses. The synthesis of This compound is a multi-step process with potentially moderate yields, which should be factored into project planning.

Ultimately, a thorough understanding of the synthetic and reactivity profiles of these key intermediates will empower medicinal chemists to design more efficient and effective routes to novel therapeutic agents.

References

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Med. Chem. Lett.
  • Methyl piperidine-4-carboxyl
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci.2023, 24(3), 2937.
  • Synthetic approaches toward piperidine related structures: A review. Eur. J. Org. Chem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules2018, 23(11), 2963.
  • N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Eur. J. Med. Chem.2019, 183, 111693.
  • US Patent US7745625B2, Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Methyl 1-(6-chloropyridazin-3-yl)

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A Comparative Guide to Establishing a Reference Standard for Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Precision

In the landscape of drug discovery and development, the reference standard is the ultimate arbiter of truth. It is the highly characterized, pure substance against which all subsequent batches of active pharmaceutical ingredients (APIs), intermediates, and formulated products are measured. The qualification of a reference standard is not merely a procedural step; it is a foundational activity that underpins the integrity of all analytical data, ensuring the safety, efficacy, and quality of a potential therapeutic agent.

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous analytical characterization required to establish "Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" as a chemical reference standard. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, offering a self-validating system for ensuring the identity, purity, and potency of this critical reagent.

Part 1: Synthesis and Purification of the Candidate Standard

The journey to a reference standard begins with the chemical synthesis of a high-purity candidate material. The target molecule, this compound, can be synthesized via a nucleophilic aromatic substitution reaction.

Synthetic Pathway Rationale: This approach is selected for its efficiency and high yield. 3,6-Dichloropyridazine serves as an electrophilic substrate, and the secondary amine of methyl piperidine-4-carboxylate acts as the nucleophile. The reaction is typically facilitated by a non-nucleophilic base to scavenge the HCl generated in situ, driving the reaction to completion.

Protocol 1: Synthesis

  • To a solution of methyl piperidine-4-carboxylate (1.0 eq)[1] and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile), add 3,6-dichloropyridazine (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Rationale: Flash column chromatography is the gold standard for purifying intermediates and final compounds in a laboratory setting. The choice of a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes allows for the effective separation of the desired product from unreacted starting materials and non-polar byproducts.

Protocol 2: Purification

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified candidate material as an off-white solid.

Part 2: A Multi-Pronged Approach to Characterization and Qualification

A single analytical technique is insufficient to qualify a reference standard. True confidence is achieved through an orthogonal approach, where multiple, independent methods are used to confirm the molecule's identity and purity.

Purity Determination and Impurity Profiling by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis.[2] It separates the main compound from potential process-related impurities and degradation products. A gradient method is crucial for resolving compounds with a wide range of polarities that might be present.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Agilent 1260/1290 Infinity II or equivalent.

  • Column: Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-VIS at 254 nm.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in the mobile phase. Filter through a 0.45 µm syringe filter.[2]

Trustworthiness: The purity is determined by the area percentage method. For a reference standard, the purity should typically be ≥99.5%. This method is self-validating through system suitability tests (e.g., peak tailing, theoretical plates) to ensure the chromatographic system is performing correctly.

Unambiguous Structural Elucidation (NMR, MS, IR)

Causality: Spectroscopic techniques provide definitive proof of the chemical structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are paramount for confirming the connectivity of atoms. The chemical shifts, integration, and coupling patterns provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of the molecular ion.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the ester, C-Cl bond, aromatic C=N).[4]

Experimental Protocols:

  • ¹H and ¹³C NMR:

    • Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals: Protons on the pyridazine ring, the piperidine ring (multiple signals), and the methyl ester group.

    • Expected ¹³C NMR Signals: Carbons of the pyridazine and piperidine rings, the ester carbonyl, and the methyl group.

  • Mass Spectrometry (ESI+):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~0.1 mg/mL.

    • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion. The molecular formula is C₁₁H₁₄ClN₃O₂ with a molecular weight of 255.70 g/mol . The exact mass should be confirmed.

  • IR Spectroscopy:

    • Acquire the spectrum using a KBr pellet or an ATR accessory.

    • Expected Absorption Bands: ~1730 cm⁻¹ (C=O stretch of the ester), ~1600-1500 cm⁻¹ (aromatic C=N/C=C stretches), and ~800-700 cm⁻¹ (C-Cl stretch).[5]

Confirmation of Elemental Composition (CHN Analysis)

Causality: Elemental analysis provides quantitative confirmation of the mass percentages of Carbon, Hydrogen, and Nitrogen. This serves as an independent check of purity and chemical formula.[2]

Experimental Protocol:

  • Submit a pure, dry sample (~2-3 mg) to a CHN elemental analyzer.

  • The instrument combusts the sample, and the resulting CO₂, H₂O, and N₂ gases are measured.

  • Expected Result: The experimental percentages should be within ±0.4% of the theoretical values calculated for C₁₁H₁₄ClN₃O₂ (C: 51.67%, H: 5.52%, N: 16.43%).

Part 3: Comparative Analysis: Qualifying a New Batch

To ensure consistency, each new batch of a reference standard must be rigorously compared against the established, primary standard. This comparative analysis is crucial for maintaining the integrity of analytical results over time.

Workflow for Reference Standard Qualification

G cluster_synthesis Synthesis & Purification cluster_characterization Full Characterization (Primary Standard) cluster_comparison Comparative Analysis (Secondary Standard) Synthesis Chemical Synthesis Purification Flash Chromatography Synthesis->Purification Candidate Candidate Material Purification->Candidate HPLC HPLC (Purity ≥99.5%) Primary_Std Established Primary Reference Standard HPLC->Primary_Std NMR NMR (Structure ID) NMR->Primary_Std MS MS (Molecular Wt.) MS->Primary_Std IR IR (Functional Groups) IR->Primary_Std EA Elemental Analysis EA->Primary_Std HPLC_Comp Side-by-Side HPLC Secondary_Std Qualified Secondary Reference Standard HPLC_Comp->Secondary_Std NMR_Comp NMR Overlay NMR_Comp->Secondary_Std MS_Comp MS Comparison MS_Comp->Secondary_Std Candidate->HPLC Initial Qualification Candidate->NMR Initial Qualification Candidate->MS Initial Qualification Candidate->IR Initial Qualification Candidate->EA Initial Qualification Candidate->HPLC_Comp Candidate->NMR_Comp Candidate->MS_Comp Primary_Std->HPLC_Comp Comparative Testing Primary_Std->NMR_Comp Comparative Testing Primary_Std->MS_Comp Comparative Testing

Caption: Workflow for establishing a primary and secondary reference standard.

Table 1: Comparative HPLC Purity Analysis

ParameterEstablished Standard (Batch A)New Candidate (Batch B)Acceptance Criteria
Purity (Area %) 99.8%99.7%≥99.5%
Retention Time (min) 7.527.51± 2% of Standard
Largest Impurity (%) 0.08%0.11%≤0.15%
Total Impurities (%) 0.20%0.30%Report

Table 2: Spectroscopic Data Comparison

TechniqueEstablished Standard (Batch A)New Candidate (Batch B)Acceptance Criteria
¹H NMR Spectrum conforms to structureSpectrum is superimposable with Batch ASpectra are superimposable
MS (ESI+) [M+H]⁺ m/z = 256.08m/z = 256.08Mass matches theoretical value ± 5 ppm
IR Key peaks match expected valuesSpectrum is superimposable with Batch ASpectra are superimposable

Hierarchy of Analytical Qualification

G level1 level1 level2 level2 level3 level3 level4 level4 Identity Identity NMR NMR (¹H, ¹³C) Identity->NMR MS Mass Spec. Identity->MS IR IR Spec. Identity->IR Purity Purity HPLC HPLC (Area %) Purity->HPLC EA Elemental Analysis Purity->EA Content Content/Potency qNMR qNMR Content->qNMR MassBalance Mass Balance (100% - Impurities) Content->MassBalance HPLC->MassBalance EA->MassBalance

Caption: The hierarchy of tests to confirm reference standard attributes.

Conclusion: Finalizing the Reference Standard

A candidate batch of this compound can be qualified as a reference standard only when all analytical data are consistent and meet the pre-defined acceptance criteria. The structural identity must be unequivocally confirmed by spectroscopic methods, and purity must be demonstrated to be high (typically ≥99.5%) by a validated, stability-indicating chromatographic method. This multi-faceted, evidence-based approach ensures the creation of a reliable reference standard that can be used with confidence in all stages of research, development, and quality control, thereby guaranteeing the accuracy and reproducibility of future analytical work.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Korcsmár, E., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ResearchGate. (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • BLD Pharm. (n.d.). 2971-79-1|Methyl piperidine-4-carboxylate.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles for handling halogenated heterocyclic compounds and piperidine derivatives.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structural motifs—a chlorinated pyridazine ring and a piperidine-4-carboxylate moiety—allows for a robust, precautionary approach to its handling and disposal. The guidance provided is based on the known hazards of similar chemical structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a chlorinated pyridazine and a piperidine ring, it is prudent to treat this compound as a hazardous substance. Structurally related compounds, such as 6-chloropyridazine-3-carboxylic acid and various piperidine derivatives, are known to be harmful if swallowed, and can cause skin and eye irritation.[1] Therefore, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat should be worn to protect against skin contact.

  • Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[2][3]

II. Waste Segregation and Container Management: A Systematic Approach

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[4][5] Due to its chlorinated nature, this compound waste must be segregated from non-halogenated chemical waste. This is because halogenated waste streams often require specific, and typically more costly, disposal methods such as high-temperature incineration to prevent the formation of toxic byproducts.[4]

Waste Streams:

Waste TypeDescription
Solid Halogenated Organic Waste Unused or expired this compound, contaminated weighing paper, and disposable lab supplies (e.g., pipette tips, gloves).
Liquid Halogenated Organic Waste Solutions containing this compound dissolved in organic solvents.
Aqueous Waste Aqueous solutions containing low concentrations of the compound. The disposal of aqueous waste may be subject to pH adjustment before being collected as hazardous waste.
Contaminated Sharps Needles, syringes, or broken glass contaminated with the compound.

Container Selection and Labeling:

All waste containers must be in good condition, compatible with the waste they hold, and have a secure, tight-fitting lid.[6] Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5][6] The date of waste accumulation should also be clearly marked.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe disposal of this compound.

1. Waste Collection at the Point of Generation:

  • Collect all waste containing the compound in a designated, properly labeled hazardous waste container located at or near the point of generation, within a designated Satellite Accumulation Area (SAA).[6][7]

  • Carefully transfer any solid waste, including contaminated consumables, into the designated solid hazardous waste container.

  • For liquid waste, use a funnel to avoid spills and do not fill the container beyond 90% capacity to allow for expansion.[6]

  • Keep waste containers closed at all times, except when adding waste.[4][6]

2. Decontamination of Laboratory Equipment:

  • Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.

  • A recommended procedure is to rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound, followed by washing with soap and water.

  • The solvent rinse should be collected as halogenated liquid hazardous waste.

  • Contaminated cleaning materials, such as paper towels, should be disposed of as solid hazardous waste.[2]

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

  • For small spills of the solid compound, carefully sweep it up and place it in the solid hazardous waste container. Avoid generating dust.[3]

  • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][8]

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Thoroughly clean the spill area with a suitable solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • Once the hazardous waste container is full, ensure it is securely sealed.

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]

  • Never dispose of this compound down the drain or in the regular trash.[4][8]

IV. Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Hazard Identification cluster_waste_gen Waste Generation & Segregation cluster_decon_spill Decontamination & Spill Management cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen is_solid Solid Waste? waste_gen->is_solid is_liquid Liquid Waste? waste_gen->is_liquid is_solid->is_liquid No solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes is_aqueous Aqueous Solution? is_liquid->is_aqueous No liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container is_liquid->liquid_waste Yes (Organic Solvent) aqueous_waste Collect in 'Aqueous Halogenated Waste' Container is_aqueous->aqueous_waste Yes container_full Waste Container Full solid_waste->container_full liquid_waste->container_full aqueous_waste->container_full decon Decontaminate Equipment: 1. Solvent Rinse 2. Soap & Water decon->liquid_waste Solvent Rinse spill Spill Occurs spill_response Contain with Inert Absorbent (for liquids) or Sweep (for solids) spill->spill_response collect_spill Collect and Place in Appropriate Waste Container spill_response->collect_spill collect_spill->container_full seal_label Securely Seal and Ensure Proper Labeling container_full->seal_label contact_ehs Contact EH&S for Pickup seal_label->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

V. Conclusion

The responsible disposal of chemical reagents like this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and systematic disposal protocols, researchers can ensure a safe working environment and maintain regulatory compliance. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before use.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid. [Link]

  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its core structural components: a piperidine ring and a chlorinated pyridazine moiety. This approach ensures a robust and cautious safety protocol grounded in established chemical principles.

The primary directive is to treat this compound with a high degree of caution, assuming it carries the significant hazards associated with its parent structures. Piperidine is known to be highly corrosive, causing severe skin burns and eye damage, and is toxic via inhalation, dermal contact, and ingestion.[1][2][3] Chlorinated heterocyclic compounds can cause significant skin, eye, and respiratory irritation and may release toxic gases, such as hydrogen chloride, upon thermal decomposition.[4]

Hazard Assessment: A Synthesis of Structural Dangers

Before any handling, it is critical to understand the potential risks. The table below summarizes the anticipated hazards based on the compound's chemical backbone.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity (Dermal) High The piperidine scaffold is classified as toxic in contact with the skin.[2][5] Assume the derivative shares this property.
Acute Toxicity (Inhalation) High Piperidine can be fatal if inhaled. Vapors or dust from the derivative must be strictly controlled.
Skin Corrosion/Irritation Severe Piperidine is known to cause severe skin burns.[2] The compound should be handled as a corrosive material at all times.
Eye Damage/Irritation Severe/Permanent Direct contact with piperidine-like structures can cause permanent eye damage.[5][6]
Respiratory Irritation High Chlorinated heterocyclic compounds are known respiratory irritants.[7] Inhalation of dust or aerosols can cause significant discomfort and damage.
Chronic Effects Unknown The long-term toxicological properties of this specific molecule are likely not well-documented. Assume potential for organ damage with repeated exposure.[8]
Combustion Byproducts High Thermal decomposition is likely to produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4]

Core PPE Requirements: The Non-Negotiable Minimum

For any work involving this compound, even in seemingly low-risk situations like moving a sealed container, the following PPE is the absolute minimum.

  • Flame-Resistant Laboratory Coat: Must be fully buttoned with sleeves rolled down. This protects against incidental splashes and spills on clothing and skin.[9][10]

  • ANSI Z87.1-Compliant Safety Glasses: Side shields are mandatory to protect from flying particles and peripheral splashes.[9][11]

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed on the lower legs or feet to prevent injury from spills.[9][10]

Operational Protocol: Task-Specific PPE Selection

Different laboratory tasks carry different levels of risk. The following procedural guidance outlines the necessary PPE for common scenarios.

Handling Solids (Weighing, Aliquoting, Preparing Solutions)

This operation presents a significant risk of generating airborne dust particles, which can be inhaled or settle on surfaces.

  • Primary Engineering Control: All handling of the solid compound must be performed inside a certified chemical fume hood to control aerosol and dust exposure.[12][13]

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.[11] This provides a backup barrier in case the outer glove is compromised. Immediately remove and replace the outer glove if contamination is suspected.

  • Eye & Face Protection: Chemical splash goggles are mandatory.[9][10] Safety glasses are insufficient to protect against fine dust.

  • Respiratory Protection: If there is any risk of the fume hood failing or for procedures with high aerosolization potential, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][10]

Handling Solutions (Transfers, Running Reactions, Work-up)

Working with the compound in solution reduces the risk of dust inhalation but increases the risk of splashes.

  • Primary Engineering Control: All work must be conducted in a chemical fume hood.[12]

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[12] Check glove compatibility charts for the specific solvent being used.

  • Eye & Face Protection: Chemical splash goggles are the minimum requirement.[9] When transferring volumes greater than 50 mL or when performing an operation with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9][11]

  • Body Protection: A chemically resistant apron worn over the flame-resistant lab coat is recommended for large-volume transfers.

Emergency Response (Spill Cleanup)

Spills present the highest risk of acute exposure. Only trained personnel with the correct PPE should attempt to clean a spill.

  • Isolate and Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.[13]

  • Respiratory Protection: For anything other than a minor spill (<5 mL) within a fume hood, a full-face respirator with organic vapor/acid gas cartridges is necessary.[14]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Silver Shield or butyl rubber) over an inner pair of nitrile gloves.[9]

  • Body Protection: A disposable, chemically resistant suit or coverall is required to prevent body contact and contamination of personal clothing.[2][6]

  • Spill Control: Use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain the spill.[13] Do not use combustible materials.

PPE Selection and Rationale

The following table provides a detailed breakdown of why specific PPE choices are critical for safety.

Protection AreaRecommended PPERationale for SelectionBest Practices
Respiratory Chemical Fume HoodPrimary Engineering Control: Captures dust, vapors, and aerosols at the source, preventing inhalation.[12]Work at least 6 inches inside the sash. Keep the sash as low as possible.
Eyes/Face Chemical Splash GogglesForms a seal around the eyes to protect against dust, splashes, and vapors.[9]Must be worn at all times when the compound is being handled.
Full-Face Shield (with goggles)Protects the entire face from splashes during high-risk procedures.[11][15]Always wear goggles or safety glasses underneath a face shield.[9]
Hands Double-Layer Nitrile GlovesProtects against skin corrosion and toxic dermal absorption.[11] The second layer provides backup protection.Inspect gloves for tears before use. Remove and replace the outer glove immediately upon contamination. Wash hands after removing gloves.[7]
Body Flame-Resistant Lab CoatProvides a removable barrier to protect skin and clothing from minor spills and splashes.[10]Must remain fully buttoned. Remove immediately if significant contamination occurs.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that comes into contact with the compound must be considered hazardous waste.

    • Place items in a dedicated, sealed, and clearly labeled hazardous waste bag or container inside the fume hood.

  • Chemical Waste: The compound and any solutions containing it must be disposed of as chlorinated hazardous waste.[16][17]

    • Collect in a designated, properly labeled, and sealed waste container.

    • Never mix with other waste streams unless compatibility has been confirmed. Chlorinated waste can react dangerously with certain other chemicals.

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Exposure and Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[5][14] Seek immediate medical attention. Do not use neutralizing agents.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate emergency medical assistance.[4]

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water. If the person is conscious and able to swallow, have them drink a small amount of water.[1] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol (In Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Plan Experiment assess Assess Hazards (Piperidine + Chlorinated Heterocycle) start->assess ppe_select Select Task-Specific PPE (See Tables 2 & 3) assess->ppe_select don_ppe Don Core & Task PPE ppe_select->don_ppe handle Perform Operation (Weighing, Reaction, etc.) don_ppe->handle waste Segregate Contaminated PPE & Chemical Waste handle->waste spill Spill or Exposure? handle->spill decontam Decontaminate Work Area waste->decontam doff_ppe Doff PPE Correctly decontam->doff_ppe dispose Dispose of Hazardous Waste (Follow Institutional Protocol) doff_ppe->dispose end End: Wash Hands Thoroughly dispose->end spill->handle No spill_protocol Follow Spill Protocol (Isolate, Alert, Use Spill Kit) spill->spill_protocol Yes (Spill) exposure_protocol Follow Exposure Protocol (Flush, Remove Clothing, Seek Medical Aid) spill->exposure_protocol Yes (Exposure)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.